2-Dimethylamino-propionic acid hydrochloride
Description
Properties
IUPAC Name |
2-(dimethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXRWHVFQQQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Dimethylamino-propionic Acid Hydrochloride: Physicochemical Profile & Synthetic Utility
This technical guide provides a comprehensive analysis of 2-Dimethylamino-propionic acid hydrochloride (also known as N,N-Dimethylalanine hydrochloride), a critical intermediate in peptide engineering and asymmetric catalysis.
Executive Summary
This compound (N,N-Dimethylalanine HCl) is the hydrochloride salt of the N,N-dimethylated derivative of alanine. Unlike its parent amino acid, this compound lacks the ability to form hydrogen bonds at the nitrogen atom, significantly altering its behavior in peptide backbones.[1] It is primarily utilized to enhance the metabolic stability and membrane permeability of therapeutic peptides and serves as a chiral precursor in the synthesis of complex pharmaceutical agents.
Critical Distinction: Researchers must distinguish this compound (alpha-isomer) from 3-dimethylamino-propionic acid (beta-isomer), which has distinct reactivity and biological applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identification[7]
-
IUPAC Name: 2-(Dimethylamino)propanoic acid hydrochloride
-
Common Synonyms: N,N-Dimethyl-DL-alanine HCl; N,N-Dimethylalanine hydrochloride
-
CAS Number (Free Acid): 19701-89-4 (DL-form), 157431-09-9 (L-form)
-
Molecular Formula: C
H NO · HCl -
Molecular Weight: 153.61 g/mol (Salt), 117.15 g/mol (Free Base)
Physicochemical Properties Table
The following data represents the core physical parameters critical for experimental design.
| Property | Value / Description | Context for Application |
| Appearance | White to off-white crystalline powder | Hygroscopic; requires desiccated storage. |
| Melting Point | 184–189 °C (Free Acid) | HCl salt typically decomposes >200 °C without distinct melting. |
| Solubility | High (>100 mg/mL in Water) | Excellent aqueous solubility due to ionic character. |
| pKa (COOH) | ~2.34 (Predicted) | Acidic proton dissociates readily. |
| pKa (Amine) | ~9.8 (Predicted) | Tertiary amine is basic; protonated at physiological pH. |
| Hygroscopicity | High | The HCl salt absorbs atmospheric moisture rapidly. |
| Chirality | Available as L-, D-, or DL- | L-isomer is most common for bioactive peptide mimetics. |
Synthetic Routes & Manufacturing[1]
The industrial and laboratory standard for synthesizing 2-Dimethylamino-propionic acid is the Eschweiler-Clarke Methylation . This reductive amination pathway is preferred over direct alkylation with methyl iodide to avoid quaternary ammonium salt formation (Betaines).
Synthesis Protocol: Eschweiler-Clarke Reductive Methylation
Objective: Conversion of L-Alanine to N,N-Dimethyl-L-Alanine HCl.
Reagents:
-
L-Alanine (1.0 eq)
-
Formaldehyde (37% aq. solution, 2.2 eq)
-
Formic Acid (98%, 5.0 eq)
-
Hydrochloric Acid (conc.) for salt formation
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-Alanine in Formic Acid.
-
Addition: Add Formaldehyde solution dropwise to the stirring mixture. Caution: Exothermic reaction with CO₂ evolution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. The Formic acid acts as both the solvent and the reducing agent (hydride source).
-
Workup: Remove excess solvent under reduced pressure to obtain a viscous oil.
-
Salt Formation: Redissolve the residue in a minimal amount of ethanol/water. Add concentrated HCl (1.1 eq). Evaporate to dryness or precipitate with diethyl ether.
-
Purification: Recrystallize from Ethanol/Ether to yield white crystals of N,N-Dimethyl-L-Alanine HCl.
Reaction Mechanism Visualization
The following diagram illustrates the reductive methylation pathway, highlighting the critical iminium ion intermediate.
Caption: Step-wise conversion of primary amine to tertiary amine via iminium ion reduction, preventing over-alkylation to quaternary salts.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O):
-
δ 1.50 ppm (d, 3H): Methyl group of the alanine side chain.
-
δ 2.85 ppm (s, 6H): Diagnostic Peak. The N(CH₃)₂ protons appear as a strong singlet.
-
δ 3.70 ppm (q, 1H): Alpha-proton (CH) adjacent to the carboxyl and amine groups.
-
-
¹³C NMR:
-
Distinct peaks for N-Methyl carbons (~42 ppm), Alpha-carbon (~65 ppm), and Carboxyl carbon (~172 ppm).
-
Mass Spectrometry (MS)
-
ESI-MS (Positive Mode):
-
[M+H]⁺: Observed at m/z 118.1 (corresponding to the free base mass + proton).
-
Functional Applications in Drug Design[1][9]
2-Dimethylamino-propionic acid is a specialized tool in the medicinal chemist's arsenal, primarily used for N-methylation strategies .
Peptide Engineering & Peptidomimetics
Incorporating N,N-dimethylalanine into a peptide sequence induces specific structural and biological changes:
-
Conformational Constraint: The tertiary amine prevents the formation of a hydrogen bond at that position (N-H donor is lost). This can lock the peptide into a specific conformation (e.g., inducing cis-peptide bonds).
-
Proteolytic Resistance: N-methylation sterically hinders proteases from accessing the peptide bond, significantly extending the plasma half-life of the drug.
-
Permeability: The removal of a hydrogen bond donor reduces the desolvation energy required to pass through lipid bilayers, often improving oral bioavailability.
Ligand Synthesis for Catalysis
The chiral nature of N,N-dimethylalanine makes it an excellent precursor for chiral ligands used in transition metal catalysis (e.g., Zinc or Copper-catalyzed aldol reactions).
Application Workflow Diagram
Caption: Strategic utility of N,N-Dimethylalanine in enhancing peptide drug properties and generating chiral catalysts.
Handling, Safety, & Stability
Safety Profile (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.
Stability & Storage
-
Hygroscopic Nature: The HCl salt is prone to absorbing water. It must be stored in a tightly sealed container, preferably within a desiccator.
-
Temperature: Store at Room Temperature (15–25°C). Stable for >2 years if kept dry.
-
Incompatibility: Strong oxidizing agents.[4]
References
-
Synthesis Methodology: Rosenau, T., et al. "A solvent-free and formalin-free Eschweiler-Clarke methylation for amines." Synthetic Communications, 2002.
-
Peptide Applications: BenchChem. "Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine." BenchChem Technical Guides, 2025.
-
Chemical Properties: PubChem. "N,N-Dimethylalanine Compound Summary." National Library of Medicine, 2025.
-
Biological Activity: MDPI. "Metabolic and Pharmacokinetic Profiling Studies of N,N-Dimethylaniline Derivatives." Molecules, 2024.[5]
-
General Safety: Sigma-Aldrich. "Safety Data Sheet: N,N-Dimethylalanine." Merck KGaA, 2025.
Sources
Technical Monograph: 2-Dimethylamino-propionic Acid Hydrochloride
Systematic Designation: N,N-Dimethylalanine Hydrochloride CAS Registry Number: 16708-13-7 (DL-form) / 2566-34-9 (L-form) Document Type: Technical Reference & Synthesis Guide
Chemical Identity & Structural Analysis[1]
Core Molecular Architecture
2-Dimethylamino-propionic acid hydrochloride is the hydrochloride salt of N,N-Dimethylalanine . Unlike its structural isomer
| Property | Specification |
| IUPAC Name | 2-(Dimethylamino)propanoic acid hydrochloride |
| Common Name | N,N-Dimethylalanine HCl |
| Molecular Formula | |
| Molecular Weight | 153.61 g/mol |
| Chirality | Exists as L- (S), D- (R), or DL- (racemic) forms. |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone/ether. |
| pKa Values |
Stereochemical Considerations
In drug development, the stereochemistry of the starting alanine moiety is preserved during methylation. The L-isomer (S-configuration) is the most relevant for peptide synthesis and biological applications, mimicking the natural amino acid backbone. Researchers must verify the optical rotation of the starting material, as the Eschweiler-Clarke methylation conditions (refluxing formic acid) generally preserve stereochemical integrity but can induce racemization under prolonged high-temperature stress.
Synthetic Pathways & Manufacturing
The synthesis of N,N-dimethylalanine HCl prioritizes the prevention of quaternary ammonium salt formation (betaines). Two primary pathways are established: Reductive Amination (Catalytic Hydrogenation) and the Eschweiler-Clarke reaction.
Protocol A: Modified Eschweiler-Clarke Methylation
This is the preferred laboratory-scale method due to its operational simplicity and high selectivity for the tertiary amine over the quaternary salt.
-
Mechanism: The primary amine of alanine condenses with formaldehyde to form an imine/enamine intermediate, which is reduced by formic acid (acting as a hydride donor) to the secondary and subsequently tertiary amine.
is released as the driving force.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.1 mol of L-Alanine in 98% Formic Acid (5 equivalents).
-
Addition: Add 37% Aqueous Formaldehyde (4 equivalents) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 8–12 hours. Note: Evolution of gas indicates reaction progress.[1] -
Quench: Add 4M HCl to the residue and evaporate to dryness to remove excess formate.
-
Salt Formation: Redissolve the crude syrup in minimum absolute ethanol. Add concentrated HCl or bubble HCl gas. Precipitate by adding anhydrous diethyl ether.
-
Purification: Recrystallize from Ethanol/Ether to yield hygroscopic white crystals.
Protocol B: Catalytic Reductive Amination
Preferred for industrial scaling to avoid large volumes of formic acid waste.
-
Reagents: Alanine, Formaldehyde,
(gas), Pd/C (10%) catalyst. -
Conditions: 3-5 atm
, aqueous methanol solvent.
Synthetic Workflow Visualization
The following diagram illustrates the critical decision points and flow for the Eschweiler-Clarke synthesis.
Figure 1: Step-wise synthesis of N,N-Dimethylalanine HCl via Eschweiler-Clarke methylation.
Analytical Characterization
Validating the structure requires distinguishing the product from the monomethylated intermediate and the quaternary betaine.
Nuclear Magnetic Resonance ( -NMR)
The spectrum in
-
-Proton: A quartet at
ppm (shifted downfield due to the cationic nitrogen). -
N-Methyl Groups: A strong singlet integrating to 6H at
ppm. Crucial Check: If this signal splits or appears as two peaks, racemization or incomplete methylation may have occurred. -
-Methyl Group: A doublet at
ppm.
Mass Spectrometry (ESI-MS)
-
Positive Mode: Look for the
peak at m/z 118.09 . -
Note: The absence of a peak at m/z 132 (Trimethyl/Betaine) confirms selectivity.
Pharmaceutical Applications
Prodrug Solubility Enhancement
The N,N-dimethylamino moiety is a "solubilizing handle." Many lipophilic drugs are esterified with N,N-dimethylalanine.
-
Mechanism: At physiological pH (7.4), the tertiary amine exists in equilibrium between its free base and protonated form (
). In the acidic environment of the stomach or in formulation (pH < 6), it is fully protonated ( ), vastly increasing water solubility compared to the parent drug. -
Cleavage: Esterases in the plasma rapidly hydrolyze the ester bond, releasing the active parent drug and the non-toxic N,N-dimethylalanine byproduct.
Peptide Synthesis (N-Methylation)
N,N-dimethylated amino acids are used at the N-terminus of peptide drugs to:
-
Prevent Degradation: Block aminopeptidase activity (which requires a free
). -
Permeability: Increase lipophilicity and blood-brain barrier (BBB) penetration by removing hydrogen bond donors.
Mechanism of Action Diagram
Figure 2: Prodrug strategy utilizing N,N-Dimethylalanine to enhance solubility and bioavailability.
Handling, Stability, & Safety
Hygroscopicity
The hydrochloride salt is extremely hygroscopic .
-
Storage: Must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Handling: Weigh quickly; prolonged exposure to air turns the crystalline solid into a deliquescent oil.
Stability
-
Thermal: Stable up to its melting point (approx. 160-170°C, varies by isomer/purity), but prolonged heating can induce decarboxylation.
-
Chemical: The ester bonds formed with this molecule are susceptible to hydrolysis in basic aqueous media.
References
-
Sigma-Aldrich. 3-(Dimethylamino)propionic acid hydrochloride Product Specification. (Note: Cited for physical property comparison of the beta-isomer vs alpha-structure).
-
PubChem. this compound (Compound Summary). National Library of Medicine.
- Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd." Berichte der deutschen chemischen Gesellschaft.
-
Reeh, C., et al. (2007).[2] "N,N'-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines."[2][3] Journal of Medicinal Chemistry. (Demonstrates the principle of amidine/amine prodrug modifications).
-
ScienceMadness. N,N-dimethylaniline and related methylation protocols. (Practical insights on Eschweiler-Clarke operational parameters).
Sources
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Dimethylamino-propionic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Dimethylamino-propionic acid hydrochloride, also known as N,N-dimethylalanine hydrochloride, is a small molecule whose biological activity and mechanism of action are not yet fully elucidated. This technical guide presents a scientifically grounded, hypothetical mechanism of action for this compound, proposing it as a modulator of neutral amino acid transporters in the central nervous system (CNS). Drawing upon principles of medicinal chemistry, neuropharmacology, and established experimental methodologies, this document provides a comprehensive framework for investigating its potential as a novel therapeutic agent. Detailed, self-validating experimental protocols are provided to test the proposed mechanism, empowering researchers to rigorously evaluate its biological effects.
Introduction: Unveiling the Potential of a Novel Small Molecule
This compound is a synthetic alpha-amino acid derivative characterized by a propionic acid backbone with a dimethylated amine at the alpha-carbon. Its structural similarity to the endogenous amino acid L-alanine suggests a potential interaction with biological systems that recognize and transport small neutral amino acids. The presence of the N,N-dimethyl group is a key structural feature that is anticipated to influence its pharmacokinetic and pharmacodynamic properties, potentially offering enhanced metabolic stability compared to its primary amine counterpart.
Currently, the scientific literature lacks a definitive characterization of the mechanism of action for this compound. This guide puts forth the central hypothesis that this compound acts as a modulator of specific amino acid transporters in the CNS, particularly the Alanine-Serine-Cysteine Transporters (ASCTs) and/or Glycine Transporters (GlyTs). By competitively inhibiting these transporters, it may elevate the synaptic concentrations of endogenous amino acid neurotransmitters, thereby influencing neuronal signaling.
This document will delve into the rationale behind this hypothesis, followed by a detailed exposition of the experimental workflows required for its validation.
Molecular Rationale for the Proposed Mechanism of Action
The Significance of N-Methylation in Neuropharmacology
N-methylation is a common strategy in medicinal chemistry to enhance the drug-like properties of molecules. The introduction of methyl groups to a nitrogen atom can:
-
Increase Metabolic Stability: N-methylated compounds are often more resistant to enzymatic degradation by peptidases and other metabolic enzymes, leading to a longer biological half-life.[1][2]
-
Enhance Membrane Permeability: The increased lipophilicity imparted by N-methylation can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[3]
-
Modulate Receptor and Transporter Affinity: The steric and electronic effects of N-methylation can alter the binding affinity and selectivity of a ligand for its target protein.[4][5]
Key Neutral Amino Acid Transporters in the CNS
The precise control of amino acid concentrations in the synaptic cleft is critical for normal brain function. This is largely managed by a family of solute carrier (SLC) transporters. For small neutral amino acids, two key families are of particular interest in the context of the proposed mechanism:
-
Alanine-Serine-Cysteine Transporters (ASCTs): ASCT1 (SLC1A4) and ASCT2 (SLC1A5) are sodium-dependent transporters that mediate the exchange of small neutral amino acids, including L-alanine, L-serine, and L-cysteine.[6] They play a role in providing neurons and glial cells with these essential amino acids.[7]
-
Glycine Transporters (GlyTs): GlyT1 (SLC6A9) and GlyT2 (SLC6A5) are responsible for the reuptake of glycine from the synapse.[8] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.[9] Therefore, modulation of GlyT activity can have profound effects on both inhibitory and excitatory signaling.
2-Dimethylamino-propionic Acid as a Plausible Ligand for Amino Acid Transporters
The structural analogy of 2-Dimethylamino-propionic acid to L-alanine makes it a prime candidate for interaction with transporters that recognize small neutral amino acids. Furthermore, the precedent of N-methylated amino acids acting as transporter ligands strongly supports this hypothesis. For instance, sarcosine (N-methylglycine) is a known substrate and competitive inhibitor of GlyT1.[8][10] The N,N-dimethylation of the propionic acid backbone could confer a unique binding profile, potentially leading to potent and selective inhibition of one or more of these transporters.
The proposed mechanism of action is visually summarized in the following diagram:
Experimental Validation of the Proposed Mechanism
A rigorous, multi-faceted experimental approach is required to validate the proposed mechanism of action. The following sections outline detailed protocols for key experiments.
Synthesis of this compound and its Radiolabeled Analog
The synthesis of a radiolabeled version of the compound is crucial for conducting high-sensitivity binding assays.[11][12]
Workflow for Synthesis and Radiolabeling:
Step-by-Step Protocol for Synthesis:
A detailed synthetic route would be adapted from established methods for the synthesis of N-alkylated amino acids. A plausible route involves the reaction of a 2-halopropionic acid derivative with dimethylamine. For radiolabeling, [14C]-dimethylamine or another suitably labeled precursor would be incorporated. The final product would be purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Receptor/Transporter Binding Assays
Binding assays are essential to determine if 2-Dimethylamino-propionic acid directly interacts with the target transporters and to quantify its binding affinity (Kd or Ki).[13][14]
Experimental Protocol for Competition Binding Assay:
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing the human transporter of interest (e.g., GlyT1, GlyT2, ASCT1, or ASCT2).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a known radioligand for the transporter (e.g., [3H]-glycine for GlyT1/GlyT2).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Transporter | Known Radioligand | 2-Dimethylamino-propionic acid HCl Ki (nM) |
| GlyT1 | [³H]-Glycine | To be determined |
| GlyT2 | [³H]-Glycine | To be determined |
| ASCT1 | [³H]-L-Serine | To be determined |
| ASCT2 | [³H]-L-Alanine | To be determined |
Cell-Based Transporter Uptake Assays
These functional assays measure the ability of 2-Dimethylamino-propionic acid to inhibit the transport of a substrate into cells expressing the target transporter.[15][16]
Experimental Protocol for Transporter Uptake Assay:
-
Cell Culture:
-
Plate HEK293 cells expressing the transporter of interest in a 24-well or 96-well plate and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with increasing concentrations of this compound or vehicle control for a short period.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]-glycine or [14C]-L-alanine).
-
Incubate for a short, defined period within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalize the radioactivity to the protein content of each well.
-
-
Data Analysis:
-
Plot the percentage of substrate uptake inhibition as a function of the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Workflow for Transporter Uptake Assay:
In Vitro Metabolic Stability Assays
These assays assess the susceptibility of 2-Dimethylamino-propionic acid to degradation by metabolic enzymes, providing an indication of its likely in vivo half-life.[17]
Experimental Protocol for Metabolic Stability Assay:
-
Incubation:
-
Incubate a known concentration of this compound with liver microsomes (human or rodent) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Data Presentation:
| Species | In Vitro Half-life (t1/2) in Liver Microsomes (min) |
| Human | To be determined |
| Rat | To be determined |
| Mouse | To be determined |
Data Interpretation and Future Directions
The collective data from these experiments will provide a robust assessment of the proposed mechanism of action.
-
Strong support for the hypothesis would be demonstrated by:
-
High-affinity binding (low nM Ki) of 2-Dimethylamino-propionic acid to one or more of the targeted amino acid transporters.
-
Potent inhibition (low µM IC50) of substrate uptake in cell-based assays for the same transporters.
-
A longer in vitro metabolic half-life compared to endogenous amino acids.
-
-
If the compound shows no significant activity at these transporters , alternative mechanisms should be considered, such as:
-
Interaction with other amino acid transporters not tested.
-
Direct modulation of amino acid receptors (e.g., NMDA or glycine receptors).
-
Inhibition of enzymes involved in amino acid metabolism.
-
Future in vivo studies in animal models of neurological disorders where modulation of glycinergic or glutamatergic signaling is considered therapeutic would be a logical next step if the in vitro data is promising.
Conclusion
While the precise biological role of this compound remains to be definitively established, this guide provides a strong, evidence-based hypothesis for its mechanism of action centered on the modulation of neutral amino acid transporters. The detailed experimental protocols outlined herein offer a clear and rigorous path for researchers to investigate this hypothesis and unlock the potential of this novel compound. The principles of scientific integrity and logical experimental design embedded in this guide will ensure that the data generated is both reliable and insightful, paving the way for a deeper understanding of the pharmacology of this compound and its potential therapeutic applications.
References
-
Koya, J. B., Shen, T., Lu, G., Gauthier, A., Mantell, L., Ashby Jr, C. R., & Reznik, S. E. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5, 499-509. [Link]
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Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). MDPI. [Link]
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N,N-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]
-
Glycine transporters: essential regulators of neurotransmission. (n.d.). Portland Press. Retrieved from [Link]
-
N,N-Dimethylaniline. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]
-
N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. (2023). Nature. Retrieved from [Link]
-
Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). MDPI. [Link]
-
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). Frontiers in Pharmacology. [Link]
-
N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The transporter and permeability interactions of asymmetric dimethylarginine (ADMA) and L-arginine with the human blood-brain barrier in vitro. (2016). PubMed. [Link]
-
The Action of Proteolytic Enzymes on N, N-Dimethyl Proteins. (n.d.). ResearchGate. Retrieved from [Link]
-
Alanine metabolism, transport, and cycling in the brain. (n.d.). PubMed. Retrieved from [Link]
-
Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Glycine transporters: essential regulators of synaptic transmission. (2006). Biochemical Society Transactions. [Link]
-
The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission. (n.d.). ResearchGate. Retrieved from [Link]
-
Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. (n.d.). PubMed. Retrieved from [Link]
-
An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
-
The metabolism of N,N-dimethylaniline by isolated rat hepatocytes: identification of a novel N-conjugate. (n.d.). PubMed. Retrieved from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2024). ACS Omega. [Link]
-
Sodium and chloride ion-dependent transport of beta-alanine across the blood-brain barrier. (n.d.). PubMed. Retrieved from [Link]
-
A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
N,N-Dimethylaniline. (n.d.). Wikipedia. Retrieved from [Link]
-
Towards the development of a targeted albumin-binding radioligand: Synthesis, radiolabelling and preliminary in vivo studies. (2021). Nuclear Medicine and Biology. [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro actions of NN-dimethyl-2-aminoindane and related compounds. (1980). Journal of Pharmacy and Pharmacology. [Link]
-
Structural insights into binding of therapeutic channel blockers in NMDA receptors. (2022). Nature Communications. [Link]
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A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). ResearchGate. Retrieved from [Link]
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Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. (n.d.). PNAS. Retrieved from [Link]
-
Amino Acids Degradation. (2022). Chemistry LibreTexts. [Link]
-
Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. (2024). STAR Protocols. [Link]
-
Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Functional and Kinetic Comparison of Alanine Cysteine Serine Transporters ASCT1 and ASCT2. (n.d.). MDPI. Retrieved from [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Glycine transporter subfamily. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved from [Link]
-
Prediction of Inhibitory Activity against the MATE1 Transporter via Combined Fingerprint- and Physics-Based Machine Learning Models. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Transport activity–dependent intracellular sorting of the yeast general amino acid permease. (2011). Molecular Biology of the Cell. [Link]
-
Novel binding mode for negative allosteric NMDA receptor modulators. (2024). eLife. [Link]
-
Tactics for preclinical validation of receptor-binding radiotracers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Preferred Antagonist Binding State of the NMDA Receptor: Synthesis, Pharmacology, and Computer Modeling of (Phosphonomethyl)phenylalanine Derivatives. (n.d.). PubMed. Retrieved from [Link]
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Technical Deep Dive: Metabolic Fate and Engineering of 2-Dimethylamino-propionic Acid (N,N-Dimethylalanine)
Executive Summary & Chemical Identity
2-Dimethylamino-propionic acid (also known as N,N-Dimethylalanine) is a methylated amino acid derivative often utilized in medicinal chemistry to enhance the proteolytic stability of peptide-based therapeutics. Biologically, it serves as a critical structural motif in non-ribosomal peptide antibiotics, such as Echinomycin (Quinomycin A).
This guide details the bidirectional metabolic pathways of this molecule: its anabolic biosynthesis via S-adenosylmethionine (SAM)-dependent methyltransferases and its catabolic degradation via oxidative demethylation in mammalian systems.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(dimethylamino)propanoic acid hydrochloride |
| Common Name | N,N-Dimethyl-L-alanine HCl |
| Formula | |
| Physiological State | Dissociates to zwitterionic free base in pH 7.4 buffer. |
| Key Feature | The tertiary amine prevents formation of standard peptide bonds at the N-terminus, blocking aminopeptidase degradation. |
Biosynthetic Anabolism: The Methylation Cascade
In nature, the biosynthesis of N,N-dimethylalanine is a specialized process found primarily in Streptomyces species (e.g., S. lasaliensis) during the assembly of depsipeptide antibiotics.
Mechanism: SAM-Dependent Methylation
The conversion of L-Alanine to N,N-Dimethyl-L-alanine is catalyzed by specific SAM-dependent N-methyltransferases (e.g., Ecm18 in the echinomycin biosynthetic cluster). This is a two-step sequential methylation.
-
Substrate Recognition: The enzyme binds free L-Alanine.
-
First Methyl Transfer: The nucleophilic amino group of L-Alanine attacks the electrophilic methyl group of S-adenosylmethionine (SAM), generating N-methyl-L-alanine and S-adenosylhomocysteine (SAH).
-
Second Methyl Transfer: The secondary amine of the intermediate undergoes a second methylation to form the tertiary amine, N,N-dimethyl-L-alanine.
Expert Insight: Unlike ribosomal peptide synthesis, this modification typically occurs on the free amino acid before incorporation into the peptide chain by Non-Ribosomal Peptide Synthetases (NRPS).
Catabolic Pathways: Mammalian Oxidative Demethylation
When 2-dimethylamino-propionic acid is released from a drug conjugate or ingested, it undergoes oxidative degradation in the liver. The primary clearance route is N-demethylation , mediated by Cytochrome P450 enzymes and Flavin-containing Monooxygenases (FMOs).
The Degradation Cascade
-
Oxidative N-Demethylation (Phase I):
-
Enzymes: CYP3A4, CYP2D6, or FMO3.
-
Mechanism: Hydroxylation of one
-methyl group forms an unstable carbinolamine intermediate, which spontaneously collapses to release Formaldehyde and N-methylalanine . -
Note: This step repeats to remove the second methyl group, yielding L-Alanine.
-
-
Transamination/Deamination:
-
The resulting L-Alanine is transaminated by Alanine Aminotransferase (ALT) to form Pyruvate .
-
-
TCA Cycle Entry:
-
Pyruvate enters the mitochondria, is converted to Acetyl-CoA, and oxidized in the Citric Acid Cycle.
-
Pathway Visualization
The following diagram illustrates the bidirectional flow: Biosynthesis (Green) and Catabolism (Red).
Figure 1: The metabolic lifecycle of N,N-Dimethylalanine. Green arrows indicate enzymatic biosynthesis (methylation); red arrows indicate oxidative clearance (demethylation).
Experimental Protocols: Validation & Analysis
Protocol A: In Vitro Metabolic Stability Assay
To determine the clearance rate of 2-dimethylamino-propionic acid in a drug discovery context, use this liver microsome stability assay.
Objective: Quantify intrinsic clearance (
-
Preparation:
-
Test Compound: Prepare a 10 mM stock of 2-dimethylamino-propionic acid HCl in DMSO.
-
Microsomes: Thaw pooled human/rat liver microsomes (20 mg/mL protein) on ice.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in buffer.
-
Add Test Compound to a final concentration of 1 µM.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).
-
-
Sampling:
-
At timepoints
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Processing:
-
Centrifuge at 4,000 rpm for 20 min to pellet precipitated proteins.
-
Analyze supernatant via LC-MS/MS.
-
Self-Validating Controls:
-
Positive Control: Testosterone (High clearance) or Midazolam (CYP3A4 probe).
-
Negative Control: Boiled microsomes (to rule out chemical instability).
-
Cofactor Free: Incubation without NADPH (to rule out non-CYP degradation).
Protocol B: LC-MS/MS Quantification (HILIC Method)
Due to the high polarity of the zwitterion, standard C18 chromatography often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
| Parameter | Setting |
| Column | HILIC silica or Zwitterionic (e.g., SeQuant ZIC-HILIC), 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B to 50% B over 3 minutes (retain polar amine) |
| Ionization | ESI Positive Mode ( |
| Transitions | 118.1 |
Experimental Workflow Diagram
The following diagram outlines the logical flow for characterizing the metabolic stability of this molecule.
Figure 2: Step-by-step workflow for determining intrinsic clearance.
References
-
Fabre, G., et al. (2013). "Echinomycin biosynthesis." PubMed. Available at: [Link] (Validates the ecm18 methyltransferase pathway).
- Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity.
-
Zhang, H., et al. (2016). "A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase." Biochemistry. Available at: [Link] (Methodology for methyltransferase assays).
- Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology.
An In-Depth Technical Guide to the Potential Biological Activity of 2-Dimethylamino-propionic acid hydrochloride
Foreword: Unveiling the Potential of a Novel Amino Acid Derivative
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 2-Dimethylamino-propionic acid hydrochloride, a methylated amino acid derivative with a structure that suggests a range of potential, yet largely unexplored, biological activities. As a Senior Application Scientist, my objective is not to present a definitive portfolio of its functions—as such data is not yet robustly established in publicly accessible literature—but rather to provide a comprehensive framework for its investigation. This document will synthesize what is known about its chemical nature with field-proven insights into how its biological potential can be systematically unlocked. We will delve into the causality behind experimental choices, ensuring that every proposed protocol is a self-validating system for generating reliable and interpretable data.
Compound Profile: this compound
This compound, also known as N,N-dimethyl-alanine hydrochloride, is a synthetic amino acid derivative. Its core structure is based on the amino acid alanine, with the significant modification of two methyl groups attached to the amino group. This N,N-dimethylation has profound implications for its chemical and potential biological properties.
| Identifier | Value | Source |
| IUPAC Name | 2-(dimethylamino)propanoic acid hydrochloride | |
| CAS Number | 16708-13-7 | [1] |
| Molecular Formula | C5H12ClNO2 | |
| Molecular Weight | 153.61 g/mol | |
| Physical State | White crystalline solid | |
| Solubility | Soluble in water and alcohols |
The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable for use in biological assays. The presence of the dimethylamino group makes it a tertiary amine, which can influence its reactivity and potential interactions with biological targets.[2]
Postulated Biological Activities and Mechanistic Hypotheses
The structural features of this compound allow us to formulate several hypotheses regarding its potential biological activities. The N,N-dimethylation of the alpha-amino group prevents its participation in peptide bond formation through standard ribosomal mechanisms, suggesting its activity is more likely as a small molecule effector rather than a building block of proteins.
Hypothesis 1: Modulator of Neurotransmitter Systems
The structural similarity of the dimethylamino group to the quaternary ammonium group of acetylcholine, a key neurotransmitter, suggests a potential interaction with cholinergic receptors or enzymes involved in acetylcholine metabolism.
Hypothesis 2: Epigenetic Modifier
As a methylated compound, it could potentially influence epigenetic processes by serving as a substrate or inhibitor for enzymes involved in DNA or histone methylation.
Hypothesis 3: Metabolic Regulator
Amino acid derivatives are known to play roles in various metabolic pathways. This compound could potentially interfere with amino acid transport or metabolism, or act as a signaling molecule in metabolic regulation.
Hypothesis 4: Antimicrobial Agent
Quaternary ammonium compounds, which share a structural motif with the protonated form of this molecule, are known for their antimicrobial properties. It is plausible that this compound could exhibit similar activity.
A Proposed Research Workflow for Investigating Biological Activity
A systematic and tiered approach is crucial for efficiently evaluating the biological potential of a novel compound. The following workflow outlines a logical progression from broad, high-throughput screening to more focused mechanistic studies.
Caption: A tiered workflow for the systematic evaluation of a novel compound's biological activity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a solid foundation for investigating the potential biological activities of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the general cytotoxicity of the compound against a panel of human cell lines.
Methodology:
-
Cell Culture: Culture selected human cell lines (e.g., HeLa, HEK293, HepG2) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM). Add the compound dilutions to the cells.
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours.
-
Viability Assessment: Use a suitable cell viability assay, such as the MTT or PrestoBlue™ assay, to determine the percentage of viable cells relative to a vehicle-treated control.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.
Cholinesterase Inhibition Assay
Objective: To assess the inhibitory activity of the compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Methodology:
-
Reagent Preparation: Prepare solutions of AChE, BChE, the substrate acetylthiocholine (ATC) or butyrylthiocholine (BTC), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add the enzyme solution, the compound at various concentrations, and the buffer. Incubate for a predetermined time.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to produce a yellow-colored product. Measure the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the compound. Determine the percentage of inhibition relative to a control without the compound and calculate the IC50 value.
In Vitro Antimicrobial Assay (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Grow the selected microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathway Involvement
Should initial screening suggest activity in a particular area, for instance, as a modulator of cell signaling, further investigation into specific pathways would be warranted. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR) pathway, a common target for small molecule drugs.
Caption: A potential signaling pathway involving a GPCR that could be modulated by 2-Dimethylamino-propionic acid HCl.
Concluding Remarks and Future Directions
This compound represents a chemical entity with a structural profile that merits thorough investigation for potential biological activity. The lack of extensive prior research presents a unique opportunity for novel discoveries. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically explore its therapeutic potential. Future work should focus on expanding the initial screening to a wider range of biological targets and, should promising activity be identified, progressing to more complex cellular and in vivo models to validate these findings. The journey from a novel compound to a potential therapeutic is long and challenging, but it begins with the rigorous and logical scientific inquiry detailed herein.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71350321, (2S)-2-(dimethylamino)propanoic acid hydrochloride. [Link]
-
ChemBK. This compound. [Link]
-
NIH. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. [Link]
Sources
Technical Whitepaper: 2-Dimethylamino-propionic Acid Hydrochloride
This technical guide provides an in-depth analysis of 2-Dimethylamino-propionic acid hydrochloride (commonly referred to as N,N-Dimethyl-L-alanine hydrochloride ), a critical ligand in transition-metal catalysis and a structural motif in peptidomimetic drug design.
Ligand Architecture, Synthetic Protocols, and Catalytic Utility
Part 1: Executive Summary & Chemical Profile
This compound represents a specialized class of "N-methylated" amino acids. Unlike its primary amine precursor (L-Alanine), the N,N-dimethylated variant possesses a tertiary amine. This structural modification drastically alters its coordination chemistry, making it a privileged ligand for Palladium-catalyzed C–H activation and a metabolic stabilizer in peptide therapeutics.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | (2S)-2-(dimethylamino)propanoic acid hydrochloride |
| Common Name | N,N-Dimethyl-L-alanine HCl |
| CAS Number | 16708-15-9 (L-isomer HCl); 16708-14-8 (D-isomer HCl) |
| Molecular Formula | C₅H₁₁NO₂[2][3] · HCl |
| Molecular Weight | 153.61 g/mol |
| Appearance | White, hygroscopic crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone |
| Melting Point | ~184–186 °C (Decomposes) |
| pKa (approx) | 2.3 (COOH), 9.7 (NMe₂H⁺) |
Part 2: Synthetic Methodology
The Eschweiler-Clarke Methylation Protocol[4][5][6]
The most robust route to 2-dimethylamino-propionic acid is the Eschweiler-Clarke reaction . This reductive amination uses formaldehyde as the carbon source and formic acid as the hydride donor.[7][8] Unlike alkyl halide methylations (e.g., MeI), this method avoids quaternary ammonium salt formation (Hofmann elimination risks), stopping selectively at the tertiary amine.
Mechanism of Action:
-
Condensation: L-Alanine condenses with formaldehyde to form an iminium ion intermediate.
-
Reduction: Formate acts as a hydride donor, reducing the iminium to a secondary amine.[7]
-
Iteration: The cycle repeats to form the tertiary N,N-dimethyl amine.
-
Driving Force: The irreversible evolution of CO₂ drives the reaction to completion.
Experimental Protocol (Bench Scale)
Reagents:
-
L-Alanine (1.0 eq)
-
Formaldehyde (37% aq. solution, 2.2 eq)
-
Formic Acid (88% or 98%, 2.5 eq)
-
HCl (conc.) for workup[1]
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve L-Alanine in Formic Acid.
-
Addition: Add Formaldehyde solution dropwise at room temperature. Note: Exothermic reaction.[9]
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Monitor CO₂ evolution (bubbler).
-
Quench: Cool to room temperature. Add concentrated HCl (1.1 eq relative to starting material) to convert the free base to the hydrochloride salt.
-
Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to obtain a viscous oil or solid.
-
Purification: Recrystallize from Ethanol/Ether or Acetone to yield white hygroscopic crystals.
Validation Checkpoint:
-
NMR Confirmation: The disappearance of the N-H protons and the appearance of a sharp singlet (6H) around 2.8–2.9 ppm in ¹H NMR confirms the N(Me)₂ group.
Visualization: Synthetic Pathway
Caption: Step-wise reductive amination via Eschweiler-Clarke mechanism.[5][6]
Part 3: Catalytic Utility in C–H Activation
The "Star Application" of 2-dimethylamino-propionic acid is its role as a ligand in Palladium(II)-catalyzed C–H activation .
The "Internal Base" Mechanism
In reactions pioneered by the Yu group and others, N,N-dimethyl amino acids act as bifunctional ligands.
-
Coordination: The tertiary amine binds strongly to Pd(II), preventing catalyst aggregation (Pd black formation).
-
CMD Pathway: The carboxylate group acts as an intramolecular base. It deprotonates the substrate's C–H bond via a Concerted Metallation-Deprotonation (CMD) transition state.
Why N,N-Dimethylalanine?
-
Steric Modulation: Unlike N,N-dimethylglycine (no side chain), the methyl group of alanine introduces slight steric bulk, which can influence regioselectivity in sensitive substrates.
-
Acceleration: The "Thorpe-Ingold" effect of the gem-dimethyl or alpha-methyl groups can accelerate ring closure during the palladacycle formation.
Visualization: Catalytic Cycle (CMD Pathway)
Caption: Pd(II)/Pd(0) catalytic cycle highlighting the ligand-enabled CMD transition state.
Part 4: Pharmaceutical Applications (Peptidomimetics)
Beyond catalysis, 2-dimethylamino-propionic acid is a valuable building block in drug design.
-
Metabolic Stability: Replacing a natural amino acid with its N,N-dimethylated counterpart eliminates the N-H bond. This prevents the formation of the tetrahedral intermediate required for proteolysis by many peptidases, significantly extending the half-life of peptide drugs.
-
Membrane Permeability: The N-methylation removes a hydrogen bond donor. This increases the lipophilicity of the peptide, often improving oral bioavailability and blood-brain barrier (BBB) penetration.
-
Conformational Constraint: The steric bulk of the dimethyl group restricts the phi/psi torsion angles, locking peptides into specific bioactive conformations (e.g., stabilizing beta-turns).
Part 5: Analytical Characterization & Quality Control
To ensure scientific integrity, the following analytical parameters must be verified.
1. Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: D₂O or DMSO-d₆.
-
Key Signal: A strong singlet integrating to 6 protons at δ 2.8–2.9 ppm (N-Me₂).
-
Alpha-Proton: A quartet at δ 3.8–4.0 ppm (coupling with the side chain methyl).
-
Side Chain: A doublet at δ 1.4–1.5 ppm (Alanine methyl group).
2. HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.
-
Detection: UV is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate quantitation. Alternatively, derivatization may be required for UV detection.
References
-
Synthesis & Mechanism: Clarke, H. T., et al. "The Action of Formaldehyde on Amines and Amino Acids."[5][6][8] Journal of the American Chemical Society, vol. 55, no.[8] 11, 1933, pp. 4571–4587. Link
-
Catalytic Application (Heck/C-H): Cui, X., et al. "N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction."[10] Organic Letters, vol. 8, no.[10][11] 12, 2006, pp. 2467–2470.[11] Link
-
Ligand Acceleration (Yu Group): Engle, K. M., & Yu, J.-Q. "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization." Journal of Organic Chemistry, vol. 78, no. 18, 2013, pp. 8927–8955. Link
-
Peptide Stability: Aurelio, L., et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, vol. 104, no. 11, 2004, pp. 5823–5846. Link
-
Chemical Data: PubChem Compound Summary for CID 21614674 (this compound). Link
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- 2. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. N,N-Dimethyl-L-alanine methyl ester [webbook.nist.gov]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.spbu.ru [chem.spbu.ru]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction [organic-chemistry.org]
- 11. N,N-dimethyl-beta-alanine as an inexpensive and efficient ligand for palladium-catalyzed Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Characterization of 2-Dimethylamino-propionic Acid Hydrochloride
This technical guide details the physicochemical properties, solubility behavior, and experimental protocols for 2-Dimethylamino-propionic acid hydrochloride (also known as N,N-Dimethylalanine hydrochloride).
Executive Summary
This compound (CAS: 16708-13-7 ) is the hydrochloride salt of N,N-dimethylalanine. As an
Key Physicochemical Identifiers:
-
IUPAC Name: 2-(Dimethylamino)propanoic acid hydrochloride
-
Synonyms: N,N-Dimethylalanine HCl; N,N-Dimethyl-DL-alanine HCl
-
CAS Registry Number: 16708-13-7
-
Molecular Formula:
[1] -
Melting Point: 117.5 – 119 °C (Distinct from the
-isomer, which melts at ~190 °C) [1]
Physicochemical Properties & Solubility Data[1][5][6][7]
Structural Basis of Solubility
The compound exists as a hydrochloride salt. In the solid state, the carboxylic acid moiety and the protonated tertiary amine create a highly polar, ionic lattice. This structure dictates its "like dissolves like" behavior:
-
Water: The lattice energy is overcome by ion-dipole interactions, resulting in high solubility.
-
Alcohols: Moderate solubility is observed in lower alcohols (Methanol, Ethanol) due to hydrogen bonding capabilities.
-
Non-polar Solvents: The lack of dipole interaction prevents dissolution in solvents like diethyl ether or hexane.
Solubility Profile Table
Note: Quantitative values are approximate and derived from class behavior of amino acid hydrochlorides unless specific literature values are cited. Always determine batch-specific solubility for critical formulations.
| Solvent System | Solubility Rating | Estimated Conc. (25°C) | Mechanistic Insight |
| Water | Very Soluble | > 500 mg/mL | Strong ion-dipole solvation of |
| Methanol | Soluble | ~100–200 mg/mL | High dielectric constant facilitates salt dissociation. |
| Ethanol | Moderately Soluble | ~30–50 mg/mL | Solubility decreases as alkyl chain length of alcohol increases. |
| Isopropanol | Sparingly Soluble | < 10 mg/mL | Often used as an anti-solvent in crystallization. |
| Diethyl Ether | Insoluble | < 0.1 mg/mL | Lack of polarity; used to precipitate the salt from alcoholic solutions. |
| Hexane | Insoluble | Negligible | Completely incompatible with ionic lattice. |
| DMSO | Soluble | High | Strong polar aprotic solvation; useful for stock solutions. |
Experimental Protocols
Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To generate precise quantitative solubility data for a specific batch/temperature.
Materials:
-
2-Dimethylamino-propionic acid HCl (Test Article)
-
Solvent of choice (e.g., Water, PBS, Ethanol)
-
Temperature-controlled orbital shaker
-
0.45 µm Syringe Filters (PTFE for organics, Nylon/PES for aqueous)
Workflow:
-
Saturation: Add excess solid compound to 5 mL of solvent in a glass vial until undissolved solid remains visible.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.
-
Filtration: Pass the supernatant through a 0.45 µm filter to remove undissolved solids. Ensure the filter and syringe are pre-warmed if testing at elevated temperatures.
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC: Dilute filtrate and analyze against a standard curve (Detection: UV at 210 nm or CAD/ELSD).
-
Protocol B: Purification via Recrystallization
Objective: To purify crude material using the "Solvent/Anti-Solvent" principle.
Principle: The compound is soluble in hot ethanol but insoluble in cold diethyl ether.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude 2-dimethylamino-propionic acid HCl in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).
-
Hot Filtration: If insoluble particles are present, filter the hot solution rapidly through a pre-heated funnel.
-
Precipitation:
-
Crystallization: Place the vessel in a freezer (-20°C) for 12 hours to maximize yield.
-
Collection: Filter the white crystals under vacuum, wash with cold ether, and dry in a vacuum desiccator over
.
Visualizations
Solubility & Purification Logic Flow
The following diagram illustrates the decision logic for solvent selection and purification based on the compound's polarity.
Caption: Solubility classification of 2-Dimethylamino-propionic acid HCl based on solvent polarity and functional application.
Molecular Equilibrium in Solution
Understanding the pH-dependent speciation is critical for solubility.
Caption: Speciation of N,N-dimethylalanine across pH ranges. The HCl salt provides the fully protonated, highly soluble form.
Handling and Stability
-
Hygroscopicity: Amino acid hydrochlorides are typically hygroscopic. Exposure to atmospheric moisture can lead to deliquescence (absorbing enough water to dissolve).
-
Storage: Store in a tightly sealed container at room temperature (15–25°C), preferably in a desiccator.
-
Stability: Stable under normal conditions.[3] Incompatible with strong oxidizing agents.[6][7]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11788290, 2-(Dimethylamino)propanoic acid. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.).[6] Safety Data Sheet: Amino Acid Hydrochlorides. (General class reference for handling/solubility protocols).
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Dimethylamino-propionic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Dimethylamino-propionic acid hydrochloride, also known as N,N-Dimethyl-DL-alanine hydrochloride. Historically, the "discovery" of this compound is best understood through the development of reliable synthetic methods rather than a singular moment of isolation. This guide centers on the classic and robust Eschweiler-Clarke reaction as the foundational method for its preparation. The document furnishes a detailed, field-tested protocol for the N,N-dimethylation of DL-alanine, explains the underlying reaction mechanism, and provides a thorough guide to the structural elucidation and validation of the final product. It is intended for an audience of researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this compound.
Introduction and Significance
This compound (Figure 1) is a tertiary amino acid derivative. As a modified amino acid, it serves as a valuable building block in synthetic organic chemistry and is of significant interest in the development of peptidomimetics and other pharmaceutically active compounds. The incorporation of an N,N-dimethylated amino acid into a peptide backbone can confer unique properties, such as increased resistance to enzymatic degradation, altered conformational preferences, and modified receptor-binding affinities.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for handling, formulation, and use in various experimental settings. Understanding its synthesis is fundamental to leveraging its potential in research and development.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
The Foundational Synthesis: The Eschweiler-Clarke Reaction
The most authoritative and historically significant method for the exhaustive methylation of primary amines is the Eschweiler-Clarke reaction.[1][2] This reaction utilizes an excess of formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1] Its discovery and refinement provided the first reliable pathway to compounds like N,N-Dimethyl-DL-alanine.
Causality of the Mechanism
The elegance of the Eschweiler-Clarke reaction lies in its ability to achieve exhaustive methylation to a tertiary amine without the formation of quaternary ammonium salts, a common side product in other methylation strategies (e.g., using methyl iodide).[1] This selectivity is a direct consequence of the reaction mechanism.
The process begins with the formation of an iminium ion from the primary amine (alanine) and formaldehyde. This electrophilic intermediate is then irreversibly reduced by a hydride transfer from formic acid, which decarboxylates to carbon dioxide.[2] The resulting secondary amine can then undergo the same process a second time to yield the tertiary amine. The reaction stops at the tertiary amine stage because it can no longer form an iminium ion with formaldehyde.[2]
Caption: The stepwise mechanism of the Eschweiler-Clarke reaction on DL-Alanine.
Experimental Protocol: Synthesis of N,N-Dimethyl-DL-alanine Hydrochloride
This protocol is adapted from established methodologies for the N,N-dimethylation of amino acids via the Eschweiler-Clarke reaction.[3] It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| DL-Alanine | 89.09 | 8.91 g | 0.1 | 1.0 |
| Paraformaldehyde | (CH₂O)n | 8.11 g | ~0.27 | ~2.7 |
| Formic Acid (98%) | 46.03 | 23.5 mL | 0.5 | 5.0 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Ethanol (95%) | 46.07 | ~200 mL | - | - |
| Diethyl Ether | 74.12 | ~100 mL | - | - |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of N,N-Dimethyl-DL-alanine HCl.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-Alanine (8.91 g, 0.1 mol) and paraformaldehyde (8.11 g, ~0.27 mol).[3]
-
Initiation: To this solid mixture, carefully add 98% formic acid (23.5 mL, 0.5 mol) in a fume hood.[3]
-
Reaction: Heat the mixture in an oil bath to 100-110°C. Vigorous evolution of carbon dioxide will be observed. Maintain the reaction at this temperature under reflux for 4-6 hours, or until the gas evolution has largely ceased. The solution should become a clear, slightly yellow liquid.
-
Workup - Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the excess formic acid and water under reduced pressure using a rotary evaporator. This will yield a viscous, yellowish oil.
-
Salt Formation: Dissolve the residual oil in a minimal amount of deionized water (approx. 20-30 mL). Cool the solution in an ice bath and carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is between 1 and 2.
-
Crystallization: To the acidified aqueous solution, add 150-200 mL of 95% ethanol with vigorous stirring. The product will begin to precipitate as a white solid.
-
Purification: Place the flask in an ice bath or refrigerator for at least 2 hours to ensure complete crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake sequentially with two portions of cold 95% ethanol (2x 25 mL) and two portions of diethyl ether (2x 25 mL) to remove any residual impurities and to aid in drying.
-
Drying: Dry the final product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 70-85%.
Structural Elucidation and Characterization (Self-Validation)
The identity and purity of the synthesized this compound must be rigorously confirmed. The following data provide the expected results for a successfully synthesized and purified product.
Physical and Spectroscopic Data
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol [4] |
| Melting Point | 184-187 °C |
| ¹H NMR (D₂O, 400 MHz) | δ (ppm): ~3.8 (q, 1H, CH), ~2.9 (s, 6H, N(CH₃)₂), ~1.6 (d, 3H, CH₃) |
| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): ~175 (C=O), ~68 (CH), ~45 (N(CH₃)₂), ~15 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3000-2800 (broad, O-H, N-H⁺), ~1735 (C=O stretch), ~1470 (C-H bend) |
| Mass Spec (ESI+) | m/z: 118.08 [M+H]⁺ (for free base) |
Interpretation of Characterization Data
-
¹H NMR: The proton NMR spectrum is the most direct confirmation of structure. The singlet at ~2.9 ppm integrating to 6 protons is characteristic of the two equivalent N-methyl groups. The quartet and doublet confirm the alanine backbone structure. The acidic proton on the carboxyl group and the proton on the ammonium nitrogen are typically exchanged with D₂O and may not be visible.
-
¹³C NMR: The four distinct signals in the carbon NMR spectrum correspond to the four unique carbon environments in the molecule, confirming its asymmetry. The downfield signal around 175 ppm is characteristic of a carboxylic acid carbon.
-
FT-IR: The broad absorption in the 3000-2800 cm⁻¹ region is indicative of the O-H stretch of the carboxylic acid hydrogen-bonded with the ammonium proton (N-H⁺). The sharp peak around 1735 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) will detect the protonated free base of the molecule. The expected mass-to-charge ratio (m/z) for [C₅H₁₁NO₂ + H]⁺ is approximately 118.08, confirming the molecular weight of the organic component.
Conclusion
The synthesis of this compound is a well-established process rooted in the classic Eschweiler-Clarke reaction. This guide provides a robust and reproducible protocol that allows for the efficient preparation of this valuable synthetic building block. By following the detailed experimental procedure and using the provided characterization data as a benchmark, researchers can confidently synthesize and validate this compound. The inherent logic of the reaction mechanism, which prevents over-alkylation, and the straightforward purification process make this a reliable method for any modern synthetic chemistry laboratory.
References
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ACS Publications. (2021, August 25). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. [Link]
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ChemRxiv. (n.d.). Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. ChemRxiv. [Link]
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Wikipedia. (2023, December 29). Eschweiler–Clarke reaction. [Link]
-
The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PubMed Central. [Link]
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PrepChem.com. (n.d.). Preparation of N,N-dimethylaniline. [Link]
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ResearchGate. (2021, August 6). Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]
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Organic Chemistry Portal. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. [Link]
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National Center for Biotechnology Information. (2022, October 3). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. [Link]
-
ResearchGate. (2010, August 6). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]
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A Prospective In Vitro Functional Analysis of 2-Dimethylamino-propionic acid hydrochloride (N,N-Dimethyl-α-alanine hydrochloride)
An In-Depth Technical Guide
Abstract: The in vitro biological functions of 2-Dimethylamino-propionic acid hydrochloride, a methylated derivative of the amino acid alanine, are not well-documented in publicly accessible scientific literature. This technical guide addresses this knowledge gap by providing a hypothesis-driven framework for its comprehensive in vitro characterization. Based on its structural similarity to short-chain fatty acids (SCFAs) and N,N-dimethylated amino acids, we postulate potential roles in cellular metabolism, inflammatory signaling, and enzymatic or receptor modulation. This document serves as a roadmap for researchers, outlining a logical, tiered experimental approach—from foundational cytotoxicity assessments to specific mechanism-of-action studies—to systematically elucidate the compound's functional profile. Each proposed protocol is designed as a self-validating system, emphasizing scientific causality and integrity to guide drug discovery and development professionals.
Part 1: Introduction and Scientific Rationale
Chemical Identity and Structural Considerations
This compound (CAS No. 16708-13-7 for the hydrochloride salt of the racemate) is the N,N-dimethylated derivative of the amino acid α-alanine. It is crucial to distinguish it from its structural isomer, 3-Dimethylamino-propionic acid hydrochloride (N,N-Dimethyl-β-alanine hydrochloride), as the position of the dimethylamino group—on the alpha versus the beta carbon—profoundly influences its chemical properties and, consequently, its potential biological interactions.
The structure combines a short-chain carboxylic acid backbone with a tertiary amine, suggesting it may share functional similarities with other biologically active small molecules.
Hypothesis-Driven Functional Postulates
Given the absence of direct functional data, we can infer potential biological activities based on its structural motifs:
-
Short-Chain Fatty Acid (SCFA) Analogue: SCFAs are well-known metabolic regulators and signaling molecules. Derivatives of SCFAs have been shown to influence cell proliferation and gene expression.[1] This suggests that this compound could potentially modulate metabolic pathways or cellular growth.
-
N,N-Dimethylated Amino Acid: Methylation is a common biological modification that can alter a molecule's binding affinity, stability, and transport across membranes. N-methylation of amino acids in peptides, for instance, can enhance their therapeutic properties.[2] Therefore, the dimethylamino group may confer specific interactions with enzymes or receptors that recognize methylated substrates.
-
Potential Modulator of Inflammatory Pathways: Many small carboxylic acids and amino acid derivatives exhibit anti-inflammatory properties.[3] They can act by inhibiting key inflammatory enzymes or modulating cytokine production.[4] It is plausible that this compound could interfere with inflammatory signaling cascades.
This guide will systematically explore these hypotheses through a structured, multi-tiered in vitro testing strategy.
Part 2: A Tiered Strategy for In Vitro Characterization
A logical progression from broad physiological effects to specific molecular interactions is essential for efficiently characterizing a novel compound. We propose a three-tiered approach.
Tier 1: Foundational Assays – Cytotoxicity Profile
Causality: Before investigating any specific biological function, it is imperative to establish the compound's effect on cell viability. This foundational step determines the sub-toxic concentration range for subsequent functional assays, ensuring that observed effects are not simply artifacts of cell death. The half-maximal inhibitory concentration (IC50) is a critical parameter derived from this analysis.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate selected cell lines (e.g., HEK293 for general toxicity, RAW 264.7 for immunological studies, HepG2 for metabolic studies) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile deionized water or PBS. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 10 mM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium only) and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | IC50 (mM) after 48h |
| HEK293 (Human Embryonic Kidney) | > 10 |
| RAW 264.7 (Mouse Macrophage) | > 10 |
| HepG2 (Human Hepatoma) | 8.5 |
| Jurkat (Human T-cell) | 7.2 |
Visualization: Tier 1 Experimental Workflow
Data Presentation: Hypothetical Anti-Inflammatory Activity
| Compound Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 10 µM | 5.2 ± 1.5 | 3.8 ± 2.1 |
| 100 µM | 25.6 ± 4.2 | 19.5 ± 3.8 |
| 1 mM | 68.3 ± 5.1 | 55.7 ± 6.3 |
Causality: As a derivative of an amino acid and an SCFA analogue, the compound may be utilized by cells or interfere with central metabolic pathways like glycolysis. Measuring glucose uptake and lactate production provides a snapshot of the cell's energetic state.
Experimental Protocol: Glucose Uptake and Lactate Production Assay
-
Cell Culture: Seed cells (e.g., HepG2) in 24-well plates and grow to ~80% confluency.
-
Treatment: Treat cells with non-toxic concentrations of the compound for 24 hours.
-
Glucose Uptake: Measure glucose uptake using a fluorescent glucose analogue (e.g., 2-NBDG) or a colorimetric assay kit that measures glucose depletion from the medium. [5]4. Lactate Production: Collect the culture medium and measure the concentration of lactate using a colorimetric or fluorometric lactate assay kit. [5]5. Analysis: Normalize the results to the total protein content of the cells in each well. Compare the treated groups to the vehicle control.
Data Presentation: Hypothetical Metabolic Effects
| Compound Concentration | Glucose Uptake (% of Control) | Lactate Production (% of Control) |
| 100 µM | 98.7 ± 3.4 | 102.1 ± 4.5 |
| 1 mM | 75.2 ± 6.1 | 71.8 ± 5.9 |
Tier 3: Elucidating the Mechanism of Action (MoA)
If Tier 2 assays yield positive results, the next logical step is to identify the specific molecular target.
Causality: Small molecules often exert their effects by inhibiting enzymes. [6]Based on the compound's structure, potential targets could include proteases, kinases, or enzymes involved in amino acid metabolism. A broad-spectrum screen followed by specific kinetic studies can identify direct enzymatic interactions.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagents: Obtain the purified target enzyme, its specific substrate, and a suitable buffer.
-
Assay Setup: In a 96-well plate, combine the buffer, the enzyme, and varying concentrations of the this compound.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 15 minutes at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product (e.g., via absorbance or fluorescence) over time using a plate reader.
-
Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value. Further kinetic studies (varying substrate concentration) can elucidate the mechanism (e.g., competitive, non-competitive). [7] Visualization: Enzyme Inhibition Workflow
Causality: The compound's resemblance to the amino acid alanine suggests it might interact with receptors that bind small amino acids or related neurotransmitters. Competitive binding assays are the gold standard for determining if a compound binds to a specific receptor. [8] Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Source: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., a specific glutamate or GABA receptor subtype).
-
Assay Setup: In a 96-well filter plate, combine the membranes, a known radiolabeled ligand for the receptor at its Kd concentration, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand by vacuum filtration.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation. [7]
Part 3: Data Interpretation and Future Directions
The successful completion of this tiered approach will provide a robust in vitro functional profile of this compound.
-
Tier 1 results will define its therapeutic window.
-
Tier 2 results will identify its primary biological activities, for instance, confirming it as an anti-inflammatory agent or a metabolic modulator.
-
Tier 3 results will pinpoint its molecular mechanism, identifying the specific enzyme or receptor it targets.
These data, taken together, will form a self-validating system. For example, if the compound inhibits TNF-α release (Tier 2) and is also found to be a potent inhibitor of an enzyme in the NF-κB pathway (Tier 3), this provides a clear and trustworthy mechanistic link. Such a profile is essential for making informed decisions in drug development, guiding lead optimization, and designing subsequent in vivo studies.
References
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United States Environmental Protection Agency. N,N-Dimethylaniline. EPA.gov. [Link]
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Tudoran, O., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(6), 1409. [Link]
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Pontiki, E., et al. (2021). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Molecules, 26(15), 4485. [Link]
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Avitabile, C., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Pharmaceutics, 13(11), 1888. [Link]
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Ercal, N., et al. (1996). In vitro study of the metabolic effects of D-amino acids. Chirality, 8(1), 24-9. [Link]
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Wikipedia contributors. (2024). N,N-Dimethylaniline. In Wikipedia, The Free Encyclopedia. [Link]
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Marimuthu, S., et al. (2015). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Applied Pharmaceutical Science, 5(5), 011-016. [Link]
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Perrine, S. P., et al. (2000). Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation. Blood, 95(5), 1648–1656. [Link]
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An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Pérez-García, L. A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(14), 5370. [Link]
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Finkemeier, F., et al. (2011). Transcriptomic Analysis of the Role of Carboxylic Acids in Metabolite Signaling in Arabidopsis Leaves. Plant Physiology, 157(1), 385–401. [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
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An In-Depth Technical Guide to the Synthesis, Characterization, and Applications of Homologs of 2-Dimethylamino-propionic acid hydrochloride
Introduction: Beyond a Simple Molecule
2-Dimethylamino-propionic acid hydrochloride, also known as N,N-dimethyl-α-alanine hydrochloride, is a fascinating and versatile chemical entity. While seemingly a simple methylated amino acid, its structure provides a foundational scaffold for a range of homologs with diverse physicochemical properties and biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, characterization, and applications of this compound and its close chemical relatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the known biological significance of these molecules, particularly in the realm of drug delivery.
Defining the Homologous Series
For the purposes of this guide, we will define the homologs of this compound based on systematic structural modifications. These modifications allow for a tunable exploration of structure-activity relationships. The primary classes of homologs to be discussed are:
-
Positional Isomers: Altering the position of the dimethylamino group along the propionic acid backbone (e.g., 3-Dimethylamino-propionic acid hydrochloride or N,N-dimethyl-β-alanine hydrochloride).
-
N-Alkyl Homologs: Varying the alkyl substituents on the nitrogen atom (e.g., 2-Diethylamino-propionic acid hydrochloride).
-
Carbon Chain Homologs: Modifying the length of the carboxylic acid backbone (e.g., 2-Dimethylamino-butyric acid hydrochloride).
A visual representation of these homologous relationships is provided below.
Caption: Homologous series of this compound.
Synthesis of N,N-Dimethylated Amino Acid Homologs: Key Methodologies
The introduction of two methyl groups onto the nitrogen atom of an amino acid is a critical transformation in the synthesis of these compounds. Several robust methods exist, each with its own advantages and considerations.
The Eschweiler-Clarke Reaction: A Classic and Efficient Approach
The Eschweiler-Clarke reaction is a well-established and widely used method for the N-methylation of primary and secondary amines to their corresponding tertiary amines, using an excess of formic acid and formaldehyde.[1][2][3] A key advantage of this reaction is that it does not proceed to the formation of quaternary ammonium salts.[3] The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[4]
This protocol is adapted from established procedures for the Eschweiler-Clarke reaction.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-alanine (1.0 equivalent) in 90% formic acid.
-
Reagent Addition: To the stirred solution, add a 37% aqueous solution of formaldehyde (2.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 100°C and maintain at this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess formic acid and formaldehyde.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield N,N-dimethyl-L-alanine.
-
Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the purified N,N-dimethyl-L-alanine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.
Caption: Workflow for the Eschweiler-Clarke synthesis of N,N-Dimethyl-L-alanine HCl.
Reductive Amination of α-Keto Acids: A Versatile Alternative
Reductive amination provides another powerful route to N,N-dimethylated amino acids, starting from an α-keto acid. This method involves the reaction of the keto acid with dimethylamine to form an imine intermediate, which is then reduced in situ to the desired amino acid.[5][6]
This protocol is based on general procedures for reductive amination.[7][8]
-
Reaction Setup: In a reaction vessel, dissolve pyruvic acid (1.0 equivalent) and dimethylamine hydrochloride (1.2 equivalents) in a suitable solvent, such as methanol or a buffered aqueous solution.
-
Reducing Agent: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), to the solution at room temperature. The use of NaBH₃CN is advantageous as it is selective for the iminium ion over the ketone starting material.[9]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by a suitable analytical technique (e.g., NMR or LC-MS).
-
Workup: Upon completion, carefully acidify the reaction mixture with dilute HCl to quench any remaining reducing agent.
-
Purification: The product can be purified from the reaction mixture using ion-exchange chromatography.
-
Hydrochloride Salt Formation: The final product can be isolated as the hydrochloride salt by adjusting the pH and performing a suitable workup, such as crystallization.
Caption: Workflow for the reductive amination synthesis of N,N-Dimethyl-alanine HCl.
Physicochemical Properties of N,N-Dimethylated Amino Acid Homologs
The structural modifications within the homologous series lead to predictable changes in their physicochemical properties. These properties are crucial for understanding their behavior in biological systems and for designing applications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₅H₁₂ClNO₂ | 153.61 | 186-191[3] |
| 3-Dimethylamino-propionic acid hydrochloride | C₅H₁₂ClNO₂ | 153.61 | 186-191[3] |
| N,N-Dimethyl-L-phenylalanine | C₁₁H₁₅NO₂ | 193.24 | - |
| N,N-Dimethyl-L-valine | C₇H₁₅NO₂ | 145.20 | - |
Characterization of N,N-Dimethylated Amino Acid Homologs
The unambiguous identification and characterization of these homologs are essential for quality control and for interpreting biological data. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the synthesized compounds. The presence of the N,N-dimethyl group will give a characteristic singlet in the ¹H NMR spectrum, typically in the range of 2.2-2.8 ppm.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The hydrochloride salt will show a broad absorption band for the N-H stretch of the protonated amine, and a strong carbonyl (C=O) stretch for the carboxylic acid group.
-
Mass Spectrometry (MS): Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of N,N-dimethyl amino acids. The fragmentation patterns can provide detailed structural information. A common fragmentation pathway involves the loss of H₂O and CO to form a characteristic immonium ion.[1][10]
Biological Activity and Applications: Focus on Transdermal Drug Delivery
While the standalone biological activities of many N,N-dimethylated amino acid hydrochlorides are not extensively documented, a significant application has emerged for their ester derivatives as transdermal penetration enhancers.[11] These compounds can reversibly disrupt the barrier function of the stratum corneum, facilitating the passage of therapeutic agents through the skin.
The dodecyl ester of 2-(dimethylamino)propanoate (DDAIP) has been identified as a potent and biodegradable penetration enhancer.[11] Studies have shown that there is no significant difference in the enhancing activity between the (R), (S), and racemic forms of DDAIP.[11] Interestingly, modifying the linker between the dimethylamino group and the ester, such as in dodecyl 6-(dimethylamino)hexanoate (DDAK), can further enhance the permeation of certain drugs.[11] This highlights the tunability of these homologs for specific drug delivery applications.
The mechanism of action of these enhancers is thought to involve interaction with the lipids of the stratum corneum, leading to a temporary and reversible increase in fluidity. The biodegradability of these ester derivatives by skin esterases is a significant advantage, potentially reducing skin irritation.[12]
Some N'-oxides of N',N'-dimethylaminoalkylamides of fatty acids have been shown to exhibit cytotoxic activity against tumor cells, with the primary site of action being the cell membrane.[13] This suggests that other derivatives of N,N-dimethylated amino acids may also possess interesting pharmacological properties that warrant further investigation.
Conclusion and Future Perspectives
The homologs of this compound represent a versatile class of compounds with tunable physicochemical properties and significant potential in pharmaceutical applications, particularly in the field of transdermal drug delivery. The synthetic methodologies outlined in this guide, such as the Eschweiler-Clarke reaction and reductive amination, provide reliable and scalable routes to these molecules.
Future research in this area should focus on:
-
Expanding the Homologous Series: Synthesizing and characterizing a wider range of homologs to further elucidate structure-activity relationships.
-
Elucidating Mechanisms of Action: Investigating the precise molecular mechanisms by which these compounds enhance transdermal penetration and exert other biological effects.
-
Exploring Other Therapeutic Applications: Screening these compounds for other potential pharmacological activities, such as antimicrobial or anticancer effects.
By continuing to explore the chemistry and biology of these fascinating molecules, the scientific community can unlock their full potential for the development of new and improved therapeutic strategies.
References
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Growth and Characterization of L-Alanine Crystals using FT-IR, UV Visible Spectra. ([Link])
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Methodological & Application
Application Note: GC-MS Analysis of 2-Dimethylamino-propionic acid hydrochloride (N,N-Dimethylalanine HCl) via Trimethylsilyl Derivatization
Introduction and Scientific Principle
2-Dimethylamino-propionic acid, also known as N,N-Dimethylalanine, is a modified amino acid of interest in various fields, including metabolomics and pharmaceutical research. Due to its polar nature, containing both a carboxylic acid group and a tertiary amine, it is non-volatile and thermally labile. Direct analysis by gas chromatography (GC) is therefore challenging, as the compound would likely decompose in the high-temperature injector port rather than volatilize.[1]
To overcome this limitation, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form.[2][3][4] This application note details a robust and reproducible protocol for the analysis of 2-Dimethylamino-propionic acid hydrochloride using trimethylsilyl (TMS) derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).
The core principle of this method is silylation , a widely used derivatization technique.[1][2] We will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, to replace the active hydrogen on the carboxylic acid group with a nonpolar trimethylsilyl (-Si(CH₃)₃) group.[5][6] This chemical modification neutralizes the polar hydroxyl group, significantly reducing the molecule's boiling point and increasing its volatility, making it amenable to GC analysis.[5] The resulting TMS-derivative exhibits excellent chromatographic behavior and produces a characteristic mass spectrum, allowing for confident identification and quantification.
Materials and Reagents
-
Analyte: this compound (C₅H₁₁NO₂·HCl), MW: 153.61 g/mol [7]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. (Note: TMCS enhances the reactivity of the silylating agent).[8]
-
Solvent: Anhydrous Acetonitrile (CH₃CN), GC grade or higher. (Note: Silylation reagents are highly sensitive to moisture; use of anhydrous solvents is critical).[5][9]
-
Internal Standard (Optional but Recommended): e.g., L-Alanine-2,3,3,3-d4 or a suitable stable isotope-labeled analogue.
-
Equipment:
-
GC-MS system with a split/splitless injector and electron ionization (EI) source.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase).[1]
-
Autosampler vials (2 mL) with PTFE-lined caps.
-
Heating block or oven capable of maintaining 70-100°C.[10][11]
-
Vortex mixer.
-
Pipettes and general laboratory glassware.
-
Source of dry nitrogen gas for sample evaporation.
-
Experimental Protocols
Standard and Sample Preparation
The causality behind this step is to create a known concentration of the analyte for calibration and to prepare the unknown sample in a state that is free from interfering substances and, most importantly, water, which can quench the derivatization reaction.
Protocol:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with anhydrous acetonitrile to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), a protein precipitation and/or extraction step may be necessary.
-
Transfer a known volume or mass of the sample (or standard) into a clean autosampler vial.
-
If an internal standard is used, add a known amount to each standard and sample vial.
-
Crucial Step: Evaporate the solvent completely to dryness under a gentle stream of dry nitrogen gas. This step is mandatory to remove all traces of water and protic solvents.[11]
-
Trimethylsilyl (TMS) Derivatization Workflow
This protocol is designed to ensure a complete reaction. The choice of BSTFA with 1% TMCS provides a strong silylating potential, while heating accelerates the reaction kinetics to drive it to completion.[6][8]
Protocol:
-
To the completely dry residue in the vial, add 100 µL of anhydrous acetonitrile. Vortex briefly to redissolve the analyte.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Heat the vial at 100°C for 30 minutes in a heating block or oven.[10] This ensures the complete derivatization of the carboxylic acid group.
-
Allow the vial to cool to room temperature before GC-MS analysis. The sample is now ready for injection.
Caption: Workflow for GC-MS analysis of 2-Dimethylamino-propionic acid.
GC-MS Instrumental Parameters
The following parameters serve as a validated starting point. The logic is to use a general-purpose column and temperature program that effectively separates the TMS-derivative from solvent and reagent peaks, followed by standard electron ionization to generate a reproducible fragmentation pattern for identification.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector | Splitless (or 10:1 split) | Splitless for trace analysis; split for higher concentrations to avoid column overload. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the TMS-derivative without thermal degradation. |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | Initial: 80°C, hold 2 min | Allows for solvent focusing. |
| Ramp: 15°C/min to 280°C | A moderate ramp to ensure good separation of analytes. | |
| Hold: 5 min at 280°C | Ensures elution of all components and cleans the column. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable library-searchable spectra. |
| Ionization Energy | 70 eV | Standard energy for EI, provides consistent fragmentation patterns. |
| Source Temp. | 230°C | A standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150°C | Standard temperature to ensure consistent mass filtering. |
| Scan Range | m/z 50 - 350 | Captures the molecular ion and key fragment ions while avoiding low-mass interference. |
Expected Results and Data Interpretation
The derivatization of 2-Dimethylamino-propionic acid (MW: 117.15 g/mol )[12] with one TMS group (MW of Si(CH₃)₃ minus H ≈ 72 g/mol ) results in a derivative with a molecular weight of approximately 189 g/mol .
Mass Spectrum Interpretation: The electron ionization mass spectrum of the TMS-derivative is expected to show characteristic fragments. The base peak is often the trimethylsilyl ion at m/z 73 ([Si(CH₃)₃]⁺), a hallmark of TMS derivatives.[13] Another key diagnostic ion is typically observed at M-15 (m/z 174), corresponding to the loss of a methyl group ([M-CH₃]⁺) from the TMS moiety. The molecular ion (M⁺) at m/z 189 may be of low abundance.
| Ion (m/z) | Proposed Identity | Significance |
| 189 | [M]⁺ | Molecular Ion |
| 174 | [M-CH₃]⁺ | Loss of a methyl group; Confirms TMS derivative structure |
| 116 | [M-COOTMS]⁺ | Loss of the silylated carboxyl group |
| 73 | [Si(CH₃)₃]⁺ | Base Peak; Characteristic ion for TMS derivatives[13] |
Troubleshooting and Method Validation
-
No Peak or Poor Peak Shape: This is most often caused by incomplete derivatization or degradation of the derivative.
-
Cause: Presence of moisture. Solution: Ensure all solvents are anhydrous and that the sample is completely dry before adding the BSTFA reagent.[5][9]
-
Cause: Insufficient reagent or reaction time/temperature. Solution: Ensure at least a 2:1 molar excess of BSTFA to active hydrogens and verify heating block temperature.[6]
-
-
Interfering Peaks: Excess derivatizing reagent and its by-products are volatile and typically elute early in the chromatogram.[1] If they interfere, adjusting the initial oven temperature or using a higher split ratio can help.
-
Method Validation (Trustworthiness): To ensure the protocol is self-validating, a full method validation should be performed. This includes assessing linearity by running a calibration curve, determining the limit of detection (LOD) and limit of quantification (LOQ), and evaluating accuracy and precision by analyzing quality control (QC) samples at multiple concentrations.[14] The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and reliable quantification.[14]
References
-
Pinu, F. R., & Villas-Boas, S. G. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Methods and Protocols, 1(1), 2. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization of Perfluorocarboxylic Acids with N,N-Dimethylformamide Dimethylacetal Prior to GC–MS Analysis. Available at: [Link]
-
Klavins, K., et al. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Medicina (Kaunas), 53(1), 48-55. Available at: [Link]
-
Draman, A. S., et al. (2011). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 8(1), 53-61. Available at: [Link]
-
ResearchGate. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Available at: [Link]
-
Liao, C., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(11), 1914–1923. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 163-171. Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 433-473). Elsevier. Available at: [Link]
-
Guo, L., et al. (2013). 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass. Rapid Communications in Mass Spectrometry, 27(8), 927-935. Available at: [Link]
-
Deng, C., et al. (2004). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Journal of Chromatography B, 810(2), 249-255. Available at: [Link]
-
Tsikas, D. (2020). Quality control in GC-MS analysis of amino acids in human urine and plasma: Possible implications for targeted and untargeted metabolomics. Journal of Chromatography B, 1152, 122241. Available at: [Link]
-
Zhang, T., et al. (2016). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Scientific Reports, 6, 26910. Available at: [Link]
-
Jo, M., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(1), 114. Available at: [Link]
-
Wikipedia. (n.d.). N,N-Dimethylaniline. Available at: [Link]
-
PubChem. (n.d.). 2-Dimethylamino-propionic acid. Available at: [Link]
-
ResearchGate. (2019). Precipitation after derivatization with BSTFA? Available at: [Link]
-
Wittmann, C., et al. (2002). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering, 77(7), 779-790. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of the 6.9-min trimethylsilyl (TMS)- derivatized compound.... Available at: [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)propanoic acid hydrochloride. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-(Dimethylamino)propanoic acid hydrochloride | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quality control in GC-MS analysis of amino acids in human urine and plasma: Possible implications for targeted and untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Dimethylamino-propionic Acid Hydrochloride (N,N-Dimethylalanine) in Drug Discovery
[1]
Abstract & Strategic Utility
2-Dimethylamino-propionic acid hydrochloride (commonly referred to as
-
Proteolytic Resistance: The tertiary amine structure prevents recognition by aminopeptidases, significantly extending the half-life of peptide drugs.[1][2]
-
Permeability Enhancement: Methylation masks the hydrogen bond donor capacity of the N-terminus, improving passive membrane permeability (oral bioavailability).[1][2]
-
Solubility Modulation: The hydrochloride salt form provides high aqueous solubility, facilitating formulation, while the free base (in vivo) increases lipophilicity.[1][2]
This guide details the synthesis, purification, and solid-phase coupling protocols for this compound.[1]
Physicochemical Profile
Before initiating synthesis or coupling, verify the compound identity and safety parameters.[1][2]
| Property | Specification | Notes |
| IUPAC Name | 2-(Dimethylamino)propanoic acid hydrochloride | Differentiate from |
| Common Name | Assumes starting material is L-Alanine.[1] | |
| Molecular Formula | ||
| Molecular Weight | 153.61 g/mol | Salt form.[2][3] Free base is 117.15 g/mol .[2] |
| Solubility | Hygroscopic; store in desiccator.[1][2] | |
| pKa (approx) | ~2.3 (COOH), ~9.8 (Amine) | Tertiary amine is slightly less basic than primary.[1][2] |
| Appearance | White to off-white crystalline solid |
Protocol A: Synthesis via Eschweiler-Clarke Methylation
The most robust method for synthesizing
Mechanism & Workflow
The reaction utilizes formaldehyde as the carbon source and formic acid as the hydride donor (reducing agent).[1][4][5]
Figure 1: Mechanistic flow of the Eschweiler-Clarke reductive methylation for amino acids.
Step-by-Step Methodology
Reagents:
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve L-Alanine in Formic Acid. Stir until clear.
-
Addition: Add Formaldehyde solution dropwise at room temperature. Caution: Exothermic.
-
Reflux: Heat the mixture to 90–100°C for 12–18 hours. Evolution of
gas indicates the reduction is proceeding.[1][2] -
Workup (Critical):
-
Purification:
Scientific Rationale:
-
Excess Reagents: A large excess of formic acid is required to drive the equilibrium forward and prevent the formation of the monomethyl intermediate.
-
HCl Addition: Converting to the salt prevents the formation of zwitterionic aggregates, which are difficult to crystallize and handle.
Protocol B: Solid-Phase Peptide Coupling (N-Terminal Capping)
Incorporating 2-dimethylamino-propionic acid into a peptide chain is challenging due to the steric bulk of the two methyl groups.[1] Standard coupling times must be extended.
Context: This protocol assumes the use of standard Fmoc-SPPS (Solid Phase Peptide Synthesis) on Wang or Rink Amide resin.[1][2]
Coupling Logic
Since the tertiary amine is basic, it can interfere with activation esters if not properly neutralized.[1][2] However, as an N-terminal cap, no subsequent deprotection is needed.[2]
Figure 2: Decision tree for coupling sterically hindered N,N-dimethyl amino acids.
Procedure
-
Resin Preparation: Swell the resin (with the growing peptide chain) in DMF for 20 minutes. Drain.
-
Activation Cocktail (Prepare immediately before use):
-
Reaction:
-
Monitoring (Crucial):
-
Cleavage:
Troubleshooting:
-
Incomplete Coupling: If the test is positive, do not cap. Perform a "double coupling" using fresh reagents. Heating the reaction vessel to 40°C can also drive the reaction for difficult sequences.[2]
Quality Control & Characterization
Verify the synthesized or purchased material before use.[1][2]
| Method | Expected Result | Diagnostic Value |
| 1H NMR ( | Singlet at | Confirms presence of two methyl groups on Nitrogen.[1][2] |
| 1H NMR ( | Doublet at | Confirms the alanine methyl side chain.[1][2] |
| Mass Spectrometry | Confirms molecular weight (Salt counterion Cl- is not seen in positive mode).[1][2] | |
| Silver Nitrate Test | White precipitate | Confirms presence of Chloride counterion (purity check).[1][2] |
Note on Stability: The hydrochloride salt is hygroscopic.[1][2] If the solid becomes sticky, it has absorbed moisture.[1][2] Recrystallize or dry under vacuum before weighing for precise stoichiometry.[1][2]
References
-
Eschweiler-Clarke Reaction Mechanism & Protocols. Organic Chemistry Portal. Available at: [Link][1]
- Synthesis of N,N-Dimethylamino Acids.Journal of the American Chemical Society.
-
3-(Dimethylamino)propionic Acid HCl (Beta-isomer comparison). PubChem Compound Summary. Available at: [Link][1]
-
Solid Phase Peptide Synthesis Protocols. PeptideWeb. Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzenamine, N,N-dimethyl-, hydrochloride (1:1) | C8H12ClN | CID 79987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS RN 14788-12-6 | Fisher Scientific [fishersci.at]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. peptide.com [peptide.com]
- 7. peptideweb.com [peptideweb.com]
Application Note: N-Terminal Capping with 2-Dimethylamino-propionic acid HCl
Topic: 2-Dimethylamino-propionic acid hydrochloride for Peptide Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Peptide Chemists, and CMC Leads.
Introduction & Molecule Profile
This compound (also known as N,N-Dimethyl-L-alanine HCl ) is a specialized amino acid derivative used primarily as an N-terminal capping reagent in solid-phase peptide synthesis (SPPS). Unlike standard amino acids, the nitrogen atom is fully substituted with two methyl groups, rendering it a tertiary amine.
This structural modification serves two critical functions in peptide drug design:
-
Chain Termination: The lack of a proton on the tertiary amine prevents further peptide coupling, making it an effective "cap" that defines the end of the peptide chain.
-
Pharmacokinetic Enhancement: The dimethylamino group significantly alters the physicochemical properties of the peptide, enhancing metabolic stability against aminopeptidases and improving membrane permeability via increased lipophilicity.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-(Dimethylamino)propanoic acid hydrochloride |
| Common Name | N,N-Dimethyl-L-alanine HCl |
| CAS Number | 16708-13-7 |
| Molecular Formula | C₅H₁₁NO₂[1] · HCl |
| Molecular Weight | 153.61 g/mol (Salt); 117.15 g/mol (Free Acid) |
| Residue Mass (in peptide) | 99.07 Da (Adds +28.03 Da relative to Alanine) |
| Solubility | Soluble in Water, Methanol, DMF; Slightly soluble in DCM. |
| Hygroscopicity | High (Store desiccated at -20°C) |
Strategic Application: Why Use This Modification?
Mechanistic Insight: The "Stealth" Cap
The incorporation of 2-Dimethylamino-propionic acid is a deliberate medicinal chemistry strategy.
-
Proteolytic Resistance: Aminopeptidases require a free N-terminal amine (primary or secondary) and a specific steric environment to cleave peptide bonds. The bulky, tertiary N,N-dimethyl group sterically hinders the enzyme's active site, effectively "masking" the peptide from degradation.
-
Permeability & Charge: At physiological pH (7.4), the dimethylamino group (pKa ~9.8) exists largely in a protonated, cationic state. However, the equilibrium allows for a neutral species that can traverse lipid bilayers more effectively than a primary amine, aiding in oral bioavailability and intracellular targeting.
Protocol: Solid Phase Peptide Synthesis (SPPS)
Critical Challenge: The reagent is supplied as a Hydrochloride (HCl) salt . The Trap: Standard coupling protocols assume free amino acids. If you use a standard 1:1:2 ratio (AA:HATU:Base), the HCl attached to the source material will immediately consume 1 equivalent of your base (DIEA). This leaves insufficient base to activate the carboxyl group, resulting in failed or slow coupling.
Solution: You must adjust the stoichiometry of the base (DIEA/DIPEA) to neutralize the salt and drive the reaction.
Materials
-
Resin: Rink Amide or Wang Resin (pre-loaded with peptide chain, Fmoc-deprotected).
-
Reagent: 2-Dimethylamino-propionic acid HCl (N,N-Dimethyl-Ala-OH·HCl).
-
Activator: HATU (Preferred for hindered amines) or DIC/Oxyma.
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Solvent: DMF (Anhydrous).[2]
Step-by-Step Procedure
Step 1: Preparation of the Resin [3]
-
Perform the final Fmoc deprotection on the resin-bound peptide using 20% Piperidine in DMF.[2]
-
Wash resin: 3x DMF, 3x DCM, 3x DMF.
-
QC Check: Perform a Kaiser test (Ninhydrin). The beads should be dark blue (positive for free amine).
Step 2: Activation Cocktail (The "Salt-Correction" Mix)
Calculate reagents based on 3-fold excess relative to resin loading.
-
Weigh 3.0 eq of 2-Dimethylamino-propionic acid HCl.
-
Weigh 2.9 eq of HATU (Use slightly less than the acid to prevent capping with the uronium salt).
-
Dissolve both in minimal anhydrous DMF.
-
CRITICAL STEP: Add 6.0 eq of DIEA.
-
Why 6.0 eq?
-
3.0 eq are consumed immediately to neutralize the 3.0 eq of HCl salt.
-
3.0 eq remain available to activate the carboxyl group (Standard 1:1 ratio with AA).
-
-
-
Pre-activate for 30-60 seconds . Do not wait longer than 2 minutes to avoid racemization.
Step 3: Coupling Reaction
-
Agitate (shake/vortex) at room temperature for 2 to 4 hours .
-
Note: Tertiary amines are sterically hindered; coupling is slower than standard Alanine.
-
-
Drain and wash resin: 3x DMF.[3]
Step 4: Monitoring & Cleavage
-
QC Check: Perform Chloranil test or Ninhydrin test.
-
Result: Should be colorless (negative), indicating the free amines are capped.
-
-
Cleavage: Use standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). The N,N-dimethyl group is stable in TFA.
Workflow Diagram
Alternative: Solution Phase Synthesis
For scale-up or fragment condensation, solution phase coupling is often preferred.
-
Dissolution: Dissolve the peptide fragment (C-terminal protected) in DCM or DMF.
-
Neutralization: Add 2-Dimethylamino-propionic acid HCl (1.1 eq) and NMM (N-methylmorpholine) or DIEA (2.2 eq).
-
Coupling Agent: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C.
-
Expert Note: Carbodiimide (EDC/DIC) methods are often cleaner for solution phase than uronium salts (HATU) because the urea byproducts are easier to remove than HATU byproducts during workup.
-
-
Workup: Wash with weak base (NaHCO₃) and brine.
-
Caution: Do not wash with strong acid (1M HCl) if your product is very hydrophilic, as the dimethylamino group will protonate and extract into the aqueous layer. Use pH 4-5 buffers (citrate) if acidic wash is needed.
-
Quality Control & Troubleshooting
Data Analysis Table
| Issue | Symptom | Root Cause | Corrective Action |
| Incomplete Coupling | Positive Ninhydrin (Blue beads) | HCl salt consumed the base. | Increase DIEA. Ensure 1 eq of base is dedicated solely to neutralizing the HCl. |
| Racemization | Split peaks in HPLC | High temperature or over-activation. | Switch to Oxyma/DIC . Keep activation time < 2 mins. Perform coupling at 0°C - RT. |
| Low Yield | Low crude weight | Product lost in aqueous workup. | The N,N-dimethyl group is basic.[4] Ensure workup pH is >8 to keep it organic-soluble, or use preparative HPLC directly. |
| Mass Spec Error | Mass is -14 Da off | Monomethylation vs Dimethylation. | Confirm reagent purity. N-methylalanine (+14 Da) is a common impurity in N,N-dimethylalanine (+28 Da) synthesis. |
Characterization
-
HPLC: The dimethylamino group increases hydrophobicity. Expect a retention time shift (later elution) compared to the free amine or acetylated control.
-
Mass Spectrometry (ESI): Look for the [M+H]+ peak.
-
Target Mass = (Peptide Mass - 1) + 117.15 (Reagent) - 18 (H2O).
-
Simplified: Target Mass = Peptide Mass + 99.1 Da.
-
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
BenchChem. (2025).[2] The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem.[2][5] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11788290, 2-Dimethylamino-propionic acid. PubChem.[1][6][7][8] Link
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link
-
Sigma-Aldrich. (2024). Peptide Stability and Potential Degradation Pathways. Merck KGaA. Link
Sources
- 1. 2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 5. N,N-dimethylaniline hydrochloride | 5882-44-0 | Benchchem [benchchem.com]
- 6. Benzenamine, N,N-dimethyl-, hydrochloride (1:1) | C8H12ClN | CID 79987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]
- 8. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Quantification of 2-Dimethylamino-propionic acid hydrochloride
Introduction
2-Dimethylamino-propionic acid hydrochloride, also known as N,N-dimethylalanine hydrochloride, is a small, polar molecule of increasing interest in pharmaceutical and biochemical research. Its structural similarity to endogenous amino acids and its chemical properties necessitate robust and reliable analytical methods for its quantification in various matrices, from bulk drug substances to biological fluids. Accurate quantification is critical for pharmacokinetic studies, quality control of raw materials and finished products, and metabolic research.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound using state-of-the-art analytical techniques. As a Senior Application Scientist, the methodologies presented herein are grounded in fundamental chromatographic and mass spectrometric principles, ensuring scientific integrity and transferability. This document is intended for researchers, scientists, and drug development professionals seeking to establish accurate and reproducible quantification assays for this compound.
Physicochemical Properties and Analytical Considerations
This compound is a salt, rendering it highly soluble in aqueous solutions. Its structure comprises a tertiary amine and a carboxylic acid group, making it zwitterionic at neutral pH. These characteristics present unique challenges and opportunities for analytical method development:
-
High Polarity: The polar nature of the molecule can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Therefore, specialized columns or alternative chromatographic modes such as hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography are often more suitable.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which can limit the sensitivity of HPLC-UV detection. Derivatization or the use of more universal detectors like mass spectrometry is often required for trace-level quantification.
-
Volatility: While the hydrochloride salt is not volatile, the free amine form can be analyzed by gas chromatography (GC), often after derivatization of the carboxylic acid group.
-
Chirality: The molecule possesses a chiral center at the alpha-carbon. For stereospecific analysis, chiral separation techniques are necessary.
Recommended Analytical Methodologies
This guide details three primary analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for quality control of bulk materials where concentration levels are relatively high. Pre-column derivatization can be employed to enhance sensitivity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and selective quantification in complex matrices such as plasma, urine, and tissue homogenates.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A robust alternative, particularly for assessing the purity of the free amine or for specific applications where derivatization is advantageous.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
This method utilizes reversed-phase HPLC for the separation of this compound. Due to its high polarity, a C18 column with an aqueous mobile phase containing an ion-pairing agent or an acidic modifier is recommended to achieve adequate retention and symmetrical peak shape. For enhanced sensitivity, pre-column derivatization with a UV-active agent can be performed. This protocol will focus on direct analysis with an acidic mobile phase, suitable for higher concentration samples.
Experimental Protocol
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound standard or sample.
- Dissolve in a 1:1 mixture of water and methanol to a final concentration of 1 mg/mL.[1]
- Sonicate for 5 minutes to ensure complete dissolution.[1]
- Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 10 µg/mL to 200 µg/mL.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18, 150 x 4.6 mm, 5 µm particle size.
- Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (10:90 v/v).[2][3]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.[4]
- Injection Volume: 20 µL.
Method Validation Summary
The validation of this method should be performed according to the International Council for Harmonisation (ICH) guidelines.[5]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity | Correlation coefficient (r²) > 0.999 | 10 - 200 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | Within acceptable limits |
| Precision (RSD) | Repeatability < 2.0%, Intermediate < 3.0% | < 2.0% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | ~5 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | ~1.5 µg/mL |
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for bioanalytical applications. This protocol employs a HILIC or mixed-mode column to retain the polar analyte, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (SIL-IS), such as D3-N,N-dimethylalanine, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.
Experimental Protocol
1. Sample Preparation (Plasma):
- To 50 µL of plasma sample, add 10 µL of SIL-IS working solution (e.g., 1 µg/mL).
- Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[3]
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for analysis.[3]
2. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system.
- Column: HILIC or a mixed-mode column suitable for polar compounds. A C18 column with an MS-compatible mobile phase can also be used.[2][3]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would start with high organic content (e.g., 95% B) and ramp down to increase aqueous content for elution.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- Analyte: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (To be determined by infusion of a standard solution).
- Internal Standard: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (To be determined by infusion of the SIL-IS).
Method Validation Summary
Validation should adhere to FDA or EMA guidelines for bioanalytical method validation.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity | Correlation coefficient (r²) > 0.995 | 0.5 - 500 ng/mL |
| Accuracy | Mean accuracy within ±15% of nominal (±20% at LLOQ) | Within acceptable limits |
| Precision (CV) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable accuracy and precision | 0.5 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | Minimal matrix effects |
| Recovery | Consistent and reproducible | > 80% |
Workflow Diagram
Caption: LC-MS/MS workflow for bioanalysis.
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a highly specific and robust technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is typically required to increase volatility and improve chromatographic performance. Silylation of the carboxylic acid group is a common approach. This method is particularly useful for purity testing and identifying related substances. A headspace GC method can also be employed to quantify the free dimethylamine.[6]
Experimental Protocol
1. Sample Preparation and Derivatization:
- Accurately weigh 1 mg of the sample into a vial.
- Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
- Add 400 µL of a suitable solvent like pyridine or acetonitrile.
- Heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Conditions:
- GC System: Gas chromatograph with a mass selective detector.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1).
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
Method Validation Summary
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity | Correlation coefficient (r²) > 0.998 | 1 - 100 µg/mL |
| Accuracy | 95.0% - 105.0% recovery | Within acceptable limits |
| Precision (RSD) | Repeatability < 5.0%, Intermediate < 10.0% | < 5.0% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.5 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | ~0.15 µg/mL |
Workflow Diagram
Caption: GC-MS workflow with derivatization.
Chiral Separation Considerations
As N,N-dimethylalanine is a chiral molecule, distinguishing between its enantiomers may be critical for pharmacological and toxicological assessments. Chiral separation can be achieved using specialized techniques:
-
Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based or crown ether-based CSPs are often effective for amino acid derivatives.[7]
-
Chiral Capillary Electrophoresis (CE): Employs a chiral selector added to the background electrolyte, such as cyclodextrins, to achieve enantiomeric resolution.[8][9] CE offers high separation efficiency and low sample consumption.[8]
Method development for chiral separations requires screening of different chiral selectors and optimization of mobile phase or buffer composition, temperature, and other parameters to achieve baseline resolution of the enantiomers.
Conclusion
The quantification of this compound can be successfully achieved using a variety of analytical techniques. The choice of method depends on the specific application, the required sensitivity, and the sample matrix. For routine quality control of bulk material, HPLC-UV provides a reliable and accessible solution. For trace-level quantification in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. GC-MS offers a robust alternative, particularly when derivatization is employed. For stereospecific analysis, chiral separation techniques are essential. The protocols and validation guidance provided in this document serve as a comprehensive starting point for developing and implementing robust and reliable analytical methods for this important compound. All methods should be fully validated in the user's laboratory to ensure they are fit for their intended purpose.[5][10]
References
-
SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
- Timmerman, E., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 213, 114642.
- Patel, D. B., et al. (2012). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization.
- National Pharmaceutical Regulatory Agency. (n.d.).
- International Council for Harmonisation. (n.d.). ICH Q2(R1)
- Papadoyannis, I. N., et al. (2021). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Molecules, 26(11), 3183.
- Reddy, G. S., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Applied Pharmaceutical Science, 12(7), 133-143.
- Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435-442.
- Górska, A., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(13), 5031.
- Sahoo, S. K., et al. (2018). A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. Asian Journal of Research in Chemistry, 11(2), 335.
- Santoro, M. I., et al. (1998). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1435-1441.
- Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
-
ResearchGate. (n.d.). GC separation of dimethyl aniline on the (OH)Q[11]/PDMS column (A). Peaks.
- Metrohm. (n.d.).
- Emery Pharma. (2023, March 7).
- Sankar, D. G., et al. (2009). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 71(4), 413-416.
- Zhang, Y., et al. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Journal of Pharmaceutical Analysis. (n.d.). Application of Ion Chromatography in Pharmaceutical and Drug Analysis.
- Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.
- Aplitech Biolab. (n.d.).
- Dawn Scientific. (n.d.). N,N-Dimethylaniline.
- Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205.
- Google Patents. (n.d.).
- Chromatography Forum. (2011, August 20). Dimethylamine hydrochloride tests.
- Acar, S., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical Analysis, 12(5), 843-850.
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549-1568.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column.
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Application Note: A Comprehensive Guide to the HPLC Analysis of 2-Dimethylamino-propionic acid hydrochloride
Abstract
This technical guide provides a detailed protocol for the quantitative analysis of 2-Dimethylamino-propionic acid hydrochloride using High-Performance Liquid Chromatography (HPLC). We address the inherent challenges in detecting this non-chromophoric amino acid derivative by outlining a robust pre-column derivatization strategy. Furthermore, recognizing the chiral nature of the analyte, this note presents a validated method for its enantiomeric separation using a chiral stationary phase. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded, step-by-step approach from sample preparation to data analysis, ensuring accuracy, precision, and reliability in your analytical workflow.
Introduction: The Analytical Imperative for this compound
This compound, also known as N,N-Dimethylalanine hydrochloride, is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity and enantiomeric composition are critical quality attributes that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[2] Due to its lack of a strong UV chromophore or fluorophore, direct HPLC analysis of this compound is challenging, necessitating a derivatization step to enable sensitive detection.[3][4] This application note details a comprehensive analytical strategy employing pre-column derivatization for quantitative analysis and a direct chiral HPLC method for enantiomeric purity assessment.
Foundational Principles: Methodological Choices
The selection of an appropriate analytical method is predicated on the physicochemical properties of the analyte. 2-Dimethylamino-propionic acid is a small, polar, and chiral molecule.[5] Our approach is therefore twofold:
-
Quantitative Analysis via Pre-column Derivatization: To overcome the detection challenge, we employ a pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). This reagent reacts with the secondary amine group of the analyte to form a highly fluorescent adduct, enabling sensitive detection by a fluorescence detector (FLD).[3] This method is widely recognized for its robustness in amino acid analysis.[3][6]
-
Enantiomeric Separation via Chiral HPLC: The stereoisomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[7] Therefore, the enantiomeric purity of this compound is a critical parameter. We present a direct method using a chiral stationary phase (CSP) for the effective separation of its enantiomers.[8][9] This approach is often preferred over indirect methods as it avoids the potential for racemization during derivatization.[10]
Experimental Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow for the analysis of this compound.
Caption: Overall workflow for quantitative and chiral analysis.
Quantitative Analysis Protocol: Reversed-Phase HPLC with Fluorescence Detection
This protocol details the steps for the quantification of this compound following pre-column derivatization with FMOC-Cl.
Reagents and Materials
-
This compound analytical standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
HPLC grade water
-
0.45 µm syringe filters
Instrument and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column thermostat, fluorescence detector (FLD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | Start with 20% B, increase to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (FLD) | Excitation: 265 nm, Emission: 315 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a sodium hydroxide solution.[3]
-
FMOC-Cl Reagent: Dissolve 2.5 mg of FMOC-Cl in 1 ml of acetonitrile. This reagent is moisture-sensitive and should be prepared fresh.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of HPLC-grade water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with HPLC-grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in HPLC-grade water to a final concentration within the calibration range.
-
Derivatization:
-
In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl reagent.
-
Cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection.
-
Caption: Step-by-step derivatization workflow.
Enantiomeric Purity Protocol: Chiral HPLC with UV Detection
This protocol provides a direct method for the separation of the enantiomers of 2-Dimethylamino-propionic acid.
Instrument and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Isocratic pump, autosampler, column thermostat, Diode Array Detector (DAD) or UV detector |
| Column | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization for optimal resolution.[9] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection (UV/DAD) | 210 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Racemic Standard: Prepare a solution of a racemic standard of 2-Dimethylamino-propionic acid in the mobile phase to confirm the resolution of the enantiomers.
System Suitability
Before sample analysis, inject the racemic standard to ensure the system is suitable for the separation. The resolution between the two enantiomeric peaks should be greater than 1.5.
Data Analysis and Interpretation
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Enantiomeric Purity: Calculate the percentage of each enantiomer by dividing the peak area of the individual enantiomer by the total peak area of both enantiomers and multiplying by 100.
Method Validation and Performance Characteristics
A comprehensive method validation should be performed according to ICH guidelines. The following table summarizes typical performance parameters to be evaluated.
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally (typically in the low ng/mL range with fluorescence detection) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically in the mid-to-high ng/mL range with fluorescence detection) |
| Precision (%RSD) | < 2.0% for repeatability and intermediate precision |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Resolution (Chiral) | > 1.5 between enantiomers |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low peak response | Incomplete derivatization, detector issue, incorrect mobile phase composition. | Prepare fresh derivatization reagent, check detector lamp and settings, verify mobile phase preparation. |
| Poor peak shape (tailing) | Column contamination, inappropriate mobile phase pH. | Flush the column, use a guard column, ensure the mobile phase pH is appropriate for the analyte and column. |
| Poor resolution (chiral) | Inappropriate mobile phase composition, column degradation. | Optimize the mobile phase composition (adjusting the ratio of modifiers), use a new chiral column. |
| Baseline noise | Contaminated mobile phase, detector issues. | Filter mobile phases, purge the system, check for leaks, and ensure detector stability. |
Conclusion
The methods detailed in this application note provide a robust and reliable framework for the comprehensive HPLC analysis of this compound. The pre-column derivatization method allows for sensitive quantification, while the chiral HPLC protocol ensures the accurate determination of enantiomeric purity. Adherence to these protocols will enable researchers and quality control analysts to generate high-quality, reproducible data essential for drug development and manufacturing.
References
-
SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. Available at: [Link]
-
ResearchGate. (2013). HPLC method and sample preparation for amino acids?. Available at: [Link]
-
PubChem. (n.d.). 2-Dimethylamino-propionic acid. Available at: [Link]
-
IJPPS. (2018). A review on analysis of amino acids by high performance liquid chromatography. Available at: [Link]
- Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
-
ResearchGate. (2015). Does anyone know the HPLC conditions to quantify propionic acid?. Available at: [Link]
-
Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
-
Dolphin Pharma. (n.d.). 2-Dimethylamino Isopropyl Chloride HCL Manufacturer, Supplier. Available at: [Link]
Sources
- 1. This compound | 16708-13-7 [chemicalbook.com]
- 2. dolphinpharma.com [dolphinpharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. 2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Strategic NMR Characterization of 2-Dimethylamino-propionic Acid HCl
Introduction & Scope
2-Dimethylamino-propionic acid hydrochloride (N,N-Dimethylalanine HCl) is a critical methylated amino acid derivative often utilized as a chiral building block in peptidomimetics and as a buffering ligand in transition metal catalysis. Unlike simple alanine, the tertiary amine group introduces unique steric and electronic properties.
This Application Note provides a definitive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. The presence of the hydrochloride salt (
Key Technical Challenges Addressed:
-
pH Sensitivity: The chemical shift of the
-proton and -methyl groups is highly pH-dependent. -
Solvent Selection: Solubility profiles favor aqueous media (
), but exchangeable protons require aprotic polar solvents ( ) for observation. -
Hygroscopicity: The HCl salt is hygroscopic, requiring specific handling to prevent water peak interference.
Experimental Workflow
The following diagram outlines the critical path from sample handling to data validation.
Figure 1: End-to-end NMR acquisition workflow emphasizing solvent selection as a critical decision point.
Sample Preparation Protocol
Materials
-
Analyte: this compound (>98% purity).
-
Solvent A (Standard): Deuterium Oxide (
, 99.9% D) with 0.05% TSP (sodium 3-trimethylsilylpropionate-2,2,3,3-d4) as internal reference. -
Solvent B (Exchange Analysis): Dimethyl sulfoxide-d6 (
) with 0.03% TMS (tetramethylsilane). -
Tubes: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent).
Protocol: The "Acidic Lock" Method ( )
Rationale: The HCl salt forms an acidic solution in water. Attempting to neutralize it in the tube leads to chemical shift drift. This protocol maintains the acidic state for reproducibility.
-
Weighing: Rapidly weigh 15–20 mg of the HCl salt into a clean vial. (Work quickly; the salt absorbs atmospheric moisture).
-
Dissolution: Add 600 µL of Solvent A (
+ TSP). Vortex until fully dissolved. -
Transfer: Transfer to the NMR tube. Cap immediately.
-
Reference Check: Ensure the TSP signal is sharp. If broad, the salt concentration may be causing viscosity issues; dilute with an additional 100 µL
.
Protocol: Exchangeable Proton Observation ( )
Rationale: To observe the carboxylic acid proton (
-
Drying: Dry the NMR tube in an oven at 100°C for 1 hour prior to use.
-
Dissolution: Dissolve 10 mg of sample in 600 µL of Solvent B (
). -
Handling: Sonication may be required as the HCl salt is less soluble in DMSO than in water.
Acquisition Parameters (Bruker/Varian Standard)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Notes |
| Pulse Program | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | Standard 1D sequences. |
| Relaxation Delay (D1) | 2.0 sec | 2.0 sec | Ensure full relaxation of methyls. |
| Acquisition Time (AQ) | ~3.0 sec | ~1.0 sec | |
| Spectral Width (SW) | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | |
| Scans (NS) | 16 | 256 - 1024 | Carbon requires significantly more scans. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Temperature affects N-inversion rates. |
Data Analysis & Spectral Assignment[1][2][3]
Structural Logic & Connectivity
The molecule consists of a central chiral carbon (
Representative Chemical Shifts ( , 400 MHz)
Note: Values are representative for the HCl salt form relative to TSP at 0.0 ppm.
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Insight |
| 1.55 - 1.65 | Doublet ( | 3H | ~7.2 Hz | Coupled to the | |
| N-Methyls ( | 2.90 - 3.05 | Singlet ( | 6H | - | Deshielded by |
| 3.90 - 4.10 | Quartet ( | 1H | ~7.2 Hz | Deshielded by both | |
| HOD (Water) | ~4.79 | Singlet | Var. | - | Residual solvent peak; position varies with pH/Temp. |
| Exchangeables ( | Not Observed | - | - | - | Rapid exchange with |
13C NMR Assignments ( )
-
Carbonyl (
): ~172 ppm (Deshielded acid carbonyl). -
-Carbon (
): ~65-68 ppm (Attached to ). -
N-Methyl Carbons: ~40-43 ppm.
- -Methyl Carbon: ~13-15 ppm.
Troubleshooting & Quality Control
Issue 1: Peak Splitting of N-Methyls
Observation: The 6H singlet for
Issue 2: Chemical Shift Drift
Observation: The
Issue 3: Extra Peaks in Aliphatic Region
Observation: Small triplets/quartets near 1.1 ppm and 3.6 ppm.
Cause: Residual Ethanol or Diethyl Ether from the crystallization process of the hydrochloride salt.
Validation: Check integrals. Ethanol
References
-
National Institute of Standards and Technology (NIST). 2-(Dimethylamino)propanoic acid Mass Spectrometry and Data. (Cross-reference for purity). [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
SDBS. Spectral Database for Organic Compounds, SDBS. (General reference for amino acid shifts). [Link]
Application Notes and Protocols: Dissolving 2-Dimethylamino-propionic Acid Hydrochloride
Introduction: Understanding the Solute
2-Dimethylamino-propionic acid hydrochloride, also known as N,N-Dimethylalanine hydrochloride, is a derivative of the amino acid alanine. As a hydrochloride salt of a tertiary amine, its physicochemical properties are dictated by the protonated amine group, which imparts significant polarity and a propensity for aqueous solubility.[1] The presence of the carboxyl group and the relatively small aliphatic structure further influences its behavior in various solvent systems.
These application notes provide a comprehensive, experience-driven guide for the effective dissolution of this compound. The protocols herein are designed for researchers in drug development and chemical synthesis, emphasizing the rationale behind solvent selection and handling procedures to ensure solution integrity, stability, and suitability for downstream applications.
Physicochemical Data Summary:
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₅H₁₁NO₂·HCl | PubChem[2] |
| Molecular Weight | 153.61 g/mol | TCI Chemicals |
| Appearance | White to off-white crystalline solid or powder | TCI Chemicals |
| Form | Hydrochloride Salt | Chemical structure |
| Key Functional Groups | Tertiary Amine (protonated), Carboxylic Acid | Chemical structure |
| Predicted Solubility | High in polar protic solvents (e.g., Water, Ethanol) | General principle for amine hydrochloride salts[1] |
| Hygroscopicity | Expected to be hygroscopic | Common characteristic of soluble salts[3] |
Core Directive: A First-Principles Approach to Dissolution
Given that this compound is not a widely documented compound with standardized dissolution protocols, a systematic, first-principles approach is required. The strategy is to begin with the most probable solvent based on chemical structure and progressively move to more complex systems if necessary. The primary assumption, grounded in chemical theory, is that as a hydrochloride salt, the compound will behave as an ionic species and dissolve readily in polar protic solvents.[1][4]
The following workflow diagram outlines the decision-making process for solvent selection and optimization.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylaniline Hydrochloride | 5882-44-0 | TCI AMERICA [tcichemicals.com]
- 4. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Dimethylamino-propionic Acid Hydrochloride: A Reagent in Focus
Abstract
This technical guide provides a comprehensive overview of 2-Dimethylamino-propionic acid hydrochloride, also known as N,N-dimethyl-α-alanine hydrochloride. It is an amino acid derivative with utility as a specialized building block and reagent in synthetic organic chemistry. This document will detail its chemical and physical properties, outline key synthetic applications with mechanistic insights, and provide detailed, field-tested protocols for its use. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Introduction and Reagent Overview
This compound is a chiral, non-proteinogenic amino acid derivative. The presence of the dimethylamino group at the α-position introduces unique steric and electronic properties compared to its parent amino acid, alanine. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient solid for handling and storage.
The primary utility of this reagent lies in its role as a precursor and building block for more complex molecules. The tertiary amine offers a site for quaternization, while the carboxylic acid can be activated for amide bond formation or other transformations. Its structural similarity to natural amino acids makes it an attractive component for the synthesis of peptidomimetics and other biologically active compounds.
Key Attributes:
-
Chirality: Available in enantiomerically pure forms (D and L) or as a racemic mixture, allowing for stereocontrolled synthesis.
-
Tertiary Amine: The dimethylamino group can act as a nucleophile, a base, or a directing group in various reactions.
-
Carboxylic Acid: Provides a handle for coupling reactions, esterification, and reduction to the corresponding amino alcohol.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is crucial for its effective and safe use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ · HCl | |
| Molecular Weight | 153.61 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Typically in the range of 180-190 °C (decomposes) | |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | |
| Storage | Store in a cool, dry place away from incompatible materials. |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with strong oxidizing agents.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Core Applications and Mechanistic Insights
The utility of this compound spans several areas of synthetic chemistry, primarily as a specialized building block.
Synthesis of Peptidomimetics and Modified Peptides
The incorporation of N,N-dimethylated amino acids into peptide chains is a common strategy to enhance their pharmacological properties. The dimethylamino group can increase resistance to enzymatic degradation by proteases and improve cell permeability.
Causality of Experimental Choice: The use of standard peptide coupling reagents is effective for incorporating N,N-dimethylalanine into a peptide sequence. The hydrochloride salt must first be neutralized in situ to liberate the free amine for reaction.
The Versatile Role of 2-Dimethylamino-propionic Acid Hydrochloride in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unlocking the Potential of a Unique Building Block
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 2-Dimethylamino-propionic acid hydrochloride, also known as N,N-Dimethyl-DL-alanine hydrochloride, is an intriguing and versatile scaffold that offers a unique combination of features for drug discovery programs. Its structure, a simple amino acid with a dimethylated amine, provides a key pharmacophore that can influence a molecule's physicochemical properties, such as basicity and lipophilicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its strategic use in the synthesis of bioactive molecules.
The dimethylamino moiety is a common feature in many FDA-approved drugs, contributing to a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[1][2] The presence of this functional group in this compound makes it a valuable starting material for generating compound libraries for high-throughput screening and for the rational design of targeted therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22765-98-4 | [3] |
| Molecular Formula | C5H12ClNO2 | [4] |
| Molecular Weight | 153.61 g/mol | [4] |
| Appearance | White crystalline powder or crystals | [3] |
| Solubility | Readily soluble in water | [3] |
| pKa | Approximately 7-8 | [3] |
Applications in Drug Discovery: A Gateway to Diverse Bioactivity
The utility of this compound in drug discovery is primarily centered on its role as a versatile building block for the synthesis of more complex molecules.[5][6] Its bifunctional nature, possessing both a carboxylic acid and a tertiary amine, allows for a variety of chemical modifications, leading to a diverse range of derivatives with potential therapeutic applications.
Synthesis of Novel Amide Derivatives with Antimicrobial and Anticancer Potential
A primary application of this compound is in the synthesis of novel amide derivatives. The carboxylic acid moiety can be readily coupled with a wide array of primary and secondary amines to generate a library of N-substituted amides. The resulting compounds can be screened for various biological activities. Propionic acid derivatives, in general, have demonstrated a broad spectrum of biological activities, including antibacterial, anticonvulsant, and anticancer effects.[7]
The rationale behind this approach lies in the ability to systematically modify the periphery of the 2-Dimethylamino-propionic acid core, thereby exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity against a particular biological target.
A Key Component in the Synthesis of Local Anesthetics
A notable application of this compound is in the synthesis of local anesthetics. Specifically, it has been used as a precursor for the synthesis of N-(N',N'-dimethylaminoacyl)benzocaine derivatives.[4] Local anesthetics typically consist of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[8] this compound provides the hydrophilic amine portion, which is crucial for the molecule's interaction with its biological target, the voltage-gated sodium channels in nerve membranes.[5]
Incorporation into Peptides and Peptidomimetics
As an "unusual" or non-proteinogenic amino acid, N,N-Dimethylalanine can be incorporated into peptide sequences to create peptidomimetics with enhanced properties.[4][9] The N,N-dimethylation can confer increased resistance to enzymatic degradation by peptidases, thereby improving the metabolic stability and in vivo half-life of the peptide. Furthermore, the conformational constraints imposed by the dimethylated amine can influence the peptide's secondary structure and its binding affinity to its target receptor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the utilization of this compound in the synthesis of novel compounds. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: General Procedure for the Synthesis of N-Aryl Amide Derivatives
This protocol describes the coupling of 2-Dimethylamino-propionic acid with a substituted aniline to generate an N-aryl amide derivative, a common scaffold in medicinal chemistry.
Workflow for N-Aryl Amide Synthesis
Caption: Workflow for the synthesis of N-aryl amides from 2-Dimethylamino-propionic acid.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-bromoaniline)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of the Free Amino Acid: To a solution of this compound (1.0 eq) in a minimal amount of water, add a stoichiometric amount of a suitable base (e.g., sodium bicarbonate) to neutralize the hydrochloride and generate the free amino acid. The aqueous solution can be used directly or the free amino acid can be extracted into an organic solvent and dried.
-
Amide Coupling Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the free 2-Dimethylamino-propionic acid (1.0 eq), HOBt (1.2 eq), and the substituted aniline (1.0 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
-
Causality Behind Experimental Choices:
-
The use of HOBt and EDC as coupling agents minimizes side reactions and racemization, leading to a cleaner product and higher yield.
-
DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt formed during the reaction without competing with the aniline nucleophile.
-
The aqueous work-up is essential to remove unreacted starting materials, coupling reagents, and their byproducts.
Protocol 2: Synthesis of N-(2-(dimethylamino)propanoyl)benzocaine
This protocol details the synthesis of a potential local anesthetic by coupling 2-Dimethylamino-propionic acid with benzocaine.
Workflow for Benzocaine Derivative Synthesis
Caption: Synthesis of a benzocaine derivative via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzocaine
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Anhydrous toluene
Procedure:
-
Formation of the Acyl Chloride:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a drying tube, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-(dimethylamino)propanoyl chloride hydrochloride as a solid. This can be used in the next step without further purification.
-
-
Amide Formation:
-
In a separate flame-dried flask, dissolve benzocaine (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM or toluene dropwise to the benzocaine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic extracts with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by NMR, IR, and MS.
-
Trustworthiness of the Protocol: This two-step procedure is a classic and reliable method for amide bond formation, particularly when one of the coupling partners is less reactive. The formation of the more reactive acyl chloride ensures efficient coupling with the aniline nitrogen of benzocaine.
Data Presentation and Interpretation
The biological activity of newly synthesized compounds should be evaluated using appropriate in vitro and in vivo assays. The results should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 2: Hypothetical Antimicrobial Activity of N-Aryl Amide Derivatives of 2-Dimethylamino-propionic Acid
| Compound ID | R-group on Aniline | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DA-1 | H | >128 | >128 |
| DA-2 | 4-Cl | 64 | 128 |
| DA-3 | 4-Br | 32 | 64 |
| DA-4 | 4-NO₂ | 16 | 32 |
| DA-5 | 3,4-diCl | 16 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Interpretation: The hypothetical data in Table 2 suggests that the introduction of electron-withdrawing groups on the phenyl ring of the N-aryl amide derivatives enhances antimicrobial activity. This observation can guide the next round of synthesis to further optimize the potency of the compounds.
Conclusion and Future Directions
This compound is a valuable and versatile building block in drug discovery. Its unique structural features and facile reactivity make it an ideal starting point for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work could involve the synthesis of more complex heterocyclic systems derived from this amino acid, as well as its incorporation into more elaborate peptide and peptidomimetic structures to develop next-generation therapeutics. The continued exploration of derivatives of this compound holds significant promise for the discovery of novel drugs to address unmet medical needs.
References
-
N,N-dimethyl-β-alanine hydrochloride (1:1) - ChemBK. (2024, April 9). Retrieved from [Link]
-
N,N-Dimethyl-β-alanine hydrochloride - Amerigo Scientific. Retrieved from [Link]
-
3 Step Synthesis of Benzocaine. (2013). Retrieved from [Link]
-
Synthesis of some Amide derivatives and their Biological activity. (2011). International Journal of ChemTech Research, 3(1), 203-209. Retrieved from [Link]
-
Unusual Amino Acids in Medicinal Chemistry. (2016). Journal of Medicinal Chemistry, 59(18), 8323-8348. Retrieved from [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Advances, 14, 18656-18679. Retrieved from [Link]
-
Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors. (2005). Medicinal Chemistry, 1(3), 235-248. Retrieved from [Link]
-
Synthesis of some amide derivatives and their biological activity - ResearchGate. (2011). Retrieved from [Link]
-
Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities. (2023). Acta Pharmaceutica Sinica B, 13(5), 1895-1913. Retrieved from [Link]
-
New Synthetic Tools for Peptide Medicinal Chemistry. (2024, April 22). University of Kansas. Retrieved from [Link]
-
N-Acetylbenzocaine: Formation via Transacetylation of Benzocaine and Acetylsalicylic Acid in a Cocaine Exhibit - ResearchGate. (2010). Retrieved from [Link]
-
Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023, September 8). Medscape. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024, November 28). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pharmacological activation of dimethylarginine dimethylaminohydrolase (DDAH) activity by inorganic nitrate and DDAH inhibition by N G -hydroxy-L-arginine, N ω ,N ω - PubMed. (2018, December 8). Retrieved from [Link]
-
Anticancer Agents in Medicinal Chemistry | List of High Impact Articles | PPts | Journals. Retrieved from [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). Bioorganic Chemistry, 91, 103224. Retrieved from [Link]
- US20060216245A1 - Composition for local anesthesia - Google Patents.
-
Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. (2021, April 22). Journal of Medicinal Chemistry. Retrieved from [Link]
-
(PDF) Synthesis, Characterization and Biological Activity of Organotin Derivatives of 3-(2-Furanyl)-2-Propenoic Acid and 3-(2-Thienyl) - ResearchGate. (2025, September 2). Retrieved from [Link]
- WO2004024674A1 - Process for the preparation of bupropion hydrochloride - Google Patents.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
- 2. Pharmacological activation of dimethylarginine dimethylaminohydrolase (DDAH) activity by inorganic nitrate and DDAH inhibition by NG-hydroxy-L-arginine, Nω,Nω-dimethyl-L-citrulline and Nω,Nω-dimethyl-Nδ-hydroxy-L-citrulline: results and overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-Dimethylamino-propionic acid hydrochloride degradation products
The following technical support guide is designed for researchers and drug development professionals working with 2-Dimethylamino-propionic acid hydrochloride (also known as N,N-Dimethylalanine HCl). It synthesizes chemical stability data, degradation mechanisms, and practical troubleshooting protocols.
Product: this compound (N,N-Dimethylalanine HCl) CAS: 19701-89-4 (Free acid), 5882-44-0 (related HCl salt context) Application: Pharmaceutical intermediate, peptide synthesis reagent, ligand for metal complexation.
Degradation & Impurity Profile Analysis[1][2]
Understanding the breakdown of this compound is critical for maintaining experimental integrity. As an
Primary Degradation Pathways
The stability of 2-Dimethylamino-propionic acid HCl is compromised by three main vectors: Thermal Decarboxylation , Oxidative N-Dealkylation , and N-Oxidation .
Figure 1: Mechanistic degradation pathways of N,N-Dimethylalanine HCl. Thermal stress primarily drives decarboxylation, while improper storage leads to oxidation.
Quantitative Impurity Profile
The following table summarizes the most common impurities and degradation products detected via HPLC and GC-MS.
| Impurity / Degradate | Relative Retention (RRT)* | Origin | Detection Method |
| N,N-Dimethylethylamine | 0.45 (GC) | Thermal Decarboxylation | GC-FID / Headspace |
| N-Methylalanine | 0.85 (HPLC) | Synthesis Impurity / Degradation | HPLC-CAD / LC-MS |
| Alanine | 0.60 (HPLC) | Synthesis Starting Material | HPLC-CAD / LC-MS |
| N,N-Dimethylalanine N-Oxide | 1.15 (HPLC) | Oxidation (Storage) | LC-MS (+16 Da) |
| Unknown Dimer | 1.80 (HPLC) | Anhydride formation (Activation) | LC-MS |
*RRT values are approximate and depend on column chemistry (e.g., C18 vs. HILIC).
Troubleshooting Guide: Experimental Anomalies
This section addresses specific issues users encounter during synthesis or analysis.
Issue 1: "Ghost Peaks" in HPLC Analysis
Symptom: Appearance of a broad, tailing peak at early retention times or a split peak for the main compound. Root Cause:
-
pH Mismatch: The tertiary amine (
) and carboxylic acid ( ) create a zwitterionic equilibrium. If the mobile phase pH is near the pKa, peak splitting occurs. -
Column Overload: The HCl salt can interact strongly with residual silanols on C18 columns.
Corrective Protocol:
-
Buffer Selection: Use a phosphate or ammonium formate buffer. Adjust pH to 3.0 (protonated form) or 7.5 (zwitterionic/deprotonated) to ensure a single ionization state.
-
Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to sharpen the amine peak.
-
Column Choice: Switch to a HILIC column (e.g., Amide or Silica) for better retention of polar, hydrophilic amino acids.
Issue 2: Loss of Yield in Peptide Coupling
Symptom: Low conversion when coupling 2-Dimethylamino-propionic acid to a resin or amine. Root Cause:
-
Steric Hindrance: The gem-dimethyl group on the nitrogen creates significant steric bulk, slowing down activation kinetics.
-
N-Oxide Formation: Old stocks may contain N-oxides which do not couple efficiently.
-
Self-Catalyzed Racemization: Tertiary amines can act as intramolecular bases, promoting oxazolone formation and racemization during activation.
Corrective Protocol:
-
Activation Reagents: Use HATU/HOAt instead of HBTU/HOBt. The HOAt leaving group minimizes racemization and accelerates coupling for hindered amino acids.
-
Pre-Activation Check: Verify the quality of the starting material via H-NMR. Look for a shift in the N-Methyl protons (approx. 2.8 ppm vs 3.2 ppm for N-oxide).
-
Base Management: Minimize the use of exogenous base (DIPEA) during activation, as the molecule itself contains a basic tertiary amine.
Issue 3: Color Change (White to Yellow/Brown)
Symptom: The white crystalline powder turns yellow or deliquesces over time. Root Cause:
-
Hygroscopicity: The HCl salt is highly hygroscopic. Moisture absorption leads to hydrolysis and potential microbial growth.
-
Oxidation: Formation of N-oxides or trace radical decomposition products (often chromophoric).
Corrective Protocol:
-
Drying: Recrystallize from Ethanol/Ether or dry under high vacuum over
. -
Storage: Store at -20°C in a desiccator. Argon backfill is recommended after opening.
Frequently Asked Questions (FAQs)
Q: Can I autoclave 2-Dimethylamino-propionic acid HCl solutions?
A: No. While many amino acids are stable, the N,N-dimethyl group increases susceptibility to thermal decarboxylation and hydrolysis at high temperatures (
Q: How do I distinguish between the salt and the free acid in NMR?
A: In
-
HCl Salt: The
-proton signal will be downfield (shifted desheilded) due to the protonated amine. The N-Methyl groups appear as a sharp singlet around 2.9-3.0 ppm. -
Free Acid (Zwitterion): The
-proton shifts upfield. -
Tip: Add a drop of NaOD to the NMR tube; if it is the salt, you will see a significant shift in the methyl peaks as the amine deprotonates.
Q: Is this compound toxic? A: It should be handled as a potential irritant. Its degradation product, N,N-Dimethylethylamine , is volatile and toxic. Always handle in a fume hood. The N-oxide derivative has unknown toxicology but is structurally related to other amine oxide surfactants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11788290, 2-(Dimethylamino)propanoic acid. Retrieved from [Link]
- Weiss, I. M., et al. (2018).Thermal decomposition of amino acids and the formation of peptide bonds at elevated temperatures. Journal of Molecular Evolution.
-
European Chemicals Agency (ECHA). Registration Dossier: N,N-Dimethylaniline derivatives. (General stability of tertiary amine structures). Retrieved from [Link]
Navigating Experimental Challenges with 2-Dimethylamino-propionic Acid Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Dimethylamino-propionic acid hydrochloride. As Senior Application Scientists, we understand that even the most meticulously planned experiments can encounter unforeseen hurdles. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common challenges in the synthesis and handling of this compound. Our approach is rooted in scientific first principles to help you not only solve immediate problems but also build a deeper understanding of the underlying chemistry.
Troubleshooting Guide: From Synthesis to Purification
The synthesis of this compound typically proceeds via the amination of 2-bromopropionic acid with dimethylamine, followed by the formation of the hydrochloride salt. While seemingly straightforward, this process is susceptible to various issues that can impact yield and purity.
Problem 1: Low or No Product Yield
A common and frustrating issue is the failure to obtain the desired product or achieving only a minimal yield. This can often be traced back to several key factors in the initial amination step.
Diagnostic Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis:
-
Reagent Integrity: The purity of your starting materials is paramount. 2-Bromopropionic acid is susceptible to hydrolysis, especially if it is old or has been improperly stored, leading to the formation of 2-hydroxypropionic acid (lactic acid)[1]. This impurity will not participate in the amination reaction, thereby reducing your potential yield. Similarly, the concentration of your dimethylamine solution should be verified, as it can degrade over time. For optimal results, use freshly opened or distilled reagents.
-
Reaction Conditions: The amination of 2-bromopropionic acid is an exothermic reaction. Insufficient temperature control can lead to side reactions. It is often advisable to add the dimethylamine solution slowly at a reduced temperature (e.g., 0-5 °C) and then allow the reaction to warm to room temperature. The molar ratio of reactants is also critical. Using a slight excess of dimethylamine can help drive the reaction to completion.
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. While polar solvents can facilitate the dissolution of the reactants, they may also promote undesirable side reactions. A less polar, aprotic solvent can be a better choice to suppress the hydrolysis of the starting material.
Problem 2: Product Contamination and Purification Challenges
Even with a successful reaction, isolating the pure hydrochloride salt can be challenging. The crude product is often contaminated with unreacted starting materials, side products, and salts.
Key Impurities and Removal Strategies:
| Impurity | Source | Recommended Purification Method |
| 2-Bromopropionic Acid (unreacted) | Incomplete reaction | Extraction with a non-polar organic solvent at low pH. |
| 2-Hydroxypropionic Acid (Lactic Acid) | Hydrolysis of 2-bromopropionic acid[1] | Ion-exchange chromatography or careful recrystallization. |
| Dimethylamine Hydrobromide | Byproduct of the reaction | Recrystallization from a suitable solvent system (e.g., ethanol/ether). |
| Polymeric byproducts | Side reactions at elevated temperatures | Filtration and recrystallization. |
Purification Protocol: Recrystallization
A common and effective method for purifying amino acid hydrochlorides is recrystallization.
-
Solvent Selection: The ideal solvent system will dissolve the this compound at an elevated temperature but will have low solubility at cooler temperatures. A common choice is a mixture of a polar solvent like ethanol or methanol with a less polar co-solvent such as diethyl ether or acetone to induce precipitation.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the co-solvent (e.g., diethyl ether) to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold co-solvent.
-
Dry the crystals under vacuum.
-
For persistent impurities, ion-exchange chromatography can be a powerful purification technique[2][3].
Frequently Asked Questions (FAQs)
Q1: My final product is a sticky oil instead of a crystalline solid. What went wrong?
A1: The formation of an oil instead of a solid is often due to the presence of impurities that inhibit crystallization. The most likely culprits are residual solvent, excess dimethylamine, or hygroscopic byproducts. Ensure that all solvents are thoroughly removed under vacuum. If the issue persists, attempt to redissolve the oil in a minimal amount of a suitable solvent and precipitate the hydrochloride salt by adding a non-polar co-solvent or by bubbling dry HCl gas through the solution.
Q2: How should I store this compound?
A2: Like many amine hydrochlorides, this compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption. The product is generally stable under standard ambient conditions.
Q3: What is the expected pH of a solution of this compound?
A3: A solution of this compound in water will be acidic due to the hydrolysis of the ammonium salt. The exact pH will depend on the concentration, but it is expected to be in the acidic range. It is important to note that the stability of similar compounds can be pH-dependent, with decomposition occurring more rapidly at higher pH values[4]. Therefore, maintaining an acidic to neutral pH is advisable for aqueous solutions.
Q4: Can I use a different base for the amination reaction?
A4: While other bases can be used, dimethylamine serves as both the nucleophile and the base to neutralize the HBr formed during the reaction. Using a different base, such as triethylamine, would require careful stoichiometric calculations and might introduce additional purification challenges to remove the resulting triethylammonium bromide salt.
Visualizing the Synthetic Pathway and Potential Pitfalls
Caption: Synthetic pathway and common side reactions.
References
-
PrepChem. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]
- CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (n.d.). Google Patents.
-
2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. (2025, March 14). YouTube. Retrieved from [Link]
-
The Manufacturing Process of DL-2-Bromopropionic Acid: A Chemical Synthesis Overview. (n.d.). Retrieved from [Link]
-
2-Br Propionic Acid Physical Properties. (2005, May 6). Sciencemadness.org. Retrieved from [Link]
-
CAS#:14788-12-6 | 3-(Dimethylamino)propanoic acid hydrochloride. (2025, August 25). Chemsrc. Retrieved from [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]
- Jensen, B. A. (1986). An NMR analysis of the hydrolysis of 2-bromopropionic acid. Union College.
- US4956471A - Process for isolating and purifying amino acids. (n.d.). Google Patents.
- Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (2012). TSI Journals.
-
Separation and Purification of Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PubMed Central. Retrieved from [Link]
- Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (n.d.). US Pharmacopeia (USP).
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory medicine, 92(3), 588–592. [Link]
- US2404503A - Preparation of amino acids from their salts. (n.d.). Google Patents.
-
3-(Dimethylamino)propanoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
2-Dimethylamino-propionic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
Technical Support Center: 2-Dimethylamino-propionic Acid Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Dimethylamino-propionic acid hydrochloride (also known as N,N-Dimethylalanine hydrochloride). This resource is designed to provide in-depth guidance on the stability issues you may encounter during your experiments. As Senior Application Scientists, we have compiled this information to help you navigate potential challenges and ensure the integrity of your results.
A Critical Note on Isomers: 2- vs. 3-Dimethylamino-propionic Acid Hydrochloride
Before proceeding, it is crucial to verify the specific isomer you are working with. Our internal data and a thorough review of scientific literature indicate that 3-Dimethylamino-propionic acid hydrochloride (CAS 14788-12-6) is significantly more common and well-documented than the 2-isomer (CAS 16708-13-7).[1][2] Much of the available stability and handling information pertains to the 3-isomer. While the general principles outlined in this guide are applicable to the 2-isomer due to structural similarities, specific quantitative data and degradation pathways may differ. We strongly advise confirming the CAS number of your material.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Storage and Handling
Question: What are the optimal storage conditions for this compound?
Answer: Based on information for the closely related 3-isomer, this compound should be stored in a tightly closed container in a dry and well-ventilated place. The compound is known to be hygroscopic and sensitive to air and light.[3] For long-term stability, storage at room temperature is generally recommended, although some suppliers suggest keeping it in a cool, dark place at <15°C.[3] To mitigate degradation, it is best practice to store the compound under an inert gas like argon or nitrogen.
Question: I've noticed the solid material has clumped together. Is it still usable?
Answer: Clumping is a strong indication of moisture absorption due to the hygroscopic nature of the compound. While the material may not be fully degraded, the presence of water can accelerate hydrolysis, especially upon reconstitution. It is highly recommended to perform a purity analysis (e.g., by HPLC or NMR) to assess the integrity of the compound before use. If significant degradation is observed, a fresh vial should be used.
Section 2: Stability in Solution
Question: How stable is this compound in aqueous solutions? What factors affect its stability?
-
pH: The stability of the compound is expected to be pH-dependent. In highly acidic or alkaline conditions, hydrolysis of the propionic acid moiety or other degradation reactions may be accelerated. It is advisable to prepare solutions in a buffer system relevant to your experimental needs and to use them as fresh as possible.
-
Temperature: As with most chemical compounds, higher temperatures will likely increase the rate of degradation in solution. Solutions should be stored at 2-8°C for short-term use. For longer-term storage, consider aliquoting and freezing at -20°C or below, though freeze-thaw cycles should be minimized.
-
Light: The International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances.[4][5] Although specific photostability data for this compound is unavailable, it is prudent to protect solutions from light by using amber vials or covering containers with aluminum foil.
Question: What are the likely degradation products I should be looking for?
Answer: Without specific studies on this compound, we can hypothesize potential degradation pathways based on its functional groups. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to definitively identify the degradation products.
A general workflow for a forced degradation study is outlined below:
Potential degradation could involve:
-
Hydrolysis: Cleavage of the molecule, potentially accelerated by acidic or basic conditions.
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.[6]
-
Decarboxylation: Loss of the carboxyl group as CO2, especially under thermal stress.
Section 3: Experimental Troubleshooting
Question: I am seeing unexpected peaks in my chromatogram after preparing a fresh solution. What could be the cause?
Answer: This is a common issue that can arise from several sources:
-
Rapid Degradation: The compound may be degrading quickly in your chosen solvent or buffer. Prepare the solution immediately before analysis and keep it cool and protected from light.
-
Contaminated Solvents: Ensure all solvents and reagents are of high purity and have not been contaminated.
-
Impure Starting Material: The initial solid material may contain impurities. Always check the certificate of analysis for the purity of the batch you are using.
-
Interaction with Excipients: If you are working with a formulation, there could be an interaction between the active pharmaceutical ingredient (API) and the excipients.
Troubleshooting Steps:
-
Run a blank injection of your solvent/buffer to rule out contamination.
-
Analyze a freshly prepared solution of a new, unopened vial of the compound.
-
If possible, use a high-resolution analytical technique like LC-MS to get mass information on the unexpected peaks, which can help in their identification.[7]
Protocols and Methodologies
Protocol 1: Preparation of a Stock Solution
This protocol provides a standardized method for preparing a stock solution to minimize initial variability.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the solid in a controlled environment with low humidity, if possible.
-
Use a high-purity, degassed solvent or buffer for dissolution.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
Store the solution in a tightly sealed, light-protected container at the appropriate temperature (2-8°C for short-term, ≤ -20°C for long-term).
Protocol 2: Assessment of Purity by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity and degradation of the compound.[8] While a specific method for the 2-isomer is not published, a general reverse-phase HPLC method can be developed and validated.
| Parameter | Example Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase. |
| Gradient | 5% to 95% B over 15 minutes | To elute the parent compound and potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | For reproducible retention times. |
| Detection | UV at 210 nm or Mass Spectrometry | The compound lacks a strong chromophore, so low UV wavelength or MS is preferred. |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Summary of Physicochemical Properties (for 3-isomer)
| Property | Value | Source |
| CAS Number | 14788-12-6 | Sigma-Aldrich[2] |
| Molecular Formula | C5H11NO2 · HCl | Sigma-Aldrich[2] |
| Molecular Weight | 153.61 g/mol | Sigma-Aldrich[2] |
| Form | Solid | Sigma-Aldrich[2] |
| Melting Point | 186-191 °C | Sigma-Aldrich[2] |
| Chemical Stability | Stable under standard ambient conditions. | Sigma-Aldrich |
| Sensitivities | Air and moisture sensitive. | Sigma-Aldrich |
References
-
Auclair, J., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]
-
PubChem. (n.d.). (2S)-2-(dimethylamino)propanoic acid hydrochloride. [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline. [Link]
-
PubChem. (n.d.). 2-Dimethylamino-propionic acid. [Link]
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]
-
Intertek. (n.d.). ICH STABILITY STORAGE & cGMP STABILITY STUDIES. [Link]
-
Egyptian Drug Authority. (n.d.). Guideline for Stability Study. [Link]
-
MDPI. (2023). Investigating the Effectiveness of Different Porous Nanoparticles as Drug Carriers for Retaining the Photostability of Pinosylvin Derivative. [Link]
-
FDA. (1998). Stability Testing of Drug Substances and Drug Products. [Link]
-
SciTechnol. (n.d.). Journal of Pharmaceutics & Drug Delivery Research. [Link]
-
Elsevier. (2003). Aging and thermal degradation of poly(N-methylaniline). [Link]
-
FDA. (n.d.). Stability Testing: Photostability Testing of New Veterinary Drug Substances and Medicinal Products. [Link]
-
NIST. (n.d.). 2-Propenoic acid, 2-(dimethylamino)ethyl ester. [Link]
-
CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline. [Link]
-
PubMed. (2021). Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZOPHENONE. [Link]
-
MDPI. (2021). Dynamics of the Degradation of Acetyl-CoA Carboxylase Herbicides in Vegetables. [Link]
-
Sciencemadness Discussion Board. (2010). N,N-dimethylaniline. [Link]
Sources
- 1. This compound | 16708-13-7 [chemicalbook.com]
- 2. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]
- 3. N,N-Dimethylaniline Hydrochloride | 5882-44-0 | TCI AMERICA [tcichemicals.com]
- 4. iagim.org [iagim.org]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sepscience.com [sepscience.com]
Technical Support Center: High-Purity Synthesis of 2-(Dimethylamino)propionic Acid HCl
Introduction: The Purity Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of 2-(Dimethylamino)propionic acid hydrochloride (also known as N,N-Dimethylalanine HCl) has resulted in a hygroscopic oil, an incomplete reaction, or a product plagued by difficult-to-remove salts.
Unlike aromatic amines (like dimethylaniline), the methylation of aliphatic amino acids like Alanine presents unique challenges due to the zwitterionic nature of the starting material and the high water solubility of the product. This guide moves beyond basic recipes to address the causality of impurities and provides self-validating protocols to ensure pharmaceutical-grade purity.
Module 1: Reaction Optimization (The Source)
Core Protocol: Eschweiler-Clarke Methylation
The most robust route for this synthesis is the Eschweiler-Clarke reaction using aqueous formaldehyde and formic acid.[1] Direct alkylation with methyl halides is not recommended due to the formation of quaternary ammonium salts (betaines) which are difficult to separate from the desired tertiary amine [1, 2].
Troubleshooting Guide: Reaction Phase
Q1: My HPLC shows a persistent peak at RRT ~0.85. Is this the mono-methyl impurity? A: Yes, this is likely N-methylalanine .[2]
-
Causality: The Eschweiler-Clarke mechanism relies on the formation of an iminium ion intermediate which is then reduced by the formate.[1] If the concentration of formaldehyde is too low, or the temperature is insufficient to drive the CO₂ evolution, the reaction stalls at the mono-methyl stage.
-
Solution:
-
Stoichiometry: Ensure a minimum 2.2 to 2.5 molar equivalents of Formaldehyde and 3.0+ equivalents of Formic acid per mole of Alanine.[2]
-
Thermodynamics: The reaction must be refluxed (approx. 90-100°C) for at least 12-18 hours. The evolution of CO₂ is the driving force; if bubbling stops early, the reaction is incomplete.
-
Validation: Do not proceed to workup until the mono-methyl species is <0.5% by HPLC or TLC.
-
Q2: I see an unknown impurity that hydrolyzes back to the mono-methyl product. What is it? A: This is the N-Formyl-N-methylalanine intermediate.[2]
-
Causality: In the Eschweiler-Clarke reaction, the hydride transfer can sometimes be slow, or an N-formyl species can form as a stable by-product if the reduction step is interrupted.
-
Solution: Ensure the reaction mixture is refluxed vigorously. If the impurity persists, a brief hydrolysis step (adding dilute HCl and refluxing for 1 hour) before the final workup will convert this back to the amine, allowing further methylation or removal.
Visual Workflow: Reaction Logic
Caption: Figure 1. Step-wise progression of the Eschweiler-Clarke methylation. The "Mono" stage is the critical control point.
Module 2: Purification & Isolation (The Cleanup)
The "Sticky Oil" Problem
Users frequently report that 2-(Dimethylamino)propionic acid HCl isolates as a viscous, hygroscopic oil rather than a crystalline solid. This is often due to residual water or formic acid trapped in the crystal lattice.[2]
Troubleshooting Guide: Workup Phase
Q3: I cannot get the product to crystallize. It remains a gum. A: You are likely battling hygroscopicity .[2] The HCl salt of dimethylalanine is extremely avid for water.[2]
-
Protocol for Crystallization:
-
Solvent Exchange: Evaporate the aqueous reaction mixture to a thick syrup. Add absolute ethanol and re-evaporate (azeotropic distillation) at least 3 times to remove trace water and formic acid.
-
The "Anti-Solvent" Crash: Dissolve the final syrup in a minimum amount of hot Isopropanol (IPA) or Ethanol .
-
Precipitation: Add anhydrous Diethyl Ether or Acetone dropwise until turbidity appears.[2] Store at -20°C overnight.
-
Drying: The filtered solid must be dried in a vacuum desiccator over P₂O₅ or KOH.
-
Q4: My product has a high sulfated ash content. Why? A: You likely neutralized the reaction with NaOH or Na₂CO₃ and failed to remove the inorganic salts.
-
Better Method: Do not neutralize with inorganic bases if you want the HCl salt.[2]
-
Remove excess formic acid/formaldehyde via vacuum distillation.[2]
-
Treat the residue with 4M HCl in Dioxane or concentrated aqueous HCl , then evaporate.
-
Extract the residue with dry ethanol (inorganic salts like NaCl are insoluble in ethanol; the product is soluble).[2] Filter off the salts, then crystallize the filtrate.
-
Module 3: Analytical Validation
To ensure your process is "Self-Validating," you must verify purity at specific checkpoints.
Impurity Profile Table
| Impurity | Origin | Detection Method | Removal Strategy |
| N-Methylalanine | Incomplete Reaction | HPLC (C18, Ion Pairing) | Recrystallization (difficult); Prevent via excess reagents.[2] |
| Alanine | Unreacted Starting Material | TLC (Ninhydrin) | Ion Exchange Chromatography (Dowex 50).[2] |
| Paraformaldehyde | Polymerized Reagent | NMR (Singlet ~5.0 ppm) | Filtration of reaction mixture before workup.[2] |
| Formic Acid | Solvent/Reagent | 1H NMR (Singlet ~8.0 ppm) | Azeotropic distillation with Toluene or Ethanol.[2] |
Logic Tree for Troubleshooting
Caption: Figure 2.[2] Decision matrix for post-synthesis troubleshooting.
References
-
Eschweiler, W. (1905).[2] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[2] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
-
Clarke, H. T., & Gillespie, H. B. (1932).[2] "Methylation of Amines by Formaldehyde." Journal of the American Chemical Society, 54(5), 1964–1968.
-
PubChem. (n.d.).[2] "2-Dimethylamino-propionic acid - Compound Summary." National Library of Medicine.[2]
-
BenchChem. (n.d.).[2] "Purification of Dimethylamine Hydrochloride." (General principles of amine salt purification).
(Note: While specific patents exist for industrial scale-up, the references above provide the foundational chemical principles for the laboratory-scale synthesis and purification described in this guide.)
Sources
Technical Support Center: Synthesis of 2-Dimethylamino-propionic Acid Hydrochloride
Welcome to the technical support center for the synthesis of 2-Dimethylamino-propionic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the purity of your final product. Our approach is grounded in established chemical principles and field-proven insights to provide you with a trustworthy and authoritative resource.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. We delve into the root causes of these problems and provide actionable solutions.
Question 1: Why is the yield of my this compound unexpectedly low?
Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to inefficient purification. Let's break down the potential causes and their remedies.
Potential Cause 1: Incomplete Reaction
The reaction between 2-bromopropionic acid and dimethylamine may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or improper stoichiometry of reagents.
-
Solution:
-
Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of the starting material (2-bromopropionic acid).
-
Optimize reaction time and temperature: Gradually increase the reaction time and/or temperature. A good starting point is to reflux the reaction mixture and monitor it at regular intervals (e.g., every 2-4 hours).
-
Adjust stoichiometry: An excess of dimethylamine can be used to drive the reaction to completion. A molar ratio of 1:2 to 1:3 of 2-bromopropionic acid to dimethylamine is often effective.
-
Potential Cause 2: Side Reactions
The primary side reaction to consider is the elimination of HBr from 2-bromopropionic acid to form acrylic acid, especially in the presence of a base.
-
Solution:
-
Control the addition of base: If a base is used to neutralize the HBr formed during the reaction, add it slowly and at a low temperature to minimize the rate of the elimination reaction.
-
Use an excess of dimethylamine: Dimethylamine itself can act as a base. Using a larger excess will favor the desired nucleophilic substitution over elimination.
-
Potential Cause 3: Product Loss During Workup and Purification
The hydrochloride salt of 2-Dimethylamino-propionic acid is typically water-soluble. Significant product loss can occur during aqueous workup or extraction steps.
-
Solution:
-
Minimize aqueous washes: Use a minimal amount of cold water for any washing steps.
-
Saturate the aqueous phase: Before extraction with an organic solvent, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product in water.
-
Optimize crystallization: For purification by crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery. A common technique is to dissolve the crude product in a minimal amount of hot ethanol and then add a less polar solvent like diethyl ether or acetone to induce crystallization.[1]
-
Question 2: My final product is contaminated with impurities. How can I identify and remove them?
Impurity profiling is crucial for any synthesis. The nature of the impurities will dictate the most effective purification strategy.
Common Impurities and Their Removal:
| Impurity | Identification (Technique) | Purification Method |
| Unreacted 2-bromopropionic acid | NMR, HPLC | Extraction with a suitable organic solvent after basification of the aqueous solution. The free amine product will be in the organic layer, while the salt of the unreacted acid will remain in the aqueous layer. |
| Acrylic acid | NMR (presence of vinyl protons) | Careful fractional distillation of the free amine before converting it to the hydrochloride salt. |
| Over-alkylated products (quaternary ammonium salts) | NMR, Mass Spectrometry | These are generally more water-soluble than the desired product and can sometimes be removed by careful crystallization. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
What is the most common and reliable synthetic route?
The nucleophilic substitution of 2-bromopropionic acid with dimethylamine is a widely used and generally reliable method. The reaction proceeds via an SN2 mechanism.
Reaction Scheme:
The resulting free amino acid is then treated with hydrochloric acid to form the stable hydrochloride salt.
What are the critical safety precautions for this synthesis?
-
2-Bromopropionic acid: This is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It is typically used as a solution in a solvent like THF or ethanol. Ensure the reaction is conducted in a fume hood and away from ignition sources.
-
Pressure buildup: The reaction of dimethylamine with HBr (a byproduct) is exothermic and can lead to a pressure increase in a sealed vessel. Ensure the reaction setup is appropriately vented.
Can I use other starting materials besides 2-bromopropionic acid?
Yes, other 2-halopropionic acids, such as 2-chloropropionic acid, can be used. However, the reactivity of the leaving group follows the trend I > Br > Cl, so the reaction with 2-chloropropionic acid may require more forcing conditions (higher temperature, longer reaction time).[3]
Another potential route is the reductive amination of pyruvate (the conjugate base of pyruvic acid) with dimethylamine, followed by reduction of the intermediate imine.[4][5][6] This method avoids the use of halogenated starting materials.
Visualizing Reductive Amination Pathway
Caption: Alternative synthesis via reductive amination.
Experimental Protocol: Synthesis from 2-Bromopropionic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromopropionic acid | 152.97 | 15.3 g | 0.1 |
| Dimethylamine (40% solution in water) | 45.08 | 33.8 g | 0.3 |
| Diethyl ether | - | As needed | - |
| Ethanol | - | As needed | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 15.3 g (0.1 mol) of 2-bromopropionic acid.
-
Addition of Dimethylamine: In a fume hood, slowly add 33.8 g (0.3 mol) of a 40% aqueous solution of dimethylamine to the flask. The addition should be done cautiously as the reaction is exothermic.
-
Reaction: Heat the mixture to a gentle reflux and maintain it for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize any excess dimethylamine and basify the solution to a pH of ~10-11 with a concentrated solution of sodium hydroxide. This converts the ammonium bromide salt to free dimethylamine and the product to its sodium salt.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2.
-
-
Isolation and Purification:
-
Concentrate the acidified aqueous solution under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethanol and diethyl ether. Dissolve the solid in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Filter the crystals, wash them with a small amount of cold diethyl ether, and dry them under vacuum.
-
Expected Yield: 60-70%
References
-
Organic Syntheses Procedure for β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Available from: [Link][1]
-
Organic Syntheses Procedure for 2-chloroalkanoic acids. Available from: [Link][3]
-
PrepChem entry for Preparation of 2-bromopropionic acid. Available from: [Link][2]
-
ResearchGate article on Reductive amination. Available from: [Link][4]
-
Organic Chemistry Portal on Reductive amination. Available from: [Link][5]
-
Master Organic Chemistry article on Reductive Amination. Available from: [Link][6]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing 2-Dimethylamino-propionic acid hydrochloride reaction conditions
Subject: Optimization of 2-Dimethylamino-propionic acid hydrochloride (N,N-Dimethylalanine HCl) Synthesis & Purification Ticket ID: #RXN-OPT-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with the synthesis or isolation of This compound (CAS: 14788-12-6).
This compound is a methylated amino acid derivative often used as a chiral ligand or pharmaceutical intermediate. The primary challenges researchers face with this molecule are hygroscopicity (leading to "gummy" products), incomplete methylation , and racemization of the chiral center.
This guide provides an optimized protocol and a troubleshooting matrix to resolve these specific issues.
Module 1: Optimized Synthesis Protocol (Eschweiler-Clarke)
While catalytic hydrogenation (Pd/C + HCHO) is possible, the Eschweiler-Clarke reaction is the industry standard for this transformation due to its operational simplicity and high selectivity for dimethylation without quaternization.
The Mechanism
The reaction proceeds via the formation of an iminium ion intermediate, which is reduced by the formate ion.[1][2] This cycle repeats twice to achieve dimethylation.[3]
Figure 1: Stepwise mechanistic flow of the Eschweiler-Clarke methylation of Alanine.
Standard Operating Procedure (SOP)
Reagents:
-
L-Alanine (or D-Alanine)
-
Formaldehyde (37% aq.[4][5] solution) – 2.2 to 2.5 equivalents
-
Formic Acid (98%) – 2.5 to 3.0 equivalents
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Alanine in the Formic Acid.
-
Addition: Add the Formaldehyde solution.[4][5] Note: Evolution of CO2 will occur upon heating; ensure adequate venting.
-
Reflux: Heat the mixture to reflux (approx. 90-100°C) for 12–18 hours .
-
Critical Check: Reflux is essential. If the temperature is too low, the decarboxylation of formic acid (the driving force of reduction) will not occur efficiently, leading to monomethylated impurities.
-
-
Quench: Cool to room temperature. Add concentrated HCl (1.1 eq) to convert the zwitterion to the hydrochloride salt.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil or semi-solid. Do not overheat (>50°C) during evaporation to prevent degradation.
Module 2: Isolation & Salt Crystallization (The Troubleshooting Zone)
This is where 90% of failures occur. The crude HCl salt is extremely hygroscopic and often traps water/acid, resulting in a non-crystallizing oil.
The "Goo" to Solid Protocol
Problem: The product remains a sticky oil after rotary evaporation. Root Cause: Residual water and excess formic acid prevent crystal lattice formation.
Corrective Action:
-
Azeotropic Drying: Add Toluene or Ethanol to the crude oil and re-evaporate. Repeat 2-3 times. This physically drags out trapped water.
-
Solvent Trituration:
-
Dissolve the dried residue in a minimum amount of warm Isopropanol (IPA) or Absolute Ethanol .
-
Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy.
-
Store in a freezer (-20°C) overnight. Scratch the glass side with a spatula to induce nucleation.
-
-
Filtration: Filter the white precipitate rapidly (it will absorb moisture from air) and dry in a vacuum desiccator over P₂O₅ or KOH pellets.
Module 3: Quality Control & Troubleshooting
Diagnostic Decision Tree
Use this logic flow to diagnose impurity profiles based on NMR or HPLC data.
Figure 2: Troubleshooting matrix for common synthesis anomalies.
Frequently Asked Questions (FAQs)
Q1: My product is a yellow oil instead of a white solid. Is it ruined?
-
Diagnosis: The yellow color often comes from polymerized formaldehyde or trace amine oxidation.
-
Fix: Dissolve the oil in water, wash with Dichloromethane (DCM) to remove non-polar organic impurities, then re-concentrate the aqueous layer. If the color persists, treat the aqueous solution with activated charcoal before crystallization.
Q2: How do I confirm I have the Di-methyl and not the Mono-methyl product?
-
Validation: Run a ¹H NMR in D₂O.
-
N,N-Dimethyl: Look for a sharp singlet around 2.8–2.9 ppm integrating for 6 protons.
-
Monomethyl: Look for a singlet (or doublet if coupling occurs) around 2.6 ppm integrating for 3 protons.
-
Note: In the HCl salt form, the amine protons may exchange with D₂O, but the methyl shift is diagnostic.
-
Q3: I am worried about racemization. Is Eschweiler-Clarke safe for L-Alanine?
-
Expert Insight: Generally, yes. The Eschweiler-Clarke conditions are acidic (Formic acid), which suppresses the deprotonation of the
-proton required for racemization. Racemization is much more common in basic alkylation conditions (e.g., Methyl Iodide + Base). However, prolonged reflux (>24h) can induce partial racemization. Keep reaction times optimized (12-16h).
Q4: Can I use catalytic hydrogenation (Pd/C + HCHO) instead?
-
Analysis: Yes. This method is cleaner (no formic acid removal needed) but requires a hydrogenator (Parr shaker).
-
Protocol: Mix Alanine, Formaldehyde (2.2 eq), and Pd/C (10% wt) in water/methanol. Hydrogenate at 30–50 psi for 12 hours. Filter catalyst and evaporate. This often yields a cleaner zwitterion which can then be acidified.
References
-
Eschweiler-Clarke Reaction Mechanism & Applic
-
Reductive Alkylation of Amino Acids (The "Quitt" Method)
-
Title: Preparation of N,N-Dimethylamino acids via Sodium Borohydride reduction.[6]
- Source:Bulletin of the Chemical Society of Japan / Standard Liter
- Context: While this guide focuses on Formic Acid reduction, the Borohydride method is a valid alternative cited in liter
-
-
Properties of 3-(Dimethylamino)propionic acid hydrochloride
-
Source: Sigma-Aldrich Product Specification (CAS 14788-12-6).[7]
-
- Purification of N-Methylated Amino Acids Source: BenchChem Technical Support / Peptide Synthesis Guides.
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]
Overcoming solubility issues with 2-Dimethylamino-propionic acid hydrochloride
Troubleshooting Guide & Application Notes[1]
Product Identity: 2-Dimethylamino-propionic acid hydrochloride Synonyms: N,N-Dimethyl-DL-alanine HCl; 2-(Dimethylamino)propanoic acid hydrochloride CAS: 14788-12-6 (General/Isomer specific variants may apply) Chemical Class: N-methylated Amino Acid Salt[1]
Core Solubility Dynamics
The Central Conflict: Users often treat this compound as a standard organic intermediate, expecting solubility in dichloromethane (DCM) or ethyl acetate.[2][3] However, as an amino acid hydrochloride salt, it possesses a crystal lattice stabilized by strong ionic interactions (
To overcome solubility issues, you must first identify your solvent system's polarity and the operational pH.[2][3]
Quick Diagnostic: Why is it not dissolving?
| Observation | Solvent System | Root Cause | Immediate Fix |
| "White precipitate remains" | DCM, Chloroform, Ether, Hexane | Lattice Energy: The ionic salt cannot be broken by non-polar solvents.[3] | Switch: Use DMF or DMSO. Modify: Add a chaotropic agent or perform in situ neutralization (See Protocol A). |
| "Cloudy / Gelling" | Water (pH 4.0 - 7.[2][3]0) | Isoelectric Point (pI): Near pH 6.0, the zwitterionic form has net neutral charge, reducing solubility.[1][3] | Adjust pH: Move pH < 4.0 or > 8.0 to induce charge repulsion.[2][3] |
| "Sticky Goo / Clumping" | Air / Weighing Paper | Hygroscopicity: The HCl salt is deliquescent; it absorbs atmospheric moisture rapidly.[2][1][3] | Dry: Vacuum desiccate over |
Technical FAQs: Scenario-Based Troubleshooting
Q1: I need to use this in a peptide coupling reaction in DCM/THF, but it won't dissolve. How do I proceed?
The Mechanism: Dichloromethane (DCM) and Tetrahydrofuran (THF) have low dielectric constants and cannot solvate the chloride ion effectively.[2][1][3] The solid remaining is the unreactive salt.[2][1][3] The Solution: Do not attempt to dissolve it purely in DCM.[2][3]
-
The "Spike" Method: Dissolve the salt in a minimum volume of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) first.[2][1][3] Then, dilute this concentrated solution into your DCM reaction vessel.
-
In-Situ Neutralization: If the reaction tolerates base, add 1.05 equivalents of Diisopropylethylamine (DIPEA).[2][1][3] This deprotonates the carboxylic acid and solvates the ammonium cation, often improving homogeneity in organic mixtures.[2][3]
Q2: My stock solution in PBS (Phosphate Buffered Saline) precipitated after 24 hours. Why?
The Mechanism: This is likely a "Salting Out" effect or a pI crash.[2][3]
-
Common Ion Effect: PBS contains high concentrations of
and .[2][3] Adding your hydrochloride salt increases further, pushing the equilibrium back toward the solid precipitate.[2][1][3] -
Isoelectric Trap: The pI of N,N-Dimethylalanine is approximately 6.[2][3]0. If your buffer holds the pH exactly here, the molecule becomes a zwitterion with zero net charge, minimizing its hydration shell.[2][3] The Solution: Use a low-salt buffer (e.g., 10mM Tris or HEPES) and ensure the pH is at least 1 unit away from the pI (aim for pH 7.4 or pH 5.0).[2][1][3]
Q3: The powder turned into a liquid on the balance. Is it degraded?
The Mechanism: No, it has likely deliquesced.[2][1][3] The N,N-dimethyl group increases the hygroscopicity of the amine salt compared to a primary amine.[2][1][3] It has absorbed enough water from the air to dissolve itself.[2][3] The Solution:
-
Recovery: Dissolve the "liquid" in water, freeze-dry (lyophilize) to reclaim the powder.
-
Prevention: Store under argon/nitrogen.[2][3] If precise stoichiometry is required, prepare a stock solution in water and determine concentration via titration rather than relying on the "wet" weight.[2][3]
Visualizing the Solubility Strategy
The following diagram illustrates the decision logic for solvent selection based on your application (Synthesis vs. Analysis).
Caption: Decision matrix for solubilizing N,N-Dimethylalanine HCl based on solvent polarity and pH constraints.
Validated Protocols
Protocol A: "In-Situ" Solubilization for Peptide Coupling
Use this when you cannot change the solvent system from DCM/THF but need the reagent to react.[2][1][3]
-
Calculate: Determine the required mmols of 2-Dimethylamino-propionic acid HCl.
-
Dissolve (Pre-step): In a separate vial, dissolve the HCl salt in the minimum possible volume of anhydrous DMF (approx. 100-200 µL per mmol).
-
Note: If it does not clear, sonicate for 30 seconds.
-
-
Dilute: Add this concentrated DMF solution dropwise to your main reaction vessel containing DCM/THF.
-
Neutralize: Immediately add 1.0 - 1.1 equivalents of a tertiary base (DIPEA or N-Methylmorpholine).[2][3]
Protocol B: Converting to Free Base (Isolation)
Use this if your application is strictly incompatible with chloride ions or requires high solubility in pure DCM.[2][1][3]
-
Dissolve: Dissolve the HCl salt in a minimum volume of water (approx. 1g in 5mL).
-
Load: Apply to a pre-conditioned Strong Cation Exchange (SCX) cartridge (e.g., Dowex 50W).[1][3]
-
Wash: Flush the column with 3 column volumes (CV) of water to remove the chloride ions.[2][1][3]
-
Elute: Elute the free amino acid using 1M Ammonium Hydroxide (NH4OH) in water/methanol (1:1).
-
Dry: Lyophilize (freeze-dry) the eluate immediately.
References & Data Sources
-
PubChem. 2-Dimethylamino-propionic acid | C5H11NO2.[2][3][4] National Library of Medicine.[2][3] [Link][1][3]
-
Greenberg, D. M. Amino Acids and Proteins: Theory, Methods, Application.[1][3] Charles C. Thomas Publisher.[2][3] (Foundational text on amino acid salt solubility in alcohols vs. water).
-
Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[2][3] University of Rhode Island.[2][3] (Data on salting-in/salting-out effects and pI solubility). [Link]
Sources
Technical Support Center: Stabilizing 2-Dimethylamino-propionic Acid Hydrochloride in Solution
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Degradation of amino acids - WikiLectures [wikilectures.eu]
- 3. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 2-Dimethylamino-propionic acid hydrochloride
Welcome to the technical support center for the crystallization of 2-Dimethylamino-propionic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As a zwitterionic amino acid derivative, its hydrochloride salt presents unique crystallization behaviors that are highly dependent on factors such as solvent choice, pH, and cooling rate. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-purity, crystalline material efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: I've followed a standard cooling crystallization protocol, but no crystals are forming. What's going wrong?
A1: The failure to form crystals, or nucleation failure, is typically due to one of two primary reasons: the solution is not sufficiently supersaturated, or there is an energy barrier preventing the molecules from arranging into a crystal lattice.
Causality & Explanation: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. For this compound, which is known to be soluble in water, achieving supersaturation is key. If the concentration of the compound is too low or if too much solvent was used, the solution will remain stable even upon cooling, and no crystals will form.
Troubleshooting Steps:
-
Increase Concentration: If you have an undersaturated solution, the most straightforward approach is to remove some of the solvent. This can be done by gentle heating under a stream of inert gas (like nitrogen) or by using a rotary evaporator. Be cautious not to evaporate too much solvent, as this can lead to rapid, uncontrolled crystallization.
-
Induce Nucleation:
-
Seeding: Introduce a tiny crystal of this compound into the solution. This seed crystal acts as a template, providing a pre-existing lattice onto which other molecules can deposit, bypassing the initial energy barrier for nucleation.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites.
-
Ultrasonication: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.
-
-
Re-evaluate Your Solvent System: It's possible the chosen solvent is too good at dissolving the compound, even at low temperatures. Consider adding an "anti-solvent" (see Q3).
Q2: My product is separating as an oil, not a solid. How do I fix this "oiling out"?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of an impure mixture). The resulting liquid phase is a highly concentrated, supersaturated solution of your compound.
Causality & Explanation: This is a common problem when crystallizing salts or when significant impurities are present, which can depress the melting point. The solution becomes supersaturated while it is still too hot for the solute to solidify. Rapid cooling often exacerbates this issue.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point. The goal is to ensure that the solution becomes supersaturated at a temperature below the compound's melting point.
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a large, warm water bath that cools gradually can be effective. This gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a disordered oil.
-
Lower the Initial Temperature: If possible, use a solvent system that allows you to fully dissolve the compound at a lower temperature, bringing the entire process further away from the melting point.
Q3: My crystals formed instantly upon cooling, but they look like fine powder and my purity is low. What happened?
A3: This is a case of rapid, uncontrolled crystallization, often called "crashing out." While it produces a solid, the process is too fast to be selective, trapping impurities and solvent within the crystal lattice.
Causality & Explanation: The goal of crystallization is purification, which relies on the slow, ordered growth of crystals that excludes impurities. If the solution is too highly concentrated (oversaturated) or cooled too quickly, the thermodynamic driving force is so high that molecules deposit onto the lattice faster than impurities can diffuse away, leading to poor purity.
Troubleshooting Steps:
-
Use More Solvent: The most reliable solution is to dissolve the solid again by heating and add more of the primary solvent. This reduces the level of supersaturation at any given temperature, forcing a slower, more controlled crystal growth.
-
Employ an Anti-Solvent System: An alternative is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at a constant temperature until the solution becomes slightly cloudy (the cloud point), indicating the onset of nucleation. This method provides excellent control over the rate of supersaturation. For an amine hydrochloride, a common system might be an alcohol (good solvent) and an ether or hydrocarbon (anti-solvent).
Q4: The purity of my crystals is good, but my final yield is very low. How can I improve it?
A4: Low yield typically means that a significant amount of your compound remained dissolved in the mother liquor after filtration.
Causality & Explanation: Every compound has some residual solubility in the solvent, even at low temperatures. The key is to select a solvent system that maximizes the difference in solubility between high and low temperatures.
Troubleshooting Steps:
-
Optimize Cooling: Ensure you have cooled the crystallization mixture for a sufficient amount of time at the lowest practical temperature. Placing the flask in an ice bath or refrigerator for an extended period can significantly increase the yield.
-
Minimize Solvent Volume: While avoiding "crashing out," use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures the solution is as concentrated as possible, maximizing the amount of material that will crystallize upon cooling. A good starting point is to perform solubility tests.
-
Consider an Anti-Solvent: If cooling alone gives a poor yield, adding an anti-solvent to the cold mother liquor can often force more product out of the solution. Add it slowly to avoid precipitating impurities.
-
Second Crop of Crystals: Concentrate the mother liquor by evaporating a portion of the solvent and cool the solution again. This will often yield a second batch of crystals, which should be analyzed separately for purity before combining with the first crop.
Q5: What is the role of pH in the crystallization of this compound?
A5: For an amino acid hydrochloride, pH is a critical parameter that directly influences the molecular species in solution and, consequently, its solubility and crystallization behavior.
Causality & Explanation: 2-Dimethylamino-propionic acid is a zwitterionic compound with both a basic amino group and an acidic carboxylic acid group. In its hydrochloride salt form, the amino group is protonated (R-N(CH₃)₂H⁺). The pH of the solution determines the equilibrium between this cationic form, the neutral zwitterionic form (R-N⁺(CH₃)₂-COO⁻), and an anionic form at high pH. Solubility is often at its minimum near the isoelectric point (pI), where the neutral zwitterionic form dominates. Drifting too far from the optimal pH can dramatically increase solubility, preventing crystallization.
Troubleshooting Steps:
-
Ensure Acidic Conditions: When crystallizing the hydrochloride salt, the solution should be acidic to keep the amine group fully protonated. If the pH is too high, you may inadvertently be trying to crystallize the less soluble free amino acid from a solution containing chloride ions, which can lead to complex phase behavior.
-
Control the pH: During synthesis and workup, ensure the pH is maintained in the acidic range. A common method for forming the salt is to dissolve the free base in a suitable solvent (like isopropanol or ethanol) and add a stoichiometric amount of anhydrous HCl (e.g., as a solution in dioxane or isopropanol) to avoid introducing water, which can be problematic.
-
Measure and Adjust: Use a pH meter or pH paper to check the pH of your aqueous or semi-aqueous solution. If it has drifted, carefully adjust it with a dilute HCl solution.
Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve common crystallization problems.
Technical Support Center: 2-Dimethylamino-propionic Acid Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis, purification, and handling of 2-Dimethylamino-propionic acid hydrochloride. Our goal is to provide practical, experience-driven solutions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your work with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield During Synthesis
Q: I am attempting to synthesize this compound, but I am observing very low to no product formation. What could be the underlying cause?
A: Low or non-existent yields in the synthesis of this compound can often be traced back to several critical factors in the reaction setup and execution. A common synthetic route involves the reaction of 2-bromopropionic acid with dimethylamine, followed by acidification to form the hydrochloride salt.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction between 2-bromopropionic acid and dimethylamine may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Consider extending the reaction time or moderately increasing the temperature, ensuring it does not lead to degradation. Vigorous stirring is crucial to ensure proper mixing of the reactants.
-
-
Reagent Quality: The purity of your starting materials, particularly the 2-bromopropionic acid and dimethylamine, is paramount. Contaminants can interfere with the reaction.
-
Solution: Ensure the purity of your reagents. Use freshly distilled or commercially available high-purity starting materials.
-
-
pH Control During Acidification: The final step of protonating the amine to form the hydrochloride salt is pH-dependent. Improper pH control can lead to incomplete salt formation.
-
Solution: Carefully monitor the pH during the addition of hydrochloric acid. The pH should be sufficiently acidic to ensure complete protonation of the dimethylamino group.[2]
-
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and methanol).
-
Spot a small amount of the reaction mixture onto a TLC plate at different time intervals.
-
Also, spot the starting material (2-bromopropionic acid) as a reference.
-
Develop the TLC plate and visualize the spots under a UV lamp or by using an appropriate staining agent.
-
The reaction is complete when the spot corresponding to the starting material has disappeared.
Issue 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder
Q: After the synthesis and workup, my this compound is not a crystalline solid but rather a persistent oil or a gummy precipitate. How can I induce crystallization?
A: The formation of an oil or a gummy solid instead of a crystalline powder is a frequent challenge when working with hydrochloride salts, often due to the presence of impurities, residual solvent, or the compound's inherent properties.[2]
Potential Causes and Solutions:
-
Hygroscopicity: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can prevent crystallization and lead to an oily appearance.
-
Solution: Handle the compound under an inert and dry atmosphere (e.g., in a glovebox or using a nitrogen blanket). Ensure all glassware is thoroughly dried before use.
-
-
Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice formation.[5][6][7][8]
-
Solution: After the final workup, ensure the product is thoroughly dried under high vacuum. If an oil persists, you can try co-evaporation with a non-polar solvent like toluene to azeotropically remove residual water and other polar solvents.
-
-
Impurities: The presence of even small amounts of impurities can inhibit crystallization.
-
Solution: Purify the crude product before attempting crystallization. Techniques like column chromatography or recrystallization from a different solvent system might be necessary.
-
Troubleshooting Crystallization Workflow
Caption: Decision tree for troubleshooting product crystallization.
Issue 3: Unexpected Peaks in Analytical Data (HPLC, NMR)
Q: My HPLC and/or NMR data of the final product shows unexpected peaks. What are the potential impurities?
A: The presence of unexpected peaks in your analytical data points to impurities that could have arisen from side reactions during the synthesis or from the degradation of the product.
Potential Impurities and Their Sources:
| Impurity | Potential Source | Identification Method |
| Unreacted 2-bromopropionic acid | Incomplete reaction | HPLC, NMR |
| Over-alkylation products | Reaction of dimethylamine with the product | Mass Spectrometry, NMR |
| Degradation products | Instability of the product under reaction or storage conditions | HPLC-MS, NMR |
Protocol for HPLC Analysis of this compound
A reverse-phase HPLC method is suitable for analyzing the purity of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer at a low pH (e.g., pH 3) can be effective.[9]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
By comparing the retention times of your sample with those of pure standards of the starting materials and potential byproducts, you can identify the impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[3] Storing it in a desiccator can also help to minimize moisture absorption.
Q2: What are the common solvents for dissolving this compound?
A2: As a hydrochloride salt, it is generally soluble in polar protic solvents like water and methanol. Its solubility in less polar organic solvents is expected to be limited.
Q3: Can I use a different acid to form the salt?
A3: Yes, if you are facing persistent issues with the hydrochloride salt (e.g., extreme hygroscopicity or difficulty in crystallization), you could consider forming a salt with a different acid, such as methanesulfonic acid or tartaric acid.[10] The choice of the counter-ion can significantly influence the physicochemical properties of the salt.
Q4: My product's melting point is lower than the literature value. Why?
A4: A depressed melting point is a classic indicator of impurities. The presence of residual solvents or byproducts can lower and broaden the melting point range. Additionally, for hygroscopic compounds, absorbed water can also lead to a lower melting point. Ensure your product is pure and thoroughly dried before measuring the melting point.
Q5: Are there any known stability issues with this compound in solution?
References
- Google Patents. (2014, February 5). CN103553927A - Preparation method of dimethylamine hydrochloride.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]
- Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Asian Journal of Research in Chemistry, 2(2), 154-158.
-
PubChem. (n.d.). 2-Dimethylamino-propionic acid. Retrieved from [Link]
-
ResearchGate. (2015, September 12). Does anyone know the HPLC conditions to quantify propionic acid?. Retrieved from [Link]
-
ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US10968160B2 - Separation of propionic acid from acrylic acid via azeotropic distillation.
-
Scribd. (n.d.). Methylamine Hydrochloride Synthesis. Retrieved from [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry. Oxford university press.
-
Wiley Analytical Science. (2023, May 12). HPLC in pharmaceutical analytics. Retrieved from [Link]
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 895-903.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439.
- Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Asian Journal of Research in Chemistry, 2(2), 154-158.
-
Justia Patents. (2021, October 14). Crystallization inhibitors in agricultural formulations. Retrieved from [Link]
-
PubMed. (2024, May 2). Modeling the influence of propionic acid concentration and pH on the kinetics of Salmonella Typhimurium. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
YouTube. (2020, March 26). The Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
SciSpace. (n.d.). LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. Retrieved from [Link]
-
SciSpace. (2016, December 17). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Retrieved from [Link]
-
Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
-
PubMed. (1998, March). Effect of pH on the stability of methacholine chloride in solution. Retrieved from [Link]
-
Technology Networks. (n.d.). The Degradation Pathways of Cannabinoids and How to Manage Them. Retrieved from [Link]
-
PubMed. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine. Retrieved from [Link]
-
SciELO. (n.d.). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. Retrieved from [Link]
-
PharmacologyOnLine - SILAE. (2020, December 30). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. Retrieved from [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]
-
NIH. (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]
-
Crystallization guide. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive Reactions During Amine Addition to cis-Aconityl Anhydride. Retrieved from [Link]
-
TSI Journals. (n.d.). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Retrieved from [Link]
- Google Patents. (n.d.). CA1231347A - Process for the preparation of 2-chloropropionic acid.
-
Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]
-
Chemsrc. (2025, August 25). CAS#:14788-12-6 | 3-(Dimethylamino)propanoic acid hydrochloride. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support: 2-Dimethylamino-propionic Acid Hydrochloride Synthesis
Topic: Troubleshooting the Synthesis of 2-Dimethylamino-propionic Acid Hydrochloride Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Process Chemists
Introduction
If you are reading this, your synthesis of This compound (also known as N,N-Dimethylalanine HCl) has likely resulted in a sticky oil, a low yield, or an impurity-laden solid. Do not panic; this is a notoriously deceptive reaction. While the chemistry appears simple on paper, the isolation of the hydrochloride salt is complicated by its extreme hygroscopicity and the zwitterionic nature of the free amino acid.
This guide deconstructs the two most common synthesis routes—the Eschweiler-Clarke Methylation (preferred for preserving chirality) and Nucleophilic Substitution —and provides a causal analysis of why they fail.
Module 1: The "Happy Path" Protocols
To troubleshoot effectively, we must first establish the baseline valid protocols. Compare your current method against these standards.
Method A: Eschweiler-Clarke Methylation (Standard)
Best for: Preserving chirality (e.g., starting from L-Alanine) and avoiding elimination byproducts.
| Step | Parameter | Critical Specification |
| 1. Reagents | Alanine (1 eq), Formaldehyde (37% aq, 2.2 eq), Formic Acid (5 eq) | Excess Formic Acid is the reducing agent; it must be in excess to drive the imine reduction. |
| 2. Reaction | Reflux (90–100°C) for 12–18 hours | CO₂ evolution must cease. Incomplete reflux leads to mono-methylated impurities. |
| 3. Quench | HCl Addition | Removal of excess formaldehyde is critical before salt formation. |
| 4. Isolation | Evaporation & Azeotropic Drying | The Failure Point. Water must be removed completely to crystallize the salt. |
Method B: Nucleophilic Substitution
Best for: Cheap, racemic synthesis starting from 2-Bromopropionic acid.
| Step | Parameter | Critical Specification |
| 1. Reagents | 2-Bromopropionic acid, Dimethylamine (40% aq, excess) | Cold addition (0°C) is mandatory to prevent polymerization/elimination. |
| 2. Reaction | Stir at RT -> Mild Heat | Exothermic. If too hot, acrylic acid forms via elimination. |
| 3. Workup | Acidification to pH < 1 | Converts the zwitterion to the cationic HCl salt. |
Module 2: Visualizing the Failure Modes
The following diagram illustrates the chemical pathways and where specific errors (red nodes) divert the reaction from the desired product.
Figure 1: Decision pathways for synthesis. Red nodes indicate common failure points where the protocol diverges from the ideal path.
Module 3: Troubleshooting Q&A
Issue 1: "My product is a sticky, yellow oil that won't crystallize."
Diagnosis: Hygroscopicity & Water Entrapment. The HCl salt of N,N-dimethylalanine is extremely hygroscopic. Even 1-2% residual water can prevent crystal lattice formation, resulting in a viscous oil or "honey."
Corrective Action:
-
Azeotropic Drying: Do not just rely on a rotary evaporator. Add Toluene or Ethanol to your oil and evaporate. Repeat this 3x. The azeotrope pulls the bound water out.
-
Trituration: After drying, add anhydrous Diethyl Ether or Acetone to the oil. Scratch the flask walls vigorously with a glass rod. The mechanical energy often induces nucleation.
-
Lyophilization: If available, freeze-drying from water is the gold standard for obtaining a fluffy, white powder.
Issue 2: "The NMR shows a mixture of mono-methyl and di-methyl products."
Diagnosis: Incomplete Eschweiler-Clarke Reaction. This occurs if the reaction temperature was too low or the formic acid (the reducing agent) was depleted before the second methylation occurred.
Corrective Action:
-
Increase Reflux Time: The reaction requires sustained heat (reflux > 12 hours) to drive the second methylation.
-
Check Stoichiometry: Ensure you are using at least 2.2 equivalents of Formaldehyde and 5 equivalents of Formic Acid . The excess formic acid is crucial because it is consumed as a source of hydride [1].
Issue 3: "I have low yield and a smell of acrylic acid."
Diagnosis: Elimination Reaction (Route B specific). If you used the 2-Bromopropionic acid route, high temperatures cause the amine to act as a base rather than a nucleophile, leading to dehydrohalogenation (elimination) to form acrylic acid.
Corrective Action:
-
Temperature Control: The addition of dimethylamine must happen at 0°C . Allow it to warm to room temperature only after the addition is complete.
-
Switch Routes: If this persists, switch to the Eschweiler-Clarke method (Route A), which does not have an elimination pathway.
Issue 4: "My melting point is lower than the literature value (186–192°C)."
Diagnosis: Partial Salt Formation or Hydrate. You likely have a mixture of the free zwitterion and the HCl salt, or the salt has absorbed atmospheric moisture during the melting point test.
Corrective Action:
-
Verify pH: Dissolve a small amount in water and check pH. It should be acidic. If neutral, you have the zwitterion. Add more HCl in dioxane/ether and recrystallize.
-
Dry Handling: Handle the solid in a glovebox or dry room. The melting point depression is a classic sign of water absorption [2].
Module 4: Analytical Verification
Before proceeding to biology or further synthesis, validate your product using these markers.
| Technique | Expected Signal (HCl Salt) | Failure Indicator |
| 1H NMR (D₂O) | δ ~2.8-2.9 ppm (Singlet, 6H): The N(CH₃)₂ group. δ ~1.5 ppm (Doublet): The methyl group of alanine. | Split Singlets at 2.7/2.9: Indicates mixture of mono/di-methyl. Olefin peaks (5-6 ppm): Indicates elimination to acrylic acid. |
| pH (10% aq) | Acidic (pH ~1-2) | Neutral (pH 6-7): You isolated the zwitterion, not the HCl salt. |
| Appearance | White crystalline solid | Yellow oil or glassy foam (Water contamination). |
References
-
Eschweiler-Clarke Methylation Mechanism
- Clarke, H. T., et al. "The Action of Formaldehyde on Amines and Amino Acids." Journal of the American Chemical Society.
-
(General Mechanism Verification)
-
Physical Properties & Hygroscopicity
- TCI Chemicals. "Product Specification: 3-(Dimethylamino)propionic Acid Hydrochloride."
-
Synthesis of N,N-Dimethylamino Acids
- ChemicalBook. "this compound Properties."
-
Alternative Route (Nucleophilic Substitution)
- ScienceMadness.
Validation & Comparative
2-Dimethylamino-propionic acid hydrochloride vs 3-Dimethylamino-propionic acid hydrochloride
Comparative Analysis of Isomeric N,N-Dimethylated Amino Acids: vs. Positioning
Executive Summary
2-Dimethylamino-propionic acid HCl (N,N-Dimethylalanine) and 3-Dimethylamino-propionic acid HCl (N,N-Dimethyl-
-
The
-isomer (2-position) is primarily a peptide modifier . It introduces steric bulk and removes a hydrogen bond donor, critical for enhancing the metabolic stability and membrane permeability of peptide therapeutics. -
The
-isomer (3-position) is a flexible linker and ligand . Its reduced steric hindrance and higher basicity make it a superior ligand for palladium-catalyzed coupling reactions and a versatile intermediate in small-molecule drug synthesis (e.g., antidepressants).
Physicochemical Profiling
The following data highlights the divergence in properties driven by the proximity of the ammonium group to the carboxylic acid.
| Feature | 2-Dimethylamino-propionic acid HCl ( | 3-Dimethylamino-propionic acid HCl ( |
| Common Name | N,N-Dimethyl-L-alanine HCl | N,N-Dimethyl- |
| CAS Number | 24815-32-3 (L-form) | 14788-12-6 |
| Molecular Weight | 153.61 g/mol | 153.61 g/mol |
| Structure Type | ||
| Basicity (Amine) | Lower pKa (~9.0–9.5) | Higher pKa (~9.8–10.2) |
| Steric Environment | High (Geminal methyl/carboxyl) | Low (Separated methylene spacer) |
| Solubility | High in H2O, MeOH; Poor in non-polar | High in H2O, EtOH; Moderate in DCM |
| Primary Utility | Peptide rigidification, Proteolysis resistance | Metal chelation, Linker chemistry |
*Note:
Synthetic Utility & Reactivity Analysis
The -Isomer: Steric Control in Peptides
Mechanism of Action: In peptide synthesis, incorporating N,N-dimethylalanine introduces a "kink" in the backbone. The N-methylation removes the amide proton, preventing hydrogen bonding at that site.
-
Advantage: drastically reduces susceptibility to proteolytic cleavage (e.g., by chymotrypsin).
-
Challenge: The bulky dimethyl group creates significant steric hindrance during coupling. Standard HATU/DIPEA protocols often fail; more aggressive coupling agents (e.g., COMU or acid fluorides) are frequently required.
The -Isomer: Electronic Ligand Effects
Mechanism of Action: The
-
Catalysis: It serves as an efficient, phosphine-free ligand in Pd-catalyzed Heck reactions.[1] The dimethylamino group coordinates to Palladium, while the carboxylate can assist in the proton-transfer steps.
-
Small Molecule Synthesis: It is a precursor to the "dimethylaminopropyl" chain found in tricyclic antidepressants (e.g., Amitriptyline analogs), synthesized via decarboxylative routes or direct coupling.
Experimental Protocols
These protocols are designed to be self-validating. The synthesis of the two isomers requires fundamentally different chemical strategies: Reductive Amination for the
Protocol A: Synthesis of 2-Dimethylamino-propionic acid HCl (Eschweiler-Clarke)
Target: N,N-Dimethyl-L-alanine from L-Alanine
-
Reagents: L-Alanine (10 mmol), Formaldehyde (37% aq., 50 mmol), Formic Acid (98%, 50 mmol).
-
Setup: Round-bottom flask with reflux condenser and magnetic stir bar.
-
Procedure:
-
Dissolve L-Alanine in Formic Acid.
-
Add Formaldehyde solution dropwise. Caution: CO2 evolution will occur.
-
Heat the mixture to reflux (100°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1). Ninhydrin stain will show the disappearance of the primary amine (purple/blue) and appearance of the tertiary amine (often faint yellow or unstained, requires Iodine vapor).
-
-
Workup:
-
Evaporate volatiles under reduced pressure to yield a viscous oil.
-
Redissolve in 4M HCl (10 mL) and evaporate again to ensure HCl salt formation.
-
Recrystallize from Ethanol/Ether.
-
-
Yield: Expect 85–95% of white hygroscopic crystals.
Protocol B: Synthesis of 3-Dimethylamino-propionic acid HCl (Michael Addition)
Target: N,N-Dimethyl-
-
Reagents: Methyl Acrylate (10 mmol), Dimethylamine (40% aq., 15 mmol), 6M HCl.
-
Setup: 3-neck flask with thermometer, keeping temperature <30°C.
-
Procedure:
-
Place Dimethylamine solution in the flask and cool to 0°C.
-
Add Methyl Acrylate dropwise over 30 mins. Exothermic reaction.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Hydrolysis: Add 6M HCl (20 mL) to the intermediate ester and reflux for 4 hours.
-
-
Workup:
-
Concentrate in vacuo to remove water and excess HCl.
-
The crude solid is washed with cold acetone to remove non-polar impurities.
-
Dry under vacuum over P2O5.
-
-
Yield: Expect >90% of white crystalline solid.
Mechanistic & Workflow Visualization[3]
The following diagram contrasts the synthetic pathways and decision logic for selecting the correct isomer.
Caption: Decision matrix for selecting between
References
-
Eschweiler-Clarke Methyl
-
Source: Organic Syntheses, Coll.[2] Vol. 3, p.723 (1955).
- Context: Foundational protocol for N,N-dimethyl
-
-
N,N-Dimethyl-beta-alanine as a Ligand for Heck Reactions
-
Source: Cui, X., et al. "N,N-Dimethyl-beta-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction."[1] Organic Letters (2006).
- Context: Establishes the superior ligand properties of the beta-isomer compared to alpha-isomers.
-
-
Synthesis of Beta-Amino Acids via Michael Addition
- Source: PubChem Compound Summary for CID 239828.
- Context: Verification of structure and synthetic precursors (Methyl Acryl
-
N-Methyl
- Source: Di Gioia, M.L., et al. "N-Methylated Amino Acids: Synthesis and Applications." Mini-Reviews in Medicinal Chemistry (2016).
- Context: Detailed review of the biological impact of N-methyl
Precision Quantification of 2-Dimethylamino-propionic acid Hydrochloride: A Comparative Technical Guide
Executive Summary
The quantification of 2-Dimethylamino-propionic acid hydrochloride (N,N-Dimethyl-DL-alanine HCl) presents a distinct analytical challenge due to its zwitterionic nature, high polarity, and the absence of a strong UV chromophore. Furthermore, its status as a tertiary amine renders standard amino acid derivatization techniques (e.g., OPA, FMOC) ineffective, creating a common pitfall for researchers relying on standard amino acid analysis (AAA) panels.
This guide objectively compares three validated methodologies for quantifying this analyte: HILIC-MS/MS (for bioanalysis/trace impurities), qNMR (for absolute purity certification), and Potentiometric Titration (for bulk raw material QC).
Part 1: The Analytical Challenge (The "Tertiary Amine" Trap)
Before selecting a method, one must understand why standard protocols fail. Most amino acid analyses rely on pre-column derivatization to attach a fluorophore or chromophore to the amine group.
-
OPA (o-Phthalaldehyde): Reacts only with primary amines.
-
FMOC-Cl: Reacts with primary and secondary amines.
-
2-Dimethylamino-propionic acid: Contains a tertiary amine (fully methylated nitrogen). It cannot be derivatized by these standard reagents.
Attempting to use standard AAA kits will result in false negatives . The methods detailed below overcome this limitation.
Part 2: Method A – HILIC-MS/MS (Bioanalytical Gold Standard)
For quantification in complex matrices (plasma, cell media) or trace impurity profiling, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry is the superior choice. It retains the polar analyte without derivatization and offers high sensitivity.
Experimental Protocol
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Luna HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 90% B to 50% B over 5 minutes.
-
Detection: ESI Positive Mode, MRM (Multiple Reaction Monitoring).
MRM Transitions:
-
Quantifier: m/z 118.1
72.1 (Loss of COOH) -
Qualifier: m/z 118.1
46.1 (Dimethylamine fragment)
Workflow Visualization
Caption: HILIC-MS/MS workflow ensuring retention of polar zwitterions without derivatization.
Part 3: Method B – qNMR (Absolute Purity Reference)
Quantitative NMR (qNMR) is the "primary ratio method" used to certify reference standards. It does not require a reference standard of the analyte itself, only a certified internal standard (IS) like Maleic Acid or Potassium Hydrogen Phthalate (KHP).
Experimental Protocol
-
Solvent: D₂O (Deuterium Oxide) is preferred due to the analyte's solubility.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30s (must be of the slowest proton).
Key Signal Assignment:
-
Analyte (N-Me): Singlet at
~2.8 ppm (6H). -
Analyte (
-CH): Quartet at ~3.8 ppm (1H). -
IS (Maleic Acid): Singlet at
6.1 ppm (2H).
Calculation:
Part 4: Method C – Potentiometric Titration (Bulk QC)
For raw material manufacturing where the sample is >98% pure, titration is cost-effective. However, as an HCl salt, you must distinguish between the free acid and the hydrochloride.
Experimental Protocol (Non-Aqueous)
-
Principle: Titration of the tertiary amine group in a non-aqueous solvent.
-
Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the Halide/HCl interference). Note: Due to toxicity of Mercury, modern labs often prefer alkalimetric titration of the carboxylic acid in ethanol/water.
-
Preferred Alternative (Alkalimetric):
-
Dissolve 150 mg sample in 50 mL deionized water.
-
Titrant: 0.1 N NaOH (Standardized).
-
Electrode: Glass pH combination electrode.
-
Endpoint: Potentiometric determination of the first inflection point (COOH
COO⁻).
-
Caution: This method assumes the HCl stoichiometry is 1:1. If excess HCl is present, you will see two inflection points (Excess HCl first, then the Amino Acid).
Part 5: Comparative Analysis & Decision Matrix
Performance Data Summary
| Feature | HILIC-MS/MS | qNMR | Potentiometric Titration |
| Specificity | High (Mass based) | High (Structural) | Low (Functional group only) |
| Sensitivity (LOD) | ~1 ng/mL | ~1 mg/mL | ~10 mg/mL |
| Throughput | High (5 min/sample) | Low (15 min/sample) | Medium (10 min/sample) |
| Matrix Tolerance | Excellent (with cleanup) | Low (Needs pure sample) | Low (Interference prone) |
| Primary Use | PK Studies, Impurity Profiling | Reference Standard Certification | Raw Material Release (CoA) |
Method Selection Logic
Caption: Decision tree for selecting the appropriate quantification method based on sample context.
References
-
HILIC-MS/MS Methodology for Polar Metabolites: Source: MDPI.[1] Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine and Derivatives. (Adapted for polar amine retention mechanisms). [Link]
-
qNMR Protocol for Amino Acids: Source: National Institutes of Health (PMC). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Amino Acids for Protein Quantification. [Link]
-
Chemical Safety & Properties (2-Dimethylamino-propionic acid HCl): Source: PubChem (NIH). Compound Summary: 2-Dimethylamino-propionic acid. [Link]
-
Titration of Amino Acid Hydrochlorides: Source: ResearchGate.[1] Determination of Some Amino Acids by Potentiometric Titration. [Link]
Sources
Comparative Analysis of Cross-Reactivity for Anti-2-Dimethylamino-propionic Acid Hydrochloride Antibodies
An Objective Guide to a Critical Performance Metric:
Introduction: The Imperative of Specificity in Small-Molecule Immunoassays
2-Dimethylamino-propionic acid hydrochloride, also known as N,N-Dimethylalanine HCl, is a small organic molecule of increasing interest in various research domains. The development of sensitive and specific immunoassays for its detection is crucial for applications ranging from pharmacokinetic (PK) studies to biomarker discovery. However, the utility of any antibody, particularly those targeting small molecules (haptens), is fundamentally dependent on its specificity.[1][2]
Antibody cross-reactivity—the binding of an antibody to molecules other than its intended target—can lead to significant analytical errors, including false-positive results and inaccurate quantification.[3] This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against this compound. We will delve into the causal logic behind experimental design, present a detailed protocol for a self-validating competitive ELISA, and interpret the resulting data to provide a clear performance comparison against structurally analogous compounds. The principles and methodologies described herein are grounded in established antibody validation practices to ensure scientific integrity.[4][5]
The Rationale: Why Cross-Reactivity is a Critical Concern
Unlike large protein antigens with multiple complex epitopes, small molecules like 2-Dimethylamino-propionic acid present a limited set of structural features for antibody recognition. To elicit an immune response, these haptens must be conjugated to a larger carrier protein.[2] This process, while necessary, can sometimes lead to the generation of antibodies that recognize not only the hapten but also parts of the linker or the carrier, or that bind to other molecules sharing a common structural motif.
Therefore, a rigorous assessment of cross-reactivity against structurally similar molecules is not merely a quality control step; it is an essential component of antibody validation that defines the reliability and confidence of experimental results.[4][5]
Identifying Potential Cross-Reactants: A Structure-Activity Approach
The first step in any cross-reactivity study is to identify logical candidate molecules that could potentially interfere with the assay. The selection should be based on structural similarity to the target antigen, 2-Dimethylamino-propionic acid.
Target Analyte:
-
Name: this compound
-
Structure: A propionic acid backbone with a dimethylamino group at the alpha-carbon (C2).
Selected Potential Cross-Reactants:
| Compound Name | Structure | Rationale for Inclusion |
| Propionic Acid | CH3CH2COOH | The core backbone of the target analyte.[6] |
| Alanine | CH3CH(NH2)COOH | The parent amino acid; differs by having a primary amine instead of a tertiary dimethylamine. |
| Beta-Alanine (3-aminopropionic acid) | H2NCH2CH2COOH | An isomer of Alanine; the amino group is at the beta-position (C3) instead of C2. |
| 3-(Dimethylamino)propionic acid | (CH3)2NCH2CH2COOH | An isomer of the target; the dimethylamino group is at the C3 position. |
| Sarcosine (N-methylglycine) | CH3NHCH2COOH | Shares the N-methyl group feature but has a different backbone (acetic acid vs. propionic acid). |
This selection provides a robust challenge to the antibody, testing its ability to distinguish between the core backbone, the position of the amino group, and the degree of N-methylation.
Experimental Design: The Competitive ELISA
To quantitatively assess cross-reactivity, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the industry-standard method.[7] Its principle is ideal for small molecule quantification. In this format, the potential cross-reacting compound in the sample competes with a fixed amount of a labeled or coated target antigen for a limited number of antibody binding sites. A higher affinity of the antibody for the compound in the sample results in less binding of the labeled antigen and, consequently, a weaker signal. This inverse relationship allows for the sensitive measurement of binding inhibition.
The workflow is designed to be self-validating through the inclusion of rigorous controls.[8]
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Protocol: Competitive ELISA for Cross-Reactivity
This protocol is a self-validating system, incorporating essential controls for robust data generation.
1. Reagent Preparation:
-
Coating Antigen: 2-Dimethylamino-propionic acid conjugated to Bovine Serum Albumin (BSA), diluted to 2 µg/mL in Carbonate-Bicarbonate Buffer (pH 9.6).
-
Primary Antibody: Anti-2-Dimethylamino-propionic acid hydrochloride antibody. Determine the optimal working concentration via a prior titration experiment (typically the concentration that yields 80-90% of the maximum signal).
-
Analytes: Prepare serial dilutions of the target analyte and each potential cross-reactant (e.g., from 10 mg/mL down to 0.1 ng/mL) in Assay Buffer (PBS with 0.05% Tween-20 and 0.1% BSA).
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG, diluted as per manufacturer's instructions.
-
Blocking Buffer: 1% BSA in PBS.[9]
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
2. ELISA Procedure:
-
Coating: Add 100 µL of Coating Antigen solution to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Discard the blocking buffer and wash the plate 3 times as in step 2.
-
Competitive Incubation:
-
In a separate dilution plate, mix 50 µL of the primary antibody at 2x its working concentration with 50 µL of each analyte dilution (or control). Incubate for 30 minutes at RT.
-
Transfer 100 µL of this antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at RT.
-
-
Washing: Discard the solutions and wash the plate 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
-
Washing: Discard the secondary antibody and wash the plate 5 times.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes, monitoring for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
Data Analysis and Interpretation
1. Calculating the IC50 Value: The IC50 is the concentration of an analyte that produces a 50% inhibition of the maximum signal.
-
For each analyte (target and cross-reactants), plot the absorbance (Y-axis) against the log of the analyte concentration (X-axis).
-
Use a four-parameter logistic (4PL) curve fit to generate a sigmoidal dose-response curve.
-
The IC50 value is the concentration at the inflection point of this curve.
2. Calculating Percent Cross-Reactivity: The cross-reactivity is calculated relative to the target analyte. The formula is:
Cross-Reactivity (%) = (IC50 of 2-Dimethylamino-propionic acid / IC50 of Potential Cross-Reactant) * 100
Performance Comparison: Hypothetical Data
The following table presents a hypothetical but realistic dataset derived from the described experiment. This serves as an example of how to present and interpret the results.
| Analyte | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 2-Dimethylamino-propionic acid | 15.2 | 100% | Target Analyte (Reference) |
| 3-(Dimethylamino)propionic acid | 1,250 | 1.22% | Very low cross-reactivity. The antibody is highly specific for the position of the dimethylamino group. |
| Alanine | > 100,000 | < 0.015% | Negligible cross-reactivity. The antibody specifically recognizes the N-dimethylated structure over the primary amine. |
| Beta-Alanine | > 100,000 | < 0.015% | Negligible cross-reactivity. Demonstrates specificity for both the alpha-position and N-dimethylation. |
| Propionic Acid | > 100,000 | < 0.015% | Negligible cross-reactivity. The dimethylamino group is a critical part of the epitope. |
| Sarcosine | 85,300 | 0.018% | Negligible cross-reactivity. The antibody is specific to the propionic acid backbone. |
Interpretation of Results: Based on this hypothetical data, the antibody demonstrates excellent specificity for 2-Dimethylamino-propionic acid. The cross-reactivity with its isomer, 3-(Dimethylamino)propionic acid, is minimal, indicating the antibody's binding pocket is highly sensitive to the location of the functional group. Furthermore, the negligible reactivity with Alanine, Beta-Alanine, and Propionic Acid confirms that both the propionic acid backbone and, critically, the N,N-dimethylated tertiary amine at the alpha-position are essential components of the epitope recognized by the antibody.
Advanced Insights: Factors That Modulate Cross-Reactivity
It is crucial for researchers to understand that cross-reactivity is not an immutable property of an antibody but can be influenced by the immunoassay's design.[10][11][12]
-
Assay Format: Different immunoassay formats (e.g., competitive ELISA vs. Fluorescence Polarization Immunoassay) can yield different cross-reactivity profiles for the same antibody due to variations in reagent concentrations and reaction kinetics.[10][12]
-
Reagent Concentrations: Shifting to lower concentrations of antibodies and competing antigens can sometimes increase the specificity of an assay (i.e., decrease cross-reactivity).[11][12]
-
Incubation Conditions: Changes in pH, temperature, or buffer composition can alter antibody-antigen binding kinetics and potentially affect specificity.
Caption: Key factors that can influence observed cross-reactivity.
Conclusion and Recommendations
This guide outlines a robust, scientifically-grounded methodology for assessing the cross-reactivity of antibodies against the small molecule this compound. The competitive ELISA, when performed with appropriate controls and structurally relevant competitors, provides clear, quantitative data on antibody performance.
The hypothetical data presented herein illustrates an antibody with high specificity, a critical requirement for reliable results in any research or drug development setting. We strongly recommend that researchers perform this type of validation on any new lot of antibody or when establishing a new immunoassay. Understanding the specificity and limitations of your reagents is paramount to generating trustworthy and reproducible data.
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An In Vivo Validation Framework for the Putative Nootropic Agent 2-Dimethylamino-propionic acid hydrochloride
A Comparative Guide for Preclinical Cognitive Enhancement Studies
Disclaimer: The biological activity of 2-Dimethylamino-propionic acid hydrochloride as a cognitive enhancer is currently unproven. This guide presents a prospective and hypothetical framework for its in vivo validation, should such an activity be proposed. The experimental data herein is illustrative and intended to guide researchers in designing and interpreting similar preclinical studies.
Introduction: The Quest for Novel Cognitive Modulators
The relentless pursuit of novel therapeutic agents capable of enhancing cognitive functions, such as learning and memory, is a cornerstone of modern neuroscience research. Within this landscape, small molecules derived from endogenous compounds represent a promising avenue for discovery due to their potential for high biological compatibility and targeted activity. This guide focuses on a strategic approach to the in vivo validation of This compound , a derivative of the amino acid alanine, hereafter referred to as Compound X .
While the nootropic potential of Compound X is presently hypothetical, its structural similarity to key neurotransmitters warrants a thorough investigation. To establish a robust preclinical benchmark, this guide will compare its putative effects against two well-characterized cognitive modulators:
-
Piracetam: A classic nootropic agent from the racetam family, believed to enhance cognitive function, particularly in instances of cognitive decline, through various mechanisms including the modulation of membrane fluidity and neurotransmitter systems.[1]
-
Donepezil: A potent and reversible acetylcholinesterase (AChE) inhibitor, widely prescribed for the symptomatic treatment of Alzheimer's disease.[2][3] Its mechanism of action is centered on increasing the availability of acetylcholine in the synaptic cleft.[2][3]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo studies aimed at validating the potential cognitive-enhancing effects of novel chemical entities like Compound X.
Comparative Mechanisms of Action: A Tripartite View
A critical aspect of preclinical evaluation is understanding the potential biological pathways through which a compound exerts its effects. Here, we outline the established mechanisms of our comparators and propose a plausible, testable hypothesis for Compound X.
2.1. Donepezil: The Cholinergic Enhancer
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the brain.[2][3] By reducing ACh degradation, Donepezil effectively increases the concentration and duration of action of this vital neurotransmitter in the synapse, thereby enhancing cholinergic neurotransmission.[2][3] This is particularly relevant in conditions like Alzheimer's disease, which are associated with a cholinergic deficit.[4]
2.2. Piracetam: The Multifaceted Modulator
Piracetam's mechanism is less direct than that of Donepezil and is considered to be multifaceted. It is thought to positively modulate the fluidity of neuronal membranes, which in turn can improve the function of various transmembrane proteins, including receptors and ion channels.[1] Furthermore, it has been shown to influence multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, and may have neuroprotective properties.[1]
2.3. Compound X: A Hypothetical Glutamatergic Modulator
Given its alanine backbone, we hypothesize that Compound X may act as a positive allosteric modulator (PAM) of NMDA receptors, a key component of the glutamatergic system critical for synaptic plasticity and, consequently, learning and memory. This proposed mechanism suggests that Compound X could enhance the receptor's response to glutamate without directly activating it, leading to a more controlled and potentially safer potentiation of synaptic transmission compared to direct agonists.
Caption: Comparative Mechanisms of Action.
In Vivo Validation: A Robust and Reproducible Framework
To rigorously assess the cognitive-enhancing potential of Compound X, we propose a well-established animal model of memory impairment.
3.1. Animal Model: Scopolamine-Induced Amnesia in Mice
Scopolamine is a non-selective muscarinic receptor antagonist that interferes with cholinergic neurotransmission, leading to transient but significant deficits in learning and memory in rodents.[5] This model is highly valuable for screening pro-cognitive compounds, particularly those thought to act on the cholinergic or related systems.[6][7] An intraperitoneal (i.p.) injection of scopolamine (e.g., 1 mg/kg) prior to behavioral testing reliably induces cognitive impairment.[6][7]
3.2. Experimental Workflow
The overall experimental design involves acclimatizing the animals, administering the test compounds (Compound X, Piracetam, Donepezil) or vehicle, inducing amnesia with scopolamine, and then assessing cognitive performance using a battery of behavioral tests.
Caption: Overall Experimental Workflow.
Comparative Efficacy Assessment: Behavioral Paradigms
A battery of behavioral tests is essential to evaluate different facets of cognition.
4.1. Morris Water Maze (MWM)
The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory.[8][9] Mice are trained to find a hidden platform in a circular pool of water, using distal visual cues for navigation.[8][9]
Protocol:
-
Acquisition Phase (Days 1-4): Four trials per day. Mice are placed in the pool from one of four starting positions and allowed 60 seconds to find the submerged platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is measured as an indicator of memory retention.[10]
Hypothetical Data:
| Group | Treatment | Mean Escape Latency (Day 4, sec) | Time in Target Quadrant (Probe Trial, sec) |
| 1 | Vehicle + Saline | 15 ± 3 | 25 ± 4 |
| 2 | Vehicle + Scopolamine | 45 ± 5 | 10 ± 2 |
| 3 | Compound X (10 mg/kg) + Scopolamine | 20 ± 4 | 22 ± 3 |
| 4 | Piracetam (200 mg/kg) + Scopolamine | 28 ± 5 | 18 ± 3 |
| 5 | Donepezil (1 mg/kg) + Scopolamine | 18 ± 3 | 24 ± 4 |
4.2. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus.[11][12] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[11]
Protocol:
-
Habituation (Day 1): Mice are allowed to explore an empty arena for 10 minutes.[13]
-
Familiarization (Day 2): Two identical objects are placed in the arena, and the mouse explores them for 10 minutes.[13]
-
Test (Day 2, after retention interval): One of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded for 5-10 minutes. A discrimination index (DI) is calculated: (Time_novel - Time_familiar) / (Time_novel + Time_familiar).[11][13]
Hypothetical Data:
| Group | Treatment | Discrimination Index (DI) |
| 1 | Vehicle + Saline | 0.45 ± 0.05 |
| 2 | Vehicle + Scopolamine | 0.05 ± 0.03 |
| 3 | Compound X (10 mg/kg) + Scopolamine | 0.38 ± 0.06 |
| 4 | Piracetam (200 mg/kg) + Scopolamine | 0.25 ± 0.05 |
| 5 | Donepezil (1 mg/kg) + Scopolamine | 0.42 ± 0.04 |
4.3. Passive Avoidance Test
This test assesses fear-motivated learning and memory, which involves the amygdala and hippocampus.[14][15] The test relies on the animal's ability to remember a negative stimulus (a mild foot shock) associated with a specific environment.[14][16]
Protocol:
-
Acquisition Trial: The mouse is placed in a brightly lit compartment of a two-chamber apparatus. When it enters the preferred dark compartment, it receives a mild, brief foot shock.[17]
-
Retention Trial (24 hours later): The mouse is again placed in the lit compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive event.[17]
Hypothetical Data:
| Group | Treatment | Step-through Latency (Retention Trial, sec) |
| 1 | Vehicle + Saline | 280 ± 20 |
| 2 | Vehicle + Scopolamine | 60 ± 15 |
| 3 | Compound X (10 mg/kg) + Scopolamine | 250 ± 25 |
| 4 | Piracetam (200 mg/kg) + Scopolamine | 180 ± 30 |
| 5 | Donepezil (1 mg/kg) + Scopolamine | 270 ± 22 |
Pharmacokinetic and Safety Profile: A Comparative Overview
Efficacy is only one part of the equation. A viable drug candidate must also possess favorable pharmacokinetic (PK) and safety profiles. Early assessment of these parameters is crucial.
| Parameter | Compound X (Hypothetical) | Piracetam | Donepezil |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |
| Bioavailability | > 60% | ~100% | ~100% |
| Half-life (t½) in Rodents | 4-6 hours | 2-3 hours | 6-8 hours |
| Brain Penetration | High | High | High |
| Primary Metabolism | Hepatic (CYP450) | Minimal | Hepatic (CYP2D6, CYP3A4) |
| Primary Side Effects | To be determined | Mild; headache, nervousness | Nausea, diarrhea, insomnia |
Discussion and Future Directions
Based on our hypothetical data, Compound X demonstrates significant efficacy in reversing scopolamine-induced cognitive deficits across multiple behavioral domains, with a performance comparable or superior to Piracetam and on par with Donepezil. The robust effects in the MWM and NOR tests suggest a strong influence on hippocampal and cortical functions, which aligns with our proposed mechanism of NMDA receptor modulation.
The superior performance of Compound X over Piracetam in these models could suggest a more targeted and potent mechanism of action. Its efficacy being similar to Donepezil, a clinically approved drug, is a strong positive indicator.
Self-Validating Experimental Design: The inclusion of both a positive control (Donepezil) and a disease model control (Scopolamine) is critical. This design ensures that the behavioral assays are sensitive enough to detect both cognitive impairment and its reversal. A significant difference between the Vehicle + Saline and Vehicle + Scopolamine groups validates the amnesia model. The reversal of this deficit by Donepezil confirms the model's responsiveness to known therapeutic mechanisms. Only within this validated system can the effects of Compound X be confidently interpreted.
Next Steps:
-
Mechanism of Action Studies: In vitro electrophysiology and binding assays to confirm the interaction of Compound X with NMDA receptors.
-
Dose-Response Studies: A comprehensive dose-ranging study to determine the optimal therapeutic window.
-
Chronic Dosing Studies: Evaluation of Compound X's efficacy and safety in chronic models of neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease).
-
Full Toxicological Profiling: Comprehensive safety pharmacology and toxicology studies in two species as per regulatory guidelines.
This guide provides a foundational strategy for the preclinical evaluation of this compound. By employing a rigorous, comparative, and mechanistically-driven approach, researchers can efficiently determine its potential as a novel cognitive-enhancing agent.
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A Guide to the Reproducibility of 2-Dimethylamino-propionic Acid Hydrochloride Experiments: Navigating a Data-Scarce Landscape
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and chemical entities, the ability to reliably reproduce experimental results is the cornerstone of scientific advancement. This guide addresses the reproducibility of experiments involving 2-Dimethylamino-propionic acid hydrochloride, a compound for which publicly available data is notably scarce. Due to the limited direct experimental protocols and reproducibility studies for this specific molecule, this guide adopts a first-principles approach. By drawing upon established methodologies for analogous compounds, particularly its isomer 3-(Dimethylamino)propionic acid hydrochloride and other 2-substituted propionic acids, we provide a framework for researchers to develop robust, reproducible experimental designs.
The Challenge: Acknowledging the Data Gap
A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed experimental protocols, characterization data, and dedicated reproducibility studies for this compound. The majority of available information pertains to its isomer, 3-(Dimethylamino)propionic acid hydrochloride, or other related derivatives. This data gap necessitates a cautious and methodical approach, emphasizing rigorous in-house validation and characterization at every stage of research.
Foundational Reproducibility: Synthesis and Characterization
Proposed Synthetic Approach
A common route to α-amino acids is the Strecker synthesis or variations thereof. An alternative, conceptually straightforward approach involves the reductive amination of a pyruvate derivative. The following proposed workflow outlines a potential synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxopropanoic acid (pyruvic acid) in a suitable solvent such as methanol.
-
Amine Addition: Cool the solution in an ice bath and add dimethylamine (as a solution in a compatible solvent or as a gas) dropwise, maintaining the temperature below 10°C.
-
Reductive Agent: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), in portions. The pH should be monitored and maintained in a weakly acidic range (pH 5-6) to facilitate the reaction and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding an acid (e.g., dilute HCl) to decompose the excess reducing agent. Remove the solvent under reduced pressure.
-
Purification of the Free Amino Acid: The resulting crude 2-(Dimethylamino)propanoic acid can be purified by techniques such as crystallization or column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified free amino acid in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Add a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent, e.g., HCl in diethyl ether) dropwise with stirring.
-
Isolation and Drying: The precipitated this compound should be collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum to a constant weight.
Rigorous Characterization: The Key to Reproducibility
Thorough characterization of the synthesized material is non-negotiable for ensuring the reproducibility of subsequent experiments. The following analytical techniques are essential for confirming the identity, purity, and stability of this compound.
| Analytical Technique | Parameter to Assess | Importance for Reproducibility |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Molecular structure and confirmation of the "2-" isomer position. | Unambiguously confirms the chemical identity and distinguishes it from isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides further confirmation of the molecular formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of key functional groups (e.g., carboxylic acid, amine hydrochloride). | Confirms the presence of expected chemical bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity and presence of impurities. | Quantifies the purity of the compound, which is critical for accurate dosing in biological assays. |
| Elemental Analysis (CHN Analysis) | Elemental composition. | Verifies the empirical formula of the synthesized compound. |
| Melting Point | A physical constant indicative of purity. | A sharp melting point range is a good indicator of high purity. |
Comparative Analysis: Insights from Related Compounds
While direct comparative data for this compound is unavailable, we can draw valuable inferences from its isomer and other structurally related molecules.
| Compound | Reported Properties/Considerations | Implications for this compound |
| 3-(Dimethylamino)propionic acid hydrochloride | Commercially available with established purity specifications (>97% to >98%).[1] Hygroscopic in nature. | The 2-isomer is also likely to be a solid at room temperature and may exhibit hygroscopicity. Proper storage in a desiccator is crucial. |
| 2-Arylpropionic acids (e.g., Ibuprofen, Naproxen) | Well-established synthetic routes and extensive analytical data are available.[2] These compounds are known to exhibit polymorphism, which can affect solubility and bioavailability. | The potential for polymorphism in the this compound salt should be considered, and crystallization conditions should be carefully controlled and documented. |
| Other α-amino acid hydrochlorides | Generally water-soluble crystalline solids. The hydrochloride salt form enhances stability and water solubility compared to the free amino acid. | It is expected that this compound will be a water-soluble solid, making it suitable for use in aqueous buffers for biological experiments. |
Ensuring Reproducibility in Downstream Applications
Once the starting material is rigorously characterized, the focus shifts to the design and execution of downstream experiments. The following principles are critical for ensuring the reproducibility of biological or chemical assays involving this compound.
Experimental Design and Execution
-
Precise Solution Preparation: Due to its likely hygroscopic nature, it is imperative to weigh the compound in a controlled environment (e.g., a glove box with low humidity) or to determine the exact concentration of stock solutions analytically (e.g., by HPLC with a calibrated standard).
-
pH Control: As an amino acid hydrochloride, the compound will have a buffering capacity. The pH of experimental solutions should always be measured and adjusted to the desired value.
-
Stability Assessment: The stability of this compound in the experimental buffer and under the experimental conditions (e.g., temperature, light exposure) should be assessed. This can be done by analyzing the solution by HPLC at the beginning and end of the experiment.
Analytical Validation in Biological Assays
When investigating the biological activity of this compound, it is crucial to employ validated analytical methods to monitor its concentration and fate.
Caption: A generalized workflow for the bioanalytical validation of experiments.
Experimental Protocol: HPLC Method for Purity Assessment and Quantification
This protocol is a general starting point and will require optimization for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for polar analytes.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is often suitable for compounds lacking a strong chromophore.
-
Standard Preparation: Prepare a series of calibration standards of known concentrations from a well-characterized reference sample of this compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection Volume: Typically 10-20 µL.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of the unknown samples.
Conclusion and Recommendations
The reproducibility of experiments involving this compound is contingent upon a foundational commitment to rigorous synthesis, purification, and characterization. In the absence of established literature protocols, researchers must bear the responsibility of developing and validating their own methods. By drawing upon the extensive knowledge base for structurally similar compounds, it is possible to design and execute experiments with a high degree of confidence in their reproducibility.
Key Recommendations:
-
Invest in Thorough Characterization: Do not proceed with downstream experiments without unambiguous confirmation of the structure and purity of your synthesized this compound.
-
Document Everything: Meticulously record all experimental parameters, from synthesis conditions to buffer compositions in biological assays.
-
Control for Compound Stability: Assess the stability of the compound under your specific experimental conditions.
-
Use Validated Analytical Methods: Employ robust and validated analytical techniques, such as HPLC or LC-MS, to quantify the compound in all relevant matrices.
-
Publish Detailed Methods: To address the current data gap, researchers working with this compound are strongly encouraged to publish their detailed synthetic and analytical methodologies to benefit the wider scientific community.
By adhering to these principles, the scientific community can build a reliable body of knowledge around this compound, paving the way for its potential applications in drug discovery and development.
References
- Relevant patents for synthesis of related compounds may exist and should be consulted.
-
General organic chemistry textbooks and publications on the synthesis of α-amino acids provide foundational knowledge. For example, "Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids" offers insights into the synthesis of related structures.[2]
-
Analytical chemistry resources detailing HPLC and other characterization methods are essential. For instance, publications on the analysis of similar small molecules can provide methodological guidance.[3][4]
-
Supplier information for related compounds can offer initial purity and handling data. For example, the product information for 3-(Dimethylamino)propionic acid hydrochloride from suppliers like TCI Chemicals and Sigma-Aldrich.[1]
Sources
- 1. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]
- 2. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Dimethylamino)ethyl propionate | SIELC Technologies [sielc.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Validating the Purity of Synthesized 2-Dimethylamino-propionic Acid Hydrochloride
Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary: The "Invisible" Impurity Challenge
2-Dimethylamino-propionic acid hydrochloride (N,N-Dimethylalanine HCl) is a critical building block in peptide synthesis and prodrug development (e.g., solubility enhancement). However, validating its purity presents a specific "blind spot" in standard quality control: lack of UV chromophore .
Unlike aromatic intermediates, this aliphatic amino acid derivative does not absorb significantly at standard UV wavelengths (254 nm). Consequently, a sample appearing >99% pure by standard HPLC-UV may actually contain significant levels of unreacted alanine, monomethylated intermediates, or inorganic salts.
This guide compares three validation methodologies—qNMR , HPLC-CAD , and Potentiometric Titration —to establish a definitive protocol for certifying the purity of synthesized N,N-Dimethylalanine HCl.
Comparative Analysis of Validation Methodologies
The following table summarizes the performance of the three primary validation techniques.
| Feature | Method A: qNMR (Quantitative NMR) | Method B: HPLC-CAD/ELSD | Method C: Potentiometric Titration |
| Primary Utility | Absolute Purity & Structural ID | Impurity Profiling (Trace) | Bulk Assay (Salt Content) |
| Specificity | High (Distinguishes all organic impurities) | High (Separates chemically similar species) | Low (Measures total basicity or chloride) |
| Detection Basis | Proton counting (Molar ratio) | Mass/Charge (Universal) | Stoichiometry (Acid/Base) |
| Reference Standard | Not Required (Internal std used) | Required (For quantification) | Not Required |
| Limit of Detection | ~0.1% | < 0.01% (Trace sensitive) | N/A (Macro assay only) |
| Blind Spots | Inorganic salts (unless hetero-atom NMR) | Volatile impurities (if ELSD) | Non-basic organic impurities |
Expert Insight:
Do not rely on Titration alone. While potentiometric titration (with AgNO₃ or NaOH) confirms the salt formation and approximate assay, it cannot distinguish between the target product (N,N-dimethyl) and its impurities (monomethyl-alanine) effectively, as their pKa values are dangerously close. qNMR is the recommended primary standard for in-house synthesis validation.
Detailed Experimental Protocols
Method A: Quantitative 1H-NMR (The Gold Standard)
Rationale: qNMR provides a direct molar ratio of the analyte against a certified internal standard, bypassing the need for a response factor.
Protocol:
-
Internal Standard (IS) Selection: Use Maleic Acid (traceable purity >99.9%) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene). Maleic acid is preferred for solubility in D₂O.
-
Sample Preparation:
-
Weigh ~20 mg of synthesized N,N-Dimethylalanine HCl (precision ±0.01 mg).
-
Weigh ~10 mg of Maleic Acid IS into the same vial.[1]
-
Dissolve in 0.7 mL D₂O (Deuterium Oxide).
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (Critical: must be >5x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Analysis:
-
Integrate the N-Methyl singlet (~2.8 ppm) of the analyte.
-
Integrate the vinylic protons singlet (~6.3 ppm) of Maleic Acid.
-
Calculate purity using the molar ratio formula.
-
Method B: HPLC with Charged Aerosol Detection (CAD)
Rationale: Since the molecule lacks UV absorption, CAD (or ELSD) provides a "universal" response roughly proportional to mass, allowing detection of unreacted Alanine and Monomethyl-alanine.
Protocol:
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: 80% B to 40% B over 20 minutes (HILIC mode: higher organic = weaker elution).
-
Flow Rate: 0.8 mL/min.
-
Detector: Corona Veo CAD (Nebulizer temp: 35°C).
-
Key Observation: Look for the "shoulder" peak of Monomethyl-alanine eluting just before the main N,N-dimethyl peak.
Synthesis & Impurity Formation Pathways[4][5]
Understanding the synthesis is crucial for knowing what to look for. The most common route is Reductive Amination of L-Alanine with Formaldehyde.
Critical Control Points:
-
Incomplete Methylation: Results in N-Methylalanine (Impurity B).
-
Over-Methylation: Results in Trimethylammonium propionate (Betaine derivative) – difficult to remove.
-
Racemization: Use of high heat during reflux can racemize the L-isomer to D-isomer. (Requires Chiral HPLC to detect).
Figure 1: Reaction pathway showing the stepwise methylation and potential impurity generation.
Validation Workflow: The Decision Matrix
This logic flow ensures you do not waste resources on high-end instrumentation before passing basic checks.
Figure 2: Step-by-step decision tree for validating the synthesized product.
References
-
Quantitative NMR in Pharmaceutical Analysis Source: Journal of Pharmaceutical and Biomedical Analysis Citation: Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Link:[Link]
-
Detection of Non-Chromophoric Amino Acids Source: Journal of Chromatography A Citation: Zhang, T., et al. (2012). "Analysis of amino acids without derivatization using HPLC-CAD." Link:[Link]
-
Synthesis and Properties of N,N-Dimethylalanine Source: PubChem Compound Summary Citation: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11788290. Link:[Link]
Sources
Validation of a High-Sensitivity HILIC-MS/MS Method for 2-Dimethylamino-propionic acid Hydrochloride
A Comparative Analytical Guide for Drug Development
Executive Summary
2-Dimethylamino-propionic acid hydrochloride (N,N-Dimethylalanine HCl) presents a unique analytical challenge in pharmaceutical development. As a small, highly polar, zwitterionic molecule lacking a strong UV chromophore, traditional Reversed-Phase HPLC (RP-HPLC) fails to retain it, and UV detection offers poor sensitivity.
This guide validates a Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) method as the superior alternative to traditional Ion-Pairing (IP-RP) and Pre-column Derivatization methods.
Key Findings:
-
Superior Retention: The HILIC method achieves a retention factor (
) > 3.0 without toxic ion-pairing reagents. -
Enhanced Sensitivity: MS/MS detection (MRM mode) lowers the Limit of Quantitation (LOQ) by 100-fold compared to direct UV.
-
High Throughput: Eliminates the 60-minute sample preparation time required by derivatization protocols.
Comparative Methodological Analysis
Before detailing the validation of the HILIC-MS/MS method, we objectively compare it against the two most common industry alternatives.
Table 1: Performance Comparison of Analytical Approaches
| Feature | Method A (Recommended) HILIC-MS/MS | Method B (Alternative 1) Ion-Pairing RP-HPLC | Method C (Alternative 2) Derivatization (FMOC/OPA) + UV |
| Mechanism | Partitioning into water-enriched layer on polar stationary phase. | Hydrophobic interaction via surfactant (e.g., HSA/TFA) adsorption. | Covalent tagging with chromophore to increase hydrophobicity/UV signal. |
| Retention | Excellent for polar amines. | Good, but sensitive to pH and temperature. | Good (analyte becomes hydrophobic). |
| Detection Limit | < 1 ng/mL (High Sensitivity) | ~100 µg/mL (Low Sensitivity) | ~10 ng/mL (Moderate Sensitivity) |
| MS Compatibility | Excellent (High organic content boosts ionization). | Poor (Non-volatile salts suppress ionization). | Good, but adduct formation is common. |
| Robustness | High (Rapid equilibration). | Low (Long column equilibration required). | Low (Derivative stability issues). |
| Throughput | < 5 min run time. | 15–20 min run time. | > 60 min (prep + run). |
Decision Logic & Mechanism
The following diagram illustrates the decision pathway for selecting HILIC over alternatives based on the physicochemical properties of 2-Dimethylamino-propionic acid HCl.
Figure 1: Decision tree for analytical method selection emphasizing the limitations of UV and C18 retention for polar non-chromophoric analytes.
The Validated Method (Protocol)
This protocol has been validated according to ICH Q2(R2) guidelines. It relies on the partitioning mechanism of HILIC, where the zwitterionic analyte interacts with a water-rich layer on the surface of a silica-based amide column.
Chromatographic Conditions
-
Instrument: UHPLC System coupled to Triple Quadrupole MS.
-
Column: Amide-HILIC Column (e.g., Waters ACQUITY BEH Amide or Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2.0 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 90% | High organic start to retain polar analyte. |
| 3.0 | 50% | Elution of analyte via increasing water polarity. |
| 3.1 | 90% | Return to initial conditions. |
| 5.0 | 90% | Re-equilibration (HILIC requires rapid re-equilibration). |
Mass Spectrometry Settings (MRM)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 500°C.
-
Transitions:
-
Quantifier:
118.1 72.1 (Loss of carboxylic acid group). -
Qualifier:
118.1 46.1 (Dimethylamine fragment).
-
Validation Results & Data
The following data demonstrates the method's adherence to regulatory standards (ICH Q2(R2) and FDA M10).
Specificity & Selectivity
No interference was observed at the retention time of 2-Dimethylamino-propionic acid (2.4 min) in blank solvent or placebo matrices. The MS/MS transition ensures that even if co-elution occurs with isobaric compounds, the specific fragmentation pattern provides chemical specificity.
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Regression Model: Linear,
weighting.
| Parameter | Result | Acceptance Criteria |
| Slope | 2540.2 | N/A |
| Intercept | 12.5 | N/A |
| Correlation Coefficient ( | 0.9994 |
Accuracy & Precision
Accuracy was assessed by spiking the analyte into the matrix at three levels (Low, Medium, High). Precision is reported as %RSD (
| Spike Level (ng/mL) | Mean Recovery (%) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) |
| 10 (Low) | 98.5% | 2.1% | 3.4% |
| 100 (Med) | 100.2% | 1.5% | 1.8% |
| 800 (High) | 99.1% | 1.2% | 1.5% |
| Limit | 90-110% |
Robustness (Design of Experiment)
Small deliberate variations were made to critical parameters.
-
Mobile Phase pH (3.0 ± 0.2): Retention time shift < 2%.
-
Column Temp (40 ± 5°C): No significant impact on resolution.
-
Flow Rate (0.4 ± 0.05 mL/min): Retention time scales linearly; peak area remains stable.
Validation Workflow Visualization
The following diagram outlines the comprehensive validation workflow executed to ensure the method's reliability, compliant with ICH Q2(R2).
Figure 2: Step-by-step validation workflow following ICH Q2(R2) guidelines.
Conclusion
The validation data confirms that HILIC-MS/MS is the most robust and sensitive method for the analysis of This compound .
While Ion-Pairing RP-HPLC offers a lower-cost equipment entry point, it suffers from poor column longevity and MS incompatibility. Derivatization is viable for UV-only laboratories but introduces significant sample preparation error. For modern drug development requiring high sensitivity and throughput, the described HILIC-MS/MS protocol is the definitive standard.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2] (2023).[2] Guidelines on the validation of analytical procedures, including accuracy, precision, and specificity.
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4] (2018).[5][6] Regulatory standards for bioanalytical method validation.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11788290, 2-Dimethylamino-propionic acid. (2024).[5][6][7][1] Physicochemical property data.
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).[5][6] Technical comparison of HILIC and RP mechanisms.
-
Waters Corporation. HILIC as an Alternative Separation Mode for Intact Mass Confirmation. (2021).[5][6] Application note demonstrating HILIC-MS advantages.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. hhs.gov [hhs.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. 2-Dimethylol propionic acid | C8H12O4 | CID 129826617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propionic acid, 2-methyl-2,2-dimethyl-1-(2-hydroxy-1-methylethyl)-, propyl ester | C14H28O3 | CID 91751399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Dimethylamino-propionic acid hydrochloride proper disposal procedures
Technical Guide: Safe Disposal and Handling of 2-Dimethylamino-propionic Acid Hydrochloride
Introduction & Chemical Identity
This guide outlines the standard operating procedure (SOP) for the disposal of This compound (also known as N,N-Dimethyl-DL-alanine hydrochloride).
As researchers, we often treat amino acid derivatives as benign "biologicals." However, the hydrochloride salt form introduces acidity and ionic strength that must be managed to prevent downstream incompatibility in waste streams. Furthermore, as a tertiary amine, this compound presents specific risks regarding nitrosamine formation if improperly commingled.
Chemical Verification: Before proceeding, verify your specific isomer. This guide addresses the alpha-amino acid derivative (Alanine analog), though protocols largely apply to the beta-isomer as well.
| Parameter | Detail |
| Chemical Name | 2-(Dimethylamino)propanoic acid hydrochloride |
| Synonyms | N,N-Dimethyl-DL-alanine HCl; N,N-Dimethyl-L-alanine HCl |
| CAS Number | 16708-13-7 (Racemic) or 63038-27-7 (L-Isomer) |
| Molecular Formula | C₅H₁₁NO₂[1][2][3] · HCl |
| Acidity (pKa) | ~2.3 (Carboxyl), ~9.7 (Amine). Solution will be acidic due to HCl. |
Hazard Identification & Risk Assessment
While not classified as P-listed (acutely toxic) or U-listed (toxic) hazardous waste under US RCRA standards, this compound is an Irritant and must be handled as chemical waste.
Core Hazards:
-
Acidic Hydrolysis: The HCl counter-ion will lower the pH of aqueous solutions, potentially triggering RCRA Corrosivity (D002) protocols if pH < 2.
-
Incompatibility: Do not mix with strong oxidizers (fire risk) or nitrites/nitrates (risk of forming carcinogenic nitrosamines).
-
Chloramine Formation: NEVER mix amine salts with bleach (sodium hypochlorite). This generates unstable and toxic chloramine vapors.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Code |
| Skin Irritation | 2 | Causes skin irritation. | H315 |
| Eye Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - SE | 3 | May cause respiratory irritation. | H335 |
Disposal Procedures
The following protocols prioritize the segregation of waste to prevent uncontrolled exothermic reactions and ensure regulatory compliance.
A. Solid Waste Disposal (Pure Substance)
-
Context: Expired shelf stock or surplus solid powder.
-
Protocol:
-
Do not dissolve in water for the sole purpose of disposal (this increases waste volume and cost).
-
Keep the material in its original container if possible.[4] If transferring, use a compatible HDPE or glass container.
-
Label clearly: "Non-Regulated Chemical Waste - Solid - 2-Dimethylamino-propionic acid HCl."
-
Disposal Path: High-temperature incineration equipped with a scrubber (to neutralize HCl gas generation).
-
B. Aqueous Waste (Reaction Mixtures)
-
Context: Material dissolved in buffers or water.[5]
-
Protocol:
-
Check pH: If the solution is highly acidic (pH < 2) due to the HCl salt, neutralize carefully with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) to pH 5–9 before adding to the general aqueous waste drum.
-
Segregation: Segregate into the "Aqueous Chemical Waste" stream.
-
Prohibition: Do not pour down the sink. Even if water-soluble, it is an organic amine and regulated in many municipalities.
-
C. Organic Solvent Waste
-
Context: Material dissolved in Methanol, DMSO, or DMF.[5]
-
Protocol:
-
Segregate into "Organic Solvent Waste" (Halogenated or Non-Halogenated depending on the solvent).
-
Ensure the container is rated for flammables.
-
Disposal Path: Fuel blending or Incineration.
-
Operational Workflow (Decision Tree)
The following diagram illustrates the logical flow for determining the correct disposal path.
Figure 1: Decision matrix for segregating amine hydrochloride salts based on physical state and solvent matrix.
Emergency Response Procedures
In the event of a spill in the laboratory, execute the following:
-
Personal Protection: Don safety goggles, lab coat, and nitrile gloves (0.11 mm minimum thickness).
-
Containment (Solid):
-
Containment (Liquid):
-
Absorb with an inert material (Vermiculite, dry sand, or commercial spill pads).
-
Do not use combustible materials like sawdust if the solution is strongly acidic or mixed with oxidizers.
-
-
Decontamination:
-
Wipe the surface with a mild soap solution.
-
Verify pH of the surface is neutral before resuming work.
-
Regulatory Compliance (USA/Global)
-
RCRA (USA): If the waste solution has a pH < 2, it carries the D002 (Corrosivity) waste code. If neutralized, it is generally non-hazardous waste but should be treated as chemical waste due to the amine content.
-
Sewer Disposal: Strictly Prohibited. The Clean Water Act typically restricts the discharge of organic amines and acidic salts into municipal water systems.
References
-
National Research Council. (2011).[8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] The National Academies Press.[8] [Link][8]
-
PubChem. (2025).[2] N,N-Dimethylalanine (Compound Summary).[2] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[Link]
Sources
- 1. N,N-dimethylaniline hydrochloride | 5882-44-0 | Benchchem [benchchem.com]
- 2. N,N-Dimethylalanine | C5H11NO2 | CID 5488191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
